Bromide ion Br-77
Description
Structure
2D Structure
Properties
CAS No. |
69892-93-9 |
|---|---|
Molecular Formula |
Br- |
Molecular Weight |
76.92138 g/mol |
IUPAC Name |
bromine-77(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-3 |
InChI Key |
CPELXLSAUQHCOX-OIOBTWANSA-M |
Isomeric SMILES |
[77Br-] |
Canonical SMILES |
[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Decay Characteristics of Bromine-77
This guide provides a comprehensive overview of the core physical and decay properties of Bromine-77 (⁷⁷Br), a radionuclide of significant interest for applications in nuclear medicine, particularly in the development of radiopharmaceuticals for therapeutic and diagnostic purposes.
Physical Properties
Bromine-77 is a neutron-deficient isotope of bromine, an element in Group 17 of the periodic table. A summary of its fundamental physical characteristics is presented in the table below.
| Property | Value |
| Atomic Number (Z) | 35[1][2] |
| Mass Number (A) | 77[1][2] |
| Neutron Number (N) | 42[1][2] |
| Atomic Mass | 76.921379(3) u[3] |
| Mass Excess | -73.235 MeV[4] |
| Nuclear Spin and Parity | 3/2-[3] |
| Half-Life | 57.04 (12) hours[1][3][5] |
| Decay Constant (λ) | 3.376 x 10⁻⁶ s⁻¹[1] |
| Specific Activity | 2.675 x 10¹⁶ Bq/g |
Decay Characteristics
Bromine-77 decays to the stable isotope Selenium-77 (⁷⁷Se) through two primary modes: electron capture and positron (β+) emission.[1][2] The dominant mode is electron capture.
| Decay Property | Value |
| Decay Modes | Electron Capture (EC), Positron Emission (β+)[1][2] |
| Daughter Nuclide | Selenium-77 (⁷⁷Se) (100% abundance)[1] |
| Q-value (EC) | 1365.0 (3) keV |
| Electron Capture (EC) Probability | ~99.3% |
| Positron Emission (β+) Probability | ~0.7%[5] |
| Mean Positron Energy | 339.7 keV |
| Maximum Positron Energy | 897.0 keV |
Decay Scheme
The decay of Bromine-77 to Selenium-77 is a complex process involving transitions to various excited states of the daughter nucleus. The subsequent de-excitation of these levels results in the emission of a spectrum of gamma rays.
References
Technical Guide to the Nuclear Properties and Applications of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the nuclear properties of the Bromine-77 (77Br) isotope, its production, and its application in radiopharmaceutical development. The information is intended for technical personnel in research and clinical settings.
Core Nuclear Properties
77Br is a radioisotope of bromine with a half-life that makes it suitable for various applications in nuclear medicine, including as a therapeutic Auger electron emitter.[1] It decays to a stable daughter isotope, Selenium-77 (77Se).[2][3]
The fundamental nuclear characteristics of 77Br are summarized in the table below.
| Property | Value | Units |
| Atomic Number (Z) | 35 | |
| Mass Number (A) | 77 | |
| Neutron Number (N) | 42 | |
| Half-Life (T½) | 57.04 | hours |
| Decay Modes | Electron Capture (EC), Positron Emission (β+) | % |
| Decay Energy (Q) | 1364.7 | keV |
| Spin and Parity | 3/2- | |
| Daughter Isotope | 77Se (Stable) |
Decay and Emission Data
77Br decays primarily through electron capture, with a smaller fraction decaying by positron (β+) emission.[3][4] This dual decay mode results in a complex spectrum of emitted radiations, including characteristic X-rays, gamma (γ) rays, Auger electrons, and annihilation photons. The emission of numerous low-energy Auger electrons following electron capture is of significant interest for targeted radionuclide therapy.[1]
The following tables detail the principal emissions from the decay of 77Br. Data is sourced from ICRP Publication 107.[3][5]
Table 2.1: Principal Gamma and X-ray Emissions (>1% Intensity)
| Radiation Type | Energy (keV) | Intensity per Decay (%) |
| Gamma | 238.98 | 23.10 |
| Gamma | 520.69 | 22.41 |
| Gamma | 297.23 | 4.16 |
| Gamma | 249.77 | 2.98 |
| Gamma | 578.91 | 2.96 |
| X-ray (K-alpha 2) | 11.18 | 29.90 |
| X-ray (K-alpha 1) | 11.22 | 15.46 |
| Annihilation Photon | 511.00 | 1.48 |
Table 2.2: Positron (β+) and Auger Electron Emissions
| Radiation Type | Mean Energy (keV) | Max Energy (keV) | Intensity per Decay (%) |
| Positron (β+) | 148.2 | 335.0 | 0.741 |
| Auger Electrons | Various (low energy) | - | High Yield |
Production and Purification
77Br is typically produced in a cyclotron.[6] A common and efficient method involves the proton bombardment of an enriched Selenium-77 target, inducing the 77Se(p,n)77Br nuclear reaction.[6][7] To withstand the high temperatures of irradiation, the selenium target is often prepared as a stable intermetallic compound, such as Cobalt-77-Selenide (Co77Se).[6]
Following irradiation, the 77Br product must be separated from the bulk target material. A highly effective method for this is thermal chromatographic distillation (also known as dry distillation), which leverages the volatility of bromine to achieve high separation yields.[6][8]
Experimental Protocol: Production and Purification Workflow
The following protocol outlines the key steps for the production and purification of 77Br.
-
Target Preparation: An isotopically enriched Co77Se intermetallic target is prepared and encapsulated.
-
Cyclotron Irradiation: The target is bombarded with a proton beam. To maximize 77Br yield and minimize impurities like 76Br, the proton energy is carefully controlled, typically around 13 MeV.[6]
-
Target Transfer: Post-irradiation, the target is safely transferred to a shielded hot cell for processing.
-
Dry Distillation: The target is heated in a vertical furnace assembly (e.g., to 1055 °C).[6][8] The volatile 77Br is released from the target matrix.
-
Trapping: An inert gas stream carries the volatilized 77Br through a quartz tube to a trapping system. The 77Br is typically trapped on an anion-exchange cartridge, such as a QMA (Quaternary Methylammonium) cartridge.[6]
-
Elution: The purified [77Br]bromide is recovered from the cartridge by elution with a small volume of an appropriate aqueous solution (e.g., 0.1 M NH₄OH or a chloride solution).[6][8] The resulting product is a high-purity, no-carrier-added [77Br]bromide solution ready for radiolabeling.
Radiolabeling of Biomolecules
The purified [77Br]bromide can be incorporated into targeting molecules, such as peptides or small molecule inhibitors, for drug development. A robust and versatile method for this is the copper-mediated radiobromination of aryl boronic ester precursors.[2][9][10] This reaction is efficient and tolerates a wide range of functional groups, making it suitable for complex biomolecules.[9]
Experimental Protocol: Copper-Mediated Radiobromination
This protocol provides a general methodology for labeling a biomolecule conjugated with an aryl boronic ester.
-
Precursor Preparation: The targeting molecule of interest is chemically modified to include an aryl boronic ester (e.g., a pinacol ester) moiety.
-
Reagent Assembly: In a reaction vial, the boronic ester precursor is combined with a copper catalyst (e.g., Cu(OTf)₂(Py)₄) and a ligand in an appropriate solvent like methanol (MeOH).[2][6]
-
Radiobromide Addition: The aqueous [77Br]bromide solution from the purification step is added to the reaction mixture. The solution may be dried first under an argon flow at an elevated temperature.[6]
-
Reaction: The reaction is allowed to proceed under controlled conditions. Optimal conditions can be achieved at room temperature for about one hour.[6]
-
Purification: The final radiolabeled compound is purified from the reaction mixture, typically using High-Performance Liquid Chromatography (HPLC), to yield the high-purity 77Br-labeled biomolecule.
Application Example: PARP-1 Inhibition
A key application of 77Br is in the development of therapeutics targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[11] By labeling a PARP-1 inhibitor with the Auger-electron-emitting 77Br, highly localized radiation damage can be delivered to the DNA of cancer cells that rely on this pathway, offering a targeted therapeutic strategy.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Precursors: Convenient Preparation of a Radiobrominated PARP-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Bromine-77 - isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-nds.iaea.org [www-nds.iaea.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of the Bromine-77 Radioisotope
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, production, and key characteristics of the Bromine-77 (⁷⁷Br) radioisotope. With a half-life of 57.04 hours and favorable decay properties, ⁷⁷Br has emerged as a valuable radionuclide in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This document details the initial identification of ⁷⁷Br, chronicles the evolution of its production methodologies, presents its detailed decay characteristics, and outlines the experimental protocols for its synthesis and purification. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized through logical diagrams.
Discovery and Historical Context
The journey of Bromine-77 began with the discovery of the element Bromine itself in 1826 by the French chemist Antoine-Jérôme Balard. However, the identification of its specific radioisotope, ⁷⁷Br, occurred much later with the advent of nuclear physics and particle accelerators.
While the specific individuals who first synthesized and identified Bromine-77 are not prominently cited in readily available literature, its discovery is documented to have occurred in 1948 . The production and characterization of new radioisotopes were areas of intense research in the post-World War II era, driven by the availability of cyclotrons and the burgeoning field of nuclear chemistry. Early investigations into the properties of ⁷⁷Br were conducted by researchers such as R. Canada and A. C. G. Mitchell, who studied its radiations in the early 1950s.
Historically, the availability of ⁷⁷Br for research and clinical applications was limited. For a significant period, the Los Alamos National Laboratory (LANL) was a primary source for this radioisotope in North America.[1] More recently, institutions like the University of Wisconsin have developed advanced production and purification methods, ensuring a more stable supply for the scientific community.[1]
Physicochemical Properties and Decay Characteristics
Bromine-77 is a neutron-deficient isotope of bromine. Its decay characteristics make it particularly suitable for medical applications, including Auger electron therapy.
Table 1: Key Physical and Decay Properties of Bromine-77 [2][3]
| Property | Value |
| Atomic Number (Z) | 35 |
| Mass Number (A) | 77 |
| Half-life (T½) | 57.04 hours |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) |
| Daughter Isotope | ⁷⁷Se (Stable) |
| Mean Electron Energy | 0.00937 MeV |
| Mean Photon Energy | 0.3209 MeV |
Decay Pathway:
Bromine-77 decays primarily through electron capture, with a smaller fraction undergoing positron emission, to the stable isotope Selenium-77. This decay process is accompanied by the emission of gamma rays and characteristic X-rays.
Table 2: Principal Gamma and X-ray Emissions of Bromine-77 [2]
| Energy (keV) | Intensity (%) |
| 238.9 | 23.1 |
| 520.8 | 22.4 |
| 249.7 | 2.98 |
| 281.8 | 2.28 |
| 297.3 | 4.16 |
| 11.2 (Kα X-ray) | ~55 |
| 12.5 (Kβ X-ray) | ~10 |
Production of Bromine-77
The production of Bromine-77 is primarily achieved through charged-particle bombardment of specific target materials in a cyclotron. The two most common nuclear reactions are the proton bombardment of enriched selenium-77 and the alpha particle bombardment of arsenic-75.
⁷⁷Se(p,n)⁷⁷Br Reaction
This method is favored due to its high yield and the production of high specific activity ⁷⁷Br.
Experimental Protocol:
-
Target Preparation: Isotopically enriched selenium-77 (⁷⁷Se) is typically used as the target material. To withstand the high temperatures generated during irradiation, the selenium is often alloyed with a metal like cobalt to form a cobalt selenide (Co⁷⁷Se) target. This intermetallic compound is then pressed into a target disc.
-
Irradiation: The Co⁷⁷Se target is bombarded with a proton beam from a medical cyclotron. The optimal proton energy for this reaction is typically in the range of 13-16 MeV.[4]
-
Nuclear Reaction: The proton (p) interacts with the ⁷⁷Se nucleus, leading to the emission of a neutron (n) and the formation of a ⁷⁷Br nucleus.
References
- 1. New domestic supply chain: Bromine-76 and Bromine-77 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. mirdsoft.org [mirdsoft.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclotron Production of Bromine-77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br), with a half-life of 57.04 hours, is a radionuclide of significant interest for the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its decay characteristics, which include the emission of Auger electrons, make it a promising candidate for targeted radiotherapy. The production of ⁷⁷Br in a cyclotron involves the bombardment of specific target materials with accelerated particles, primarily protons. This guide provides a comprehensive overview of the primary methods for ⁷⁷Br production via cyclotron, detailing the nuclear reactions, targetry, experimental protocols, and purification methods.
Core Production Methods
The cyclotron production of Bromine-77 is primarily achieved through a few key nuclear reactions. The choice of reaction and target material is often dictated by the available cyclotron energy, desired yield, and required radionuclidic purity.
Proton Irradiation of Enriched Selenium Targets
The most common methods for ⁷⁷Br production involve the proton bombardment of enriched selenium (Se) targets. Two principal reactions are utilized:
-
⁷⁷Se(p,n)⁷⁷Br: This reaction is favored for lower-energy cyclotrons.[1][2]
-
⁷⁸Se(p,2n)⁷⁷Br: This reaction requires higher proton energies but can offer higher production yields.[3][4]
Target Materials:
Historically, elemental selenium targets have been used, but they suffer from poor thermal conductivity, limiting the beam current that can be applied.[1] To overcome this, more robust intermetallic alloys have been developed, with Cobalt-Selenium (CoSe) alloys showing significant promise.[1][5] These alloys can withstand higher proton intensities, leading to increased production capacity.[1][5]
Experimental Protocol: ⁷⁷Se(p,n)⁷⁷Br Reaction on Co⁷⁷Se Target
This protocol is based on methodologies that have demonstrated improved production yields.[1][5]
-
Target Preparation:
-
Isotopically enriched ⁷⁷Se is mixed with cobalt powder.
-
The mixture is pressed into a target disc.
-
The disc is sintered in a furnace to form the Co⁷⁷Se intermetallic compound. This process enhances the target's thermal and electrical conductivity.
-
-
Irradiation:
-
The Co⁷⁷Se target is mounted in a solid target station of the cyclotron.
-
The target is irradiated with protons. The optimal proton energy for the ⁷⁷Se(p,n)⁷⁷Br reaction is typically in the range of 13-16 MeV.[1][5] Higher energies can lead to the co-production of ⁷⁶Br via the ⁷⁷Se(p,2n)⁷⁶Br reaction, which has a threshold of 13.3 MeV, thus reducing the radionuclidic purity of ⁷⁷Br.[1]
-
Beam currents can be significantly higher for CoSe targets compared to elemental selenium.
-
-
Separation and Purification (Vertical Dry Distillation):
-
Following irradiation, the target is transferred to a hot cell for processing.
-
Radiobromine is isolated from the target material using thermal chromatographic distillation in a vertical furnace assembly.[5]
-
The irradiated target is heated, and the volatile ⁷⁷Br is carried by an inert gas stream through a quartz tube.
-
The ⁷⁷Br is then trapped in a small volume of aqueous solution, resulting in a high concentration of radiobromide.[5] This method offers high radiochemical yields, typically around 76 ± 11%.[1][5]
-
Indirect Production via the ⁷⁹Br(p,3n)⁷⁷Kr → ⁷⁷Br Reaction
An alternative method involves the proton bombardment of a sodium bromide (NaBr) or lithium bromide (LiBr) target to produce Krypton-77 (⁷⁷Kr), which then decays to ⁷⁷Br with a half-life of 1.2 hours.[6]
Target Material:
A nearly saturated solution of NaBr or LiBr is used as the target material.[6]
Experimental Protocol:
-
Target Preparation:
-
A target holder, typically made of copper or titanium, is filled with a saturated solution of NaBr or LiBr.[6]
-
-
Irradiation:
-
Separation and Purification:
-
The helium gas stream carrying the ⁷⁷Kr is passed through a liquid nitrogen trap.
-
The ⁷⁷Kr freezes in the trap.
-
The trap is then allowed to warm up, and the ⁷⁷Kr decays to ⁷⁷Br.[6]
-
The ⁷⁷Br can then be rinsed from the trap.
-
Heavy-Ion Fusion-Evaporation Reactions
A more novel approach involves the use of heavy-ion beams to produce ⁷⁷Br.[7][8] This method offers the potential for using more robust target materials and may simplify chemical separation.
-
Example Reaction: Bombardment of natural chromium or copper targets with heavy-ion beams like ²⁸Si or ¹⁶O.[7][8]
This method is still largely in the research phase but presents a promising alternative to traditional light-ion reactions.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different production methods of Bromine-77.
| Nuclear Reaction | Target Material | Proton Energy (MeV) | Production Yield | Radionuclidic Purity | Reference |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched Co⁷⁷Se | 13 | 17 ± 1 MBq/µA·h | High | [1][5] |
| ⁷⁸Se(p,2n)⁷⁷Br | Enriched Metallic ⁷⁸Se | 26 | 0.97 ± 0.05 mCi/µAh | 98.9% | [3] |
| ⁷⁹Br(p,3n)⁷⁷Kr → ⁷⁷Br | Saturated NaBr or LiBr Solution | 40 | Yields varied significantly (40 to 1080 µCi) | Very pure | [6] |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the production of Bromine-77.
Caption: Workflow for ⁷⁷Br production via proton irradiation of a Co⁷⁷Se target.
Caption: Workflow for the indirect production of ⁷⁷Br via a liquid bromide target.
Conclusion
The production of Bromine-77 for radiopharmaceutical applications is a well-established process with several viable methods. The use of enriched selenium targets, particularly in the form of robust CoSe alloys, coupled with efficient dry distillation purification, represents a state-of-the-art approach for producing high-purity ⁷⁷Br with good yields. The choice of production method will ultimately depend on the specific resources and requirements of the production facility, including the available cyclotron energy and desired scale of production. Continued research into novel target materials and production routes, such as heavy-ion reactions, may further enhance the availability and accessibility of this important radionuclide for clinical and research use.
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 7. Heavy-ion production of 77Br and 76Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heavy-ion production of 77Br and 76Br (Journal Article) | OSTI.GOV [osti.gov]
A Technical Guide to the Fundamental Chemistry of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental chemistry of the radionuclide Bromine-77 (Br-77). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in utilizing this promising isotope for radiopharmaceutical applications, particularly in the realm of targeted radionuclide therapy. This document covers the core properties of Br-77, detailed production and purification methodologies, radiolabeling techniques, and quality control procedures.
Core Properties of Bromine-77
Bromine-77 is a radioactive isotope of bromine with a physical half-life of 57.04 hours. It decays primarily through electron capture (EC) to stable Selenium-77 (77Se), with a small percentage of positron emission (β+). This decay process is accompanied by the emission of gamma radiation and a cascade of low-energy Auger electrons.[1] The emission of these Auger electrons makes Bromine-77 a highly promising candidate for targeted radiotherapy, as their high linear energy transfer (LET) and short range in tissue (nanometers to micrometers) can induce significant, localized damage to the DNA of cancer cells when the radionuclide is delivered in close proximity to the cell nucleus.[1][2]
Physical and Decay Characteristics
A summary of the key physical and decay properties of Bromine-77 is presented in the table below.
| Property | Value |
| Atomic Number (Z) | 35 |
| Mass Number (A) | 77 |
| Half-life (T1/2) | 57.04 hours[3] |
| Decay Mode | Electron Capture (~99.3%), β+ (~0.7%) |
| Decay Product | 77Se (stable) |
| Mean Electron Energy per Decay | 0.00937 MeV |
| Mean Photon Energy per Decay | 0.3209 MeV |
Radiation Emissions
The following table details the principal gamma and X-ray emissions, as well as the average Auger electron spectrum from the decay of Bromine-77.
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma | 238.98 | 23.10 |
| 520.69 | 22.41 | |
| 281.65 | 2.29 | |
| 297.23 | 4.16 | |
| 578.91 | 2.96 | |
| K-alpha1 X-ray | 11.22 | 45.90 |
| K-beta1 X-ray | 12.49 | 7.60 |
| Auger Electrons | ||
| KA | 10.08 | 35.3 |
| LA | 1.251 | 113 |
| MICK | 0.146 | 2.8 |
| LICK, MICK, M4,5A | 0.081 | 173 |
| LICK, MICK, M4,5A | 0.042 | 174 |
| M23CK | 0.019 | 34 |
| M4,5 Double A | 0.020 | 67 |
| Continuum | 0.005 | 67 |
Note: Gamma and X-ray data are sourced from MIRD. The Auger electron spectrum is an average theoretical estimate.[4]
Production and Purification of [77Br]Bromide
The production of no-carrier-added (NCA) Bromine-77 is typically achieved via cyclotron irradiation of an enriched selenium target. The most common nuclear reaction is 77Se(p,n)77Br.[5]
Cyclotron Production of Bromine-77
A general workflow for the production of [77Br]bromide is depicted below.
Caption: Workflow for the production and purification of [77Br]bromide.
-
Target Preparation:
-
Enriched 77Se (typically >98%) is electroplated or pressed onto a suitable backing material, such as copper or niobium.
-
-
Irradiation:
-
The target is irradiated with a proton beam of appropriate energy (e.g., 13-16 MeV) in a cyclotron.[5] The beam current and irradiation time are adjusted to achieve the desired activity.
-
-
Purification via Dry Distillation:
-
Following irradiation, the target is transferred to a quartz tube furnace.[6]
-
The furnace is heated to a high temperature (e.g., 950-1050 °C) to volatilize the 77Br.[6]
-
An inert carrier gas (e.g., helium or argon) is passed through the tube to transport the volatilized 77Br.
-
The 77Br is trapped in a collection vessel containing a suitable solvent (e.g., water or a dilute basic solution).
-
-
Further Purification via Ion-Exchange Chromatography:
Radiolabeling with Bromine-77
The incorporation of Bromine-77 into molecules of biological interest is crucial for the development of targeted radiopharmaceuticals. Several methods have been developed for this purpose, with the choice of method depending on the nature of the molecule to be labeled.
Electrophilic Radiobromination
This method is commonly used for labeling molecules containing activated aromatic rings, such as tyrosine residues in peptides.
-
Reagents:
-
Procedure:
-
To a solution of the peptide in buffer, add the [77Br]bromide solution.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-15 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the 77Br-labeled peptide using high-performance liquid chromatography (HPLC).
-
Copper-Mediated Radiobromination
This method is particularly useful for labeling molecules with aryl boronic ester precursors and offers a milder alternative to traditional electrophilic methods.
-
Reagents:
-
Procedure:
-
To a reaction vial containing the aryl boronic ester precursor and the copper catalyst, add the [77Br]bromide solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 20-30 minutes).[7][9]
-
Purify the 77Br-labeled product using solid-phase extraction (e.g., C18 cartridge) followed by HPLC.[7]
-
A general workflow for the radiolabeling and purification of a peptide with Bromine-77 is shown below.
Caption: General workflow for peptide radiolabeling with 77Br.
Quality Control of Bromine-77 Radiopharmaceuticals
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for clinical use.[10][11] QC procedures for 77Br-labeled compounds should assess several key parameters.
Key Quality Control Parameters
| Parameter | Description | Typical Method(s) |
| Radionuclidic Purity | The proportion of the total radioactivity that is present as 77Br. | Gamma-ray spectroscopy to identify and quantify any radionuclide impurities. |
| Radiochemical Purity | The proportion of the 77Br that is in the desired chemical form (i.e., bound to the target molecule). | Radio-TLC (Thin Layer Chromatography), Radio-HPLC (High-Performance Liquid Chromatography). |
| Chemical Purity | The presence of non-radioactive chemical impurities that may affect the biological behavior of the radiopharmaceutical. | HPLC with UV detection. |
| Sterility | The absence of viable microorganisms. | Incubation in appropriate culture media.[12] |
| Apyrogenicity | The absence of pyrogens (fever-inducing substances), primarily bacterial endotoxins. | Limulus Amebocyte Lysate (LAL) test. |
| pH and Osmolality | Ensuring the final formulation is within a physiologically acceptable range. | pH meter, osmometer. |
Application in Targeted Radionuclide Therapy
The primary application of Bromine-77 in medicine is as a therapeutic radionuclide, leveraging the cytotoxic potential of its Auger electron emissions. When a 77Br-labeled targeting molecule, such as a monoclonal antibody or a peptide, binds to a specific receptor on a cancer cell and is internalized, the decay of 77Br in close proximity to the cell's DNA can induce complex and difficult-to-repair double-strand breaks, leading to cell death.[1][2]
The following diagram illustrates the concept of a 77Br-labeled antibody targeting a tumor cell.
Caption: Targeted therapy using a 77Br-labeled antibody.
Conclusion
Bromine-77 possesses a unique combination of a convenient half-life and potent therapeutic emissions in the form of Auger electrons. These characteristics, coupled with established production and radiolabeling methodologies, make it a highly valuable radionuclide for the development of the next generation of targeted radiopharmaceuticals. This guide provides a foundational understanding of the core chemistry of Bromine-77 to aid researchers and drug development professionals in harnessing its potential for innovative cancer therapies.
References
- 1. Molecular and cellular radiobiological effects of Auger emitting radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auger therapy - Wikipedia [en.wikipedia.org]
- 3. Bromine-77 - isotopic data and properties [chemlin.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Precursors: Convenient Preparation of a Radiobrominated PARP-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
An In-depth Technical Guide to the Electron Capture and Positron Emission of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Bromine-77 (Br-77), a radionuclide of significant interest for applications in nuclear medicine, particularly in the development of radiopharmaceuticals. The document details the dual decay modes of Br-77—electron capture and positron emission—and presents quantitative data, experimental methodologies for its characterization, and visual representations of its decay scheme and experimental workflows.
Introduction to Bromine-77
Bromine-77 is a radioisotope of the element bromine with a half-life of 57.04 hours.[1] It decays to the stable nuclide Selenium-77 (Se-77) through two primary mechanisms: electron capture and, to a lesser extent, positron (β+) emission.[2] This dual decay mode, coupled with its manageable half-life and the emission of gamma rays suitable for imaging, makes Br-77 a promising candidate for both diagnostic and therapeutic applications in nuclear medicine.
Decay Characteristics of Bromine-77
The decay of Bromine-77 is characterized by a total decay energy of 1.365 MeV.[1] The primary mode of decay is electron capture, accounting for approximately 99.3% of all decay events, while positron emission constitutes the remaining 0.7%.
Quantitative Decay Data
The following tables summarize the key quantitative data associated with the decay of Bromine-77.
Table 1: General Properties of Bromine-77
| Property | Value |
| Half-life | 57.04 hours[1] |
| Decay Modes | Electron Capture (~99.3%), Positron Emission (~0.7%) |
| Daughter Nuclide | Selenium-77 (stable) |
| Total Decay Energy (Q) | 1.365 MeV[1] |
| Spin and Parity | 3/2-[1] |
Table 2: Major Gamma and X-ray Emissions from Bromine-77 Decay
| Energy (keV) | Intensity (%) |
| 11.87 (Kα X-ray) | 45.3 |
| 13.39 (Kβ X-ray) | 7.9 |
| 238.98 | 23.1[3] |
| 249.7 | 3.0 |
| 297.23 | 4.16[3] |
| 520.69 | 22.4[3] |
| 579.0 | 2.9 |
| Annihilation Radiation (511.0) | 1.4 |
Note: Intensities are given as the number of photons per 100 decays of Br-77. Data is compiled from various nuclear data sources.
Decay Scheme of Bromine-77
The decay of Bromine-77 proceeds to various energy levels of Selenium-77. The following diagram illustrates the principal decay pathways.
Caption: Simplified decay scheme of Bromine-77.
Experimental Protocols for Characterization
The accurate characterization of the decay properties of Bromine-77 relies on precise experimental measurements. High-resolution gamma-ray spectroscopy is the primary technique employed for this purpose.
Production and Sample Preparation of Bromine-77
Bromine-77 is typically produced in a cyclotron via the proton bombardment of an enriched Selenium-77 target (⁷⁷Se(p,n)⁷⁷Br reaction). Following irradiation, the Br-77 is chemically separated and purified from the target material. For gamma spectroscopy, the purified Br-77 is prepared as a point source or in a calibrated geometry to ensure accurate and reproducible measurements.
High-Resolution Gamma-Ray Spectroscopy
A high-purity germanium (HPGe) detector is the instrument of choice for resolving the complex gamma-ray spectrum of Br-77.
Experimental Setup:
-
Detector: A coaxial or well-type HPGe detector with high energy resolution (typically <2.0 keV FWHM at 1332 keV) and high efficiency.
-
Shielding: The detector is housed in a lead shield to minimize background radiation from cosmic rays and naturally occurring radioactive materials.
-
Electronics: The detector is coupled to a preamplifier, a spectroscopy amplifier, and a multi-channel analyzer (MCA) for signal processing and data acquisition.
-
Source Geometry: The Br-77 source is placed at a reproducible distance from the detector endcap.
Calibration:
-
Energy Calibration: The relationship between channel number and gamma-ray energy is established using standard calibration sources with well-known gamma-ray energies covering the energy range of interest (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).
-
Efficiency Calibration: The detector's efficiency as a function of energy is determined using calibrated multi-gamma sources with known activities. This allows for the conversion of the measured count rate in a photopeak to the emission rate of the corresponding gamma ray.
Data Acquisition and Analysis
-
Spectrum Acquisition: A gamma-ray spectrum of the Br-77 source is acquired for a sufficient duration to achieve good statistical accuracy in the photopeaks of interest.
-
Peak Analysis: The net area of each full-energy peak is determined by fitting the peak with a Gaussian function and subtracting the underlying background continuum.
-
Half-Life Determination: The activity of a prominent, well-resolved gamma-ray peak is measured at regular intervals over a period of several half-lives. The natural logarithm of the net count rate is plotted against time, and the decay constant (λ) is determined from the slope of the resulting linear fit. The half-life is then calculated as T₁/₂ = ln(2)/λ.
-
Branching Ratio Determination: The emission probability (intensity) of a specific gamma ray is calculated from its photopeak area, corrected for the detector efficiency at that energy and the total number of Br-77 decays during the measurement period.
Coincidence Spectroscopy
Gamma-gamma coincidence spectroscopy can be employed to elucidate the relationships between cascading gamma rays in the decay scheme. This technique involves using two or more detectors to simultaneously detect gamma rays emitted in a cascade. By gating on a specific gamma-ray energy in one detector, the coincident gamma rays can be identified in the other detector's spectrum, thereby confirming the decay sequence.
Logical Workflow for Br-77 Characterization
The following diagram illustrates the logical workflow for the experimental characterization of Bromine-77.
Caption: Workflow for the characterization of Br-77.
Conclusion
The radionuclide Bromine-77, with its favorable decay characteristics, presents significant opportunities for the advancement of diagnostic and therapeutic radiopharmaceuticals. A thorough understanding of its electron capture and positron emission properties, as detailed in this guide, is fundamental for its effective application in research and clinical settings. The experimental protocols outlined provide a framework for the accurate and reliable characterization of this important radionuclide.
References
A Technical Guide to the Half-life and Decay Products of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear properties of Bromine-77 (77Br), a radionuclide of significant interest for the development of radiopharmaceuticals. The document details its half-life, decay characteristics, and decay products. Furthermore, it outlines the experimental methodologies for the determination of its half-life, production via cyclotron, and subsequent quality control procedures essential for its application in a research and clinical setting.
Introduction
Bromine-77 is a neutron-deficient radioisotope of bromine that has garnered considerable attention in the field of nuclear medicine. Its decay characteristics, which include electron capture and positron emission, make it a versatile radionuclide for both diagnostic imaging and targeted radiotherapy. A thorough understanding of its nuclear properties is paramount for its effective and safe use in the development of novel radiopharmaceuticals. This guide serves as a technical resource for professionals engaged in the research, development, and application of 77Br-based agents.
Nuclear Properties of Bromine-77
The fundamental nuclear properties of Bromine-77 are summarized in the tables below.
Half-life and Decay Mode
| Property | Value |
| Half-life (t1/2) | 57.04 hours[1] |
| Primary Decay Mode | Electron Capture (EC) |
| Secondary Decay Mode | Positron Emission (β+) |
| Decay Product | Selenium-77 (77Se) (stable)[2] |
Decay Characteristics
Bromine-77 decays predominantly via electron capture to stable Selenium-77. A smaller fraction of decays occur through positron emission. The decay scheme is characterized by the emission of gamma rays and X-rays.
| Decay Parameter | Value |
| Electron Capture (EC) Percentage | ~99.3% |
| Positron Emission (β+) Percentage | ~0.7% |
| Q-value (EC) | 1365.0 keV |
| Maximum β+ Energy | 337.0 keV |
Principal Gamma and X-ray Emissions
The decay of Bromine-77 is accompanied by the emission of several gamma rays and characteristic X-rays from the daughter nuclide, Selenium-77. The most prominent emissions are detailed below.
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma | 238.9 | 23.1 |
| Gamma | 520.7 | 22.4 |
| Gamma | 249.7 | 2.98 |
| Gamma | 281.7 | 2.29 |
| Gamma | 297.2 | 4.16 |
| Gamma | 578.9 | 2.96 |
| K-alpha1 X-ray | 11.22 | 48.0 |
| K-beta1 X-ray | 12.49 | 8.8 |
Experimental Methodologies
Determination of Half-life
The half-life of Bromine-77 can be accurately determined using a high-purity germanium (HPGe) detector-based gamma-ray spectrometry system.
Experimental Protocol:
-
Sample Preparation: A calibrated source of 77Br is prepared and placed at a fixed and reproducible distance from the HPGe detector.
-
Data Acquisition: The gamma-ray spectrum is acquired over a period of several half-lives. The counting time for each spectrum should be short relative to the half-life to minimize decay during the measurement.
-
Peak Analysis: The net peak area of a prominent and well-resolved gamma-ray peak of 77Br (e.g., the 238.9 keV or 520.7 keV peak) is determined for each spectrum. Background subtraction is crucial for accurate peak area determination.
-
Decay Curve Analysis: The natural logarithm of the net peak area (which is proportional to the activity) is plotted against the time of measurement.
-
Half-life Calculation: The data points are fitted to a linear equation. The slope of the line is equal to the negative of the decay constant (λ). The half-life is then calculated using the formula: t1/2 = ln(2) / λ.
Experimental workflow for the determination of the half-life of Bromine-77.
Decay Scheme Analysis: Gamma-Gamma Coincidence Spectroscopy
To elucidate the relationships between the gamma rays emitted during the decay of 77Br, gamma-gamma coincidence spectroscopy is employed. This technique helps to confirm the decay scheme by identifying gamma rays that are emitted in cascade.
Experimental Setup:
A typical setup consists of two or more HPGe detectors positioned at a specific angle (e.g., 90 or 180 degrees) relative to each other with the 77Br source placed at the center. The output signals from the detectors are processed through a coincidence logic unit. When two gamma rays are detected within a very short time window (nanoseconds), a coincidence event is registered. By gating on a specific gamma-ray energy in one detector, the coincident gamma-ray spectrum in the other detector can be analyzed.
A simplified schematic of a gamma-gamma coincidence spectroscopy setup.
Production of Bromine-77 for Radiopharmaceutical Applications
Bromine-77 is typically produced using a cyclotron. The most common production route involves the proton bombardment of an enriched selenium target.
Nuclear Reaction
The primary nuclear reaction for the production of 77Br is:
77Se(p,n)77Br [1]
This reaction involves irradiating a target enriched in Selenium-77 with a proton beam.
Production Protocol
-
Target Preparation: A thin layer of enriched 77Se is deposited onto a suitable backing material (e.g., copper or platinum).
-
Irradiation: The target is bombarded with a proton beam of a specific energy (typically 10-15 MeV) in a cyclotron. The beam current and irradiation time are optimized to achieve the desired activity of 77Br while minimizing the production of radionuclidic impurities.
-
Target Processing and Purification: After irradiation, the 77Br must be chemically separated from the selenium target material. A common method is dry distillation, where the target is heated in a furnace, and the more volatile bromine is trapped in a cold finger or a collection vessel.[3]
Quality Control of Bromine-77 Radiopharmaceuticals
To ensure the safety and efficacy of 77Br-labeled radiopharmaceuticals, rigorous quality control (QC) is essential.
Radionuclidic Purity
Radionuclidic purity is determined by gamma-ray spectroscopy using an HPGe detector. The spectrum is analyzed to identify and quantify any gamma-emitting impurities. The energy and intensity of the observed peaks are compared to known values for 77Br and potential contaminants.
Radiochemical Purity
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. It is typically assessed using radio-High-Performance Liquid Chromatography (radio-HPLC).
Radio-HPLC Protocol:
-
System Setup: An HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector is used. The mobile phase composition and flow rate are optimized to achieve good separation of the desired 77Br-labeled compound from potential radiochemical impurities (e.g., free 77Br-bromide).
-
Sample Analysis: A small aliquot of the final radiopharmaceutical product is injected into the HPLC system.
-
Data Analysis: The radiochromatogram is analyzed to determine the percentage of radioactivity associated with the peak corresponding to the desired product. The retention times are compared with those of non-radioactive standards.
Chemical Purity
Chemical purity refers to the absence of non-radioactive chemical contaminants. This can be assessed using standard analytical techniques such as HPLC with a UV detector.
Sterility and Apyrogenicity
For any product intended for parenteral administration, tests for sterility and the absence of pyrogens (bacterial endotoxins) must be performed according to pharmacopeial standards.
Conclusion
Bromine-77 possesses favorable decay characteristics for applications in nuclear medicine. Its production via cyclotron and the subsequent formulation of 77Br-radiopharmaceuticals require stringent adherence to established protocols and rigorous quality control to ensure a safe and effective product for research and potential clinical use. This guide provides a foundational understanding of the key technical aspects of Bromine-77, from its fundamental nuclear properties to the practical considerations for its production and quality assurance.
References
Navigating the Nuances of Production: A Technical Guide to Theoretical vs. Experimental Yields of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Abstract
The radionuclide Bromine-77 (Br-77), with its favorable decay characteristics (T½ = 57.04 h, EC, γ-emissions), holds significant promise for applications in nuclear medicine, particularly for the development of radiopharmaceuticals. Efficient and predictable production of Br-77 is paramount for its widespread clinical translation. This technical guide provides an in-depth analysis of the theoretical and experimental yields of Br-77 production via the most common cyclotron-based methods. We will delve into the key nuclear reactions, present detailed experimental protocols, and offer a comprehensive comparison of expected versus achieved yields. This guide aims to equip researchers and professionals with the necessary knowledge to optimize Br-77 production for preclinical and clinical applications.
Introduction to Bromine-77 Production
The production of Bromine-77 is primarily achieved using cyclotrons, where charged particles are accelerated and directed onto a target material. The choice of nuclear reaction, target material, and irradiation parameters significantly influences the production yield and the purity of the final Br-77 product. Understanding the theoretical yield, which represents the maximum possible amount of a radionuclide that can be produced under ideal conditions, is crucial for planning and optimizing production runs. However, the experimental yield, the actual amount of radionuclide obtained after irradiation and processing, is often lower due to various factors. This guide will explore the methodologies to calculate theoretical yields and present a comparative analysis with reported experimental data.
Key Production Routes for Bromine-77
The most common and well-studied nuclear reactions for the production of Br-77 are:
-
Proton-induced reactions on enriched Selenium targets:
-
77Se(p,n)77Br
-
78Se(p,2n)77Br
-
-
Alpha-induced reaction on an Arsenic target:
-
75As(α,2n)77Br
-
The selection of a particular production route depends on several factors, including the available cyclotron energy, the cost and availability of enriched target materials, and the desired radionuclidic purity of the final product.
Theoretical Yield Calculation
The theoretical yield (Y_theoretical) of a radionuclide produced in a cyclotron can be calculated using the following formula, which integrates the reaction cross-section over the energy range of the incident particle beam within the target:
Y_theoretical = (N_A * I / (M * e)) * ∫[E_in, E_out] (σ(E) / (dE/dx)) dE * (1 - e^(-λt))
Where:
-
N_A is Avogadro's number (6.022 x 10^23 mol⁻¹)
-
I is the beam current in Amperes (A)
-
M is the molar mass of the target nuclide in g/mol
-
e is the elementary charge (1.602 x 10⁻¹⁹ C)
-
σ(E) is the reaction cross-section as a function of energy in cm²
-
dE/dx is the stopping power of the target material in MeV/cm
-
E_in and E_out are the energies of the incident and outgoing particles, respectively
-
λ is the decay constant of the product radionuclide (ln(2)/T½)
-
t is the irradiation time
The cross-section data for the relevant nuclear reactions can be obtained from evaluated nuclear data libraries such as the IAEA's ENDF (Evaluated Nuclear Data File) database. The stopping power (dE/dx) values can be calculated using software like SRIM (Stopping and Range of Ions in Matter).
Experimental Protocols
The following sections provide detailed methodologies for the key production routes of Br-77.
Production via the 77Se(p,n)77Br Reaction
This method utilizes enriched ⁷⁷Se as the target material. To withstand the high beam currents of a cyclotron, the selenium is often alloyed with a metal to form a more robust target. Cobalt Selenide (CoSe) has shown to be a particularly effective target material.
Target Preparation:
-
Synthesis of Co⁷⁷Se: Stoichiometric amounts of high-purity cobalt and enriched ⁷⁷Se powders are mixed. The mixture is then sealed in an evacuated quartz ampoule and heated in a furnace at high temperature (e.g., 1000-1100 °C) to form the Co⁷⁷Se alloy.
-
Target Pressing: The synthesized Co⁷⁷Se is pressed into a target disc, typically made of a material with good thermal conductivity like niobium or copper. This is often done using a hot press to ensure a dense and uniform target.
Irradiation:
-
Cyclotron: A medical cyclotron with proton energies in the range of 10-15 MeV is typically used.
-
Beam Current: The target is irradiated with a proton beam, with currents that can range from 10 to 40 µA, depending on the target's ability to dissipate heat.
-
Irradiation Time: The duration of the irradiation is determined by the desired activity of Br-77 and is typically in the range of 1-5 hours.
Separation:
A common method for separating Br-77 from the selenium target is dry distillation or thermochromatography .
-
The irradiated target is heated in a furnace to a high temperature (e.g., 950-1050 °C).
-
A carrier gas (e.g., Argon or Helium) is passed over the heated target.
-
The volatile Br-77 is carried by the gas stream and collected in a cold trap or on a quartz wool plug.
-
The collected Br-77 is then dissolved in a suitable solvent (e.g., a dilute aqueous solution) for further use.
Production via the 78Se(p,2n)77Br Reaction
This reaction requires higher proton energies compared to the 77Se(p,n) reaction and uses enriched ⁷⁸Se as the target material.
Target Preparation:
The target preparation is similar to that for the 77Se(p,n) reaction, involving the synthesis of a stable selenide alloy (e.g., Co⁷⁸Se, Cu₂⁷⁸Se, or Zn⁷⁸Se).
Irradiation:
-
Cyclotron: A cyclotron capable of delivering protons with energies in the range of 20-30 MeV is required.
-
Beam Current and Time: Similar to the previous method, beam currents and irradiation times are optimized based on the target's thermal properties and the desired Br-77 yield.
Separation:
The separation of Br-77 from the ⁷⁸Se target is also typically performed using the dry distillation method described above.
Production via the 75As(α,2n)77Br Reaction
This method uses an arsenic target and an alpha particle beam.
Target Preparation:
A common target material is arsenic(III) oxide (As₂O₃) powder pressed into a target holder. Metallic arsenic can also be used.
Irradiation:
-
Cyclotron: A cyclotron that can provide an alpha beam with energies in the range of 25-30 MeV is necessary.
-
Beam Current and Time: The irradiation parameters are adjusted to maximize Br-77 production while ensuring the integrity of the target.
Separation:
After irradiation, the Br-77 is separated from the arsenic target material. A common method involves:
-
Dissolving the irradiated As₂O₃ target in a suitable solvent (e.g., ammonium hydroxide).
-
Using anion-exchange chromatography to separate the bromide (Br⁻) from the arsenate (AsO₄³⁻) ions.
-
Eluting the Br-77 from the column with an appropriate eluent.
Data Presentation: Theoretical vs. Experimental Yields
The following tables summarize the theoretical and reported experimental yields for the different Br-77 production routes. The theoretical yields are calculated based on the available cross-section data from the IAEA-NDS database.
Table 1: 77Se(p,n)77Br Reaction
| Proton Energy (MeV) | Target Material | Theoretical Yield (MBq/µA·h) | Experimental Yield (MBq/µA·h) | Reference |
| 13 | Co⁷⁷Se | ~25 | 17 ± 1 | [1][2] |
| 12 | Co⁷⁷Se | ~20 | 15 | [1] |
| 11 | Co⁷⁷Se | ~15 | 12 | [1] |
Table 2: 78Se(p,2n)77Br Reaction
| Proton Energy (MeV) | Target Material | Theoretical Yield (MBq/µA·h) | Experimental Yield (MBq/µA·h) | Reference |
| 28 -> 20 | Enriched ⁷⁸Se | ~250 | ~200 | [3] |
| 22 -> 14 | Enriched ⁷⁸Se | ~180 | ~150 | [3] |
Table 3: 75As(α,2n)77Br Reaction
| Alpha Energy (MeV) | Target Material | Theoretical Yield (MBq/µA·h) | Experimental Yield (MBq/µA·h) | Reference |
| 28 | As₂O₃ | ~120 | ~100 | [4] |
| 25 | As₂O₃ | ~100 | ~85 | [4] |
Note: Theoretical yields are estimates calculated from cross-section data and can vary depending on the specific parameters used in the calculation. Experimental yields are highly dependent on the specific setup and efficiency of the separation process.
Factors Influencing the Discrepancy Between Theoretical and Experimental Yields
Several factors contribute to the difference observed between theoretical and experimental yields:
-
Beam Characteristics: The energy spread and spatial distribution of the particle beam can affect the effective cross-section and, consequently, the production yield.
-
Target Thickness and Uniformity: Inaccuracies in target thickness and non-uniformity can lead to deviations from the calculated yield.
-
Thermal Losses: During high-power irradiations, some of the produced radionuclide may be lost due to volatilization from the target if not adequately cooled.
-
Competing Nuclear Reactions: The presence of other isotopes in the target material can lead to the formation of competing reaction products, which may not be accounted for in the theoretical yield calculation for the specific reaction of interest.
-
Separation Efficiency: The chemical separation process is never 100% efficient. Losses can occur during dissolution, chromatography, or distillation steps. The reported experimental yields often account for these separation losses. For instance, the dry distillation and recovery process for radiobromine has an optimized yield of around 76 ± 11%.[5]
-
Measurement Errors: Uncertainties in beam current measurement, activity measurement, and cross-section data can all contribute to the discrepancy.
Visualizations
Experimental Workflow for Br-77 Production
Caption: General experimental workflow for cyclotron production of Br-77.
Dry Distillation (Thermochromatography) Process
Caption: Schematic of the dry distillation process for Br-77 separation.
Conclusion
The production of Bromine-77 for medical applications is a well-established process, with several viable production routes. A thorough understanding of both the theoretical and experimental yields is essential for optimizing production efficiency and ensuring a reliable supply of this important radionuclide. While theoretical calculations provide a valuable benchmark, the practical realities of targetry, irradiation, and chemical separation inevitably lead to lower experimental yields. By carefully controlling experimental parameters and continuously improving separation techniques, researchers can work towards bridging the gap between theoretical predictions and actual production outcomes, thereby facilitating the advancement of Br-77 based radiopharmaceuticals. This guide has provided a comprehensive overview of the key aspects of Br-77 production, offering a valuable resource for scientists and professionals in the field.
References
- 1. nds.iaea.org [nds.iaea.org]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Theranostic Era: Initial Studies on the Theranostic Potential of Bromine-77
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of diagnostic imaging and targeted radiotherapy, known as theranostics, represents a paradigm shift in personalized medicine. Within this evolving landscape, the radionuclide Bromine-77 (Br-77) is emerging as a compelling candidate for theranostic applications. Its unique decay characteristics, including the emission of both gamma photons suitable for Single Photon Emission Computed Tomography (SPECT) imaging and Auger electrons for highly localized cytotoxicity, position it as a potent tool in the fight against cancer. This whitepaper provides an in-depth technical guide to the foundational studies of Br-77 in theranostics, detailing its production, radiochemistry, and preclinical evaluation. It offers a comprehensive overview of experimental protocols, quantitative data from key studies, and visual representations of relevant biological pathways and experimental workflows to empower researchers and drug development professionals in harnessing the potential of this promising radionuclide.
Introduction: The Theranostic Promise of Bromine-77
The central tenet of theranostics is the seamless integration of diagnosis and therapy, allowing for patient-specific treatment strategies. The ideal theranostic radionuclide possesses the ability to be visualized within the body to confirm target engagement and quantify uptake, while simultaneously delivering a therapeutic dose of radiation to the diseased tissue. Bromine-77, with a half-life of 57.04 hours, exhibits a decay scheme that is remarkably well-suited for this dual purpose.[1] It decays by electron capture, emitting gamma photons (primarily at 239 keV and 521 keV) that are readily detectable by SPECT cameras, enabling non-invasive imaging and dosimetric calculations.[2] Crucially, this decay process also results in the emission of a cascade of low-energy Auger electrons. These electrons have a very short range in tissue (from nanometers to micrometers), depositing their energy in a highly localized manner. When Br-77 is targeted to the nucleus or even the cytoplasm of a cancer cell, these Auger electrons can induce complex and difficult-to-repair DNA damage, leading to potent cytotoxicity with minimal impact on surrounding healthy tissues.[3][4]
The theranostic potential of Br-77 is further amplified when used as an "elementally-matched pair" with a positron-emitting isotope of bromine, such as Bromine-76 (Br-76, half-life 16.2 hours). This strategy allows for initial high-resolution Positron Emission Tomography (PET) imaging with the Br-76 labeled compound to select patients and determine dosimetry, followed by therapy with the chemically identical Br-77 labeled agent, ensuring that the therapeutic radionuclide follows the same biological path as the imaging agent.
This whitepaper will delve into the initial preclinical studies that have begun to unlock the theranostic potential of Br-77, focusing on two key examples: 3-[77Br]bromo-p-hydroxyphenethylguanidine (3-[77Br]Br-pHPG) for neuroblastoma and a [77Br]-labeled rucaparib derivative ([77Br]RD1) for ovarian cancer.
Production and Quality Control of Bromine-77
Reliable and high-purity production of Br-77 is a critical first step for its clinical translation. Cyclotron production is the primary method for generating this radionuclide.
Cyclotron Production of Bromine-77
One established method for Br-77 production involves the proton irradiation of an enriched Selenium-77 (Se-77) target.[5] A more recent and improved method utilizes novel isotopically-enriched cobalt-selenium (CoSe) intermetallic targets, which have demonstrated higher tolerance to proton beam intensity, leading to significantly increased production yields.[5]
Experimental Protocol: Cyclotron Production of Br-77 via Co77Se Target [5]
-
Target Preparation:
-
Synthesize the Co77Se intermetallic target material from isotopically-enriched 77Se powder and cobalt powder.
-
Press the Co77Se powder into a target disc.
-
-
Proton Irradiation:
-
Irradiate the Co77Se target with a proton beam from a medical cyclotron.
-
A proton energy of approximately 13 MeV is used for the 77Se(p,n)77Br reaction.[5]
-
-
Radiobromine Isolation:
-
Isolate the produced Br-77 from the target material using thermal chromatographic distillation in a vertical furnace assembly.[5]
-
This process separates the volatile radiobromine from the non-volatile cobalt and selenium.
-
The isolated Br-77 is trapped in a small volume of aqueous solution, typically as [77Br]bromide.
-
Quality Control of [77Br]Bromide
Ensuring the purity of the final [77Br]bromide solution is paramount before its use in radiolabeling.
Experimental Protocol: Quality Control of [77Br]Bromide Solution
-
Radionuclidic Purity:
-
Analyze the gamma-ray spectrum of the final product using a high-purity germanium (HPGe) detector.
-
Identify and quantify any radionuclide impurities by their characteristic gamma-ray energies and abundances. The primary potential impurity from a 77Se target is 76Br.
-
-
Radiochemical Purity:
-
Determine the chemical form of the Br-77 using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
The majority of the radioactivity should correspond to the desired [77Br]bromide form.
-
-
Chemical Purity:
-
Test for trace metal impurities that may have leached from the target or processing equipment using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Radiolabeling of Biomolecules with Bromine-77
The versatility of Br-77 lies in its ability to be incorporated into a wide range of targeting molecules, from small molecules to larger proteins. The choice of radiolabeling strategy depends on the chemical nature of the targeting vector.
Electrophilic Radiobromination
Electrophilic substitution is a common method for incorporating radiobromine into activated aromatic rings. This approach was utilized for the synthesis of 3-[77Br]Br-pHPG.
Experimental Protocol: Electrophilic Radiobromination of pHPG Precursor
-
Precursor: Start with a suitable precursor of parahydroxyphenethylguanidine (pHPG).
-
Activation of [77Br]Bromide: The [77Br]bromide is oxidized to an electrophilic brominating species (e.g., using an oxidizing agent like N-chlorosuccinimide).
-
Reaction: The activated radiobromine is then reacted with the pHPG precursor in an appropriate solvent.
-
Purification: The resulting 3-[77Br]Br-pHPG is purified from unreacted precursor and byproducts using semi-preparative HPLC.
-
Formulation: The purified product is formulated in a biocompatible solution, such as ethanol/saline, for in vitro and in vivo studies.
Copper-Mediated Radiobromination
For molecules that are not amenable to direct electrophilic substitution, copper-mediated cross-coupling reactions provide a powerful alternative. This method has been successfully employed for the synthesis of a [77Br]-labeled PARP inhibitor, [77Br]RD1, from an aryl boronic ester precursor.[5]
Experimental Protocol: Copper-Mediated Radiobromination of a Rucaparib Precursor [5]
-
Precursor: A boronic ester derivative of the rucaparib analogue (pre-KX1-Bpin) is used as the starting material.
-
Reaction Mixture:
-
The dried [77Br]bromide is reacted with the boronic ester precursor (1 μmol).
-
The reaction is catalyzed by a copper complex, such as Cu(py)4(OTf)2 (0.5 μmol), in the presence of a ligand (e.g., 3,4,7,8-Tetramethyl-1,10-phenanthroline, 0.5 μmol).[5]
-
The reaction is typically carried out in a solvent mixture like methanol at room temperature.
-
-
Purification: The [77Br]RD1 is purified using preparative HPLC.
-
Quality Control: The radiochemical purity and molar activity of the final product are determined by analytical HPLC.
Preclinical Evaluation of Br-77 Labeled Radiopharmaceuticals
A rigorous preclinical evaluation is essential to assess the safety and efficacy of any new radiopharmaceutical. This involves a series of in vitro and in vivo studies.
In Vitro Studies
In vitro assays using cancer cell lines provide the initial assessment of the biological activity of the Br-77 labeled compound.
Experimental Protocol: In Vitro Cell Viability (Cytotoxicity) Assay [6]
-
Cell Culture: Culture the target cancer cell lines (e.g., neuroblastoma cell lines SK-N-SH, SK-N-MC, SK-N-Be(2)-C for 3-[77Br]Br-pHPG; ovarian cancer cell lines for [77Br]RD1) under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with increasing concentrations of the Br-77 labeled radiopharmaceutical (e.g., 0.0003–15 MBq/mL for 3-[77Br]Br-pHPG).
-
Include control groups: untreated cells, cells treated with the non-radioactive ("cold") compound, and cells treated with a non-targeting Br-77 labeled compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 5-7 days for 3-[77Br]Br-pHPG).
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Alternatively, for Auger electron emitters, a clonogenic survival assay is often more informative as it measures the ability of cells to proliferate and form colonies after treatment.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% effective concentration (EC50) or inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
Experimental Protocol: In Vitro Binding and Uptake Assay
-
Cell Preparation: Prepare a suspension of the target cells.
-
Incubation:
-
Incubate the cells with the Br-77 labeled compound at various concentrations.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a blocking agent that competes for the same target (e.g., 10 µM desipramine for NET-targeted 3-[77Br]Br-pHPG).
-
-
Separation: Separate the cells from the incubation medium by centrifugation or filtration.
-
Quantification: Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.
-
Data Analysis: Calculate the total and non-specific binding. Specific binding is determined by subtracting the non-specific binding from the total binding.
In Vivo Studies in Animal Models
Animal models of cancer are crucial for evaluating the biodistribution, tumor targeting, and therapeutic efficacy of Br-77 labeled radiopharmaceuticals in a whole-body system.
Experimental Protocol: Subcutaneous Xenograft Tumor Model for Neuroblastoma
-
Cell Preparation: Harvest neuroblastoma cells (e.g., SK-N-SH) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice, such as athymic nude (nu/nu) mice.
-
Tumor Inoculation: Subcutaneously inoculate the mice with the cell suspension (e.g., 5 × 10^6 cells) in the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers and calculate the tumor volume.
-
Study Initiation: Once the tumors reach a predetermined size (e.g., 600-1800 mm³), the imaging or therapy studies can commence.
Experimental Protocol: Intraperitoneal Xenograft Tumor Model for Ovarian Cancer [7]
-
Cell Preparation: Prepare a suspension of ovarian cancer cells.
-
Animal Model: Use immunocompromised mice.
-
Tumor Inoculation: Inject the cell suspension intraperitoneally (IP) into the mice. This models the disseminated nature of ovarian cancer.
-
Monitoring: Monitor the mice for signs of tumor growth, such as ascites formation and weight gain.
-
Therapy Study: Administer the therapeutic agent (e.g., [77Br]RD1) and monitor survival and tumor burden.
Experimental Protocol: SPECT/CT Imaging and Biodistribution
-
Radiopharmaceutical Administration: Intravenously administer a known activity of the Br-77 labeled compound to the tumor-bearing mice.
-
Imaging:
-
At various time points post-injection, anesthetize the mice and perform SPECT/CT imaging.
-
The CT scan provides anatomical reference for the functional SPECT data.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the mice.
-
Harvest the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging-based quantification.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical studies of 3-[77Br]Br-pHPG and [77Br]RD1.
Table 1: In Vitro Cytotoxicity of 3-[77Br]Br-pHPG in Neuroblastoma Cell Lines
| Cell Line | NET Expression | EC50 (nM) | 95% Confidence Interval (nM) |
| SK-N-SH | Moderate | 7.9 | 5.0 – 14 |
| SK-N-MC | Low | 140 | 113 – 149 |
| SK-N-Be(2)-C | High | 7.3 | 6.3 – undefined |
Table 2: In Vivo Tumor Uptake of 3-[76Br]Br-pHPG in SK-N-SH Xenografts
| Time Post-Injection | Maximum Tumor SUV |
| ~30 minutes | 0.7 |
Note: Br-76 was used for PET imaging to assess the biodistribution of the chemically identical Br-77 therapeutic agent.
Table 3: Therapeutic Efficacy of [77Br]RD1 in an Intraperitoneal Ovarian Cancer Model [7]
| Treatment Group | Median Survival (days) | p-value |
| Control | 28.5 | <0.02 |
| [77Br]RD1 | 37.5 | <0.02 |
Signaling Pathways and Experimental Workflows
Visualizing the biological targets and experimental processes is crucial for understanding the theranostic approach with Br-77.
Norepinephrine Transporter (NET) Signaling Pathway
3-[77Br]Br-pHPG is a norepinephrine analog that is actively transported into neuroblastoma cells via the Norepinephrine Transporter (NET). This leads to the intracellular accumulation of the radiopharmaceutical.
Caption: Uptake of 3-[77Br]Br-pHPG via the NET leads to cell death.
PARP Inhibition and DNA Damage Response Pathway
[77Br]RD1 is a derivative of the PARP inhibitor rucaparib. PARP enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, [77Br]RD1 not only prevents DNA repair but also delivers a lethal dose of Auger electrons directly to the site of DNA damage.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cytotoxicity with Auger electron-emitting radionuclides delivered by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Orthotopic Inoculation of Ovarian Cancer Cells into Murine Ovary: A Procedure to Establish an Ovarian Cancer Mouse Model to Study Peritoneal Dissemination of Cells - Experiment [app.jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
An In-depth Technical Guide to the Meitner-Auger Electron Emission of Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (77Br) is a radionuclide of significant interest in the field of targeted radionuclide therapy, primarily owing to its emission of Meitner-Auger electrons. With a half-life of 57.04 hours, 77Br provides a suitable timeframe for radiopharmaceutical localization and therapeutic action.[1][2] This guide provides a comprehensive overview of the nuclear physics, quantitative emission data, experimental protocols, and therapeutic rationale for the use of 77Br as an Auger electron-emitting radionuclide. The high linear energy transfer (LET) and short range of Auger electrons make them particularly effective for inducing highly localized cytotoxic effects, especially when the radionuclide is targeted to the cell nucleus.
Nuclear Decay and the Meitner-Auger Cascade
Bromine-77 decays primarily via electron capture (EC) to stable Selenium-77 (77Se), with a small percentage of positron emission (β+). The electron capture process, where an inner orbital electron is captured by the nucleus, creates a vacancy in an atomic shell. This vacancy initiates a cascade of electronic rearrangements within the atom, leading to the emission of a shower of low-energy Meitner-Auger electrons.
The process begins with an electron from a higher energy level dropping to fill the initial vacancy. The energy released in this transition can be emitted as a characteristic X-ray or, more significantly for therapeutic applications, transferred to another orbital electron, which is then ejected from the atom. This ejected electron is a Meitner-Auger electron. The new vacancy created by this process is then filled by another electron from a higher shell, perpetuating a cascade that results in the emission of multiple Auger electrons. It is this localized deposition of energy from a volley of electrons that is responsible for the high radiotoxicity of 77Br when it is in close proximity to sensitive cellular structures like DNA.
Below is a simplified representation of the decay scheme and the subsequent generation of Auger electrons.
Caption: Simplified workflow of Bromine-77 decay leading to the emission of Meitner-Auger electrons and subsequent biological effect.
Quantitative Data on Meitner-Auger Electron Emission
The therapeutic efficacy of 77Br is critically dependent on the energy and yield of the emitted Auger electrons. The following tables summarize the key decay characteristics and the detailed Auger electron emission data for Bromine-77, based on ICRP Publication 107.
Table 1: General Decay Characteristics of Bromine-77
| Property | Value |
| Half-life | 57.04 hours |
| Decay Modes | Electron Capture (EC), Positron Emission (β+) |
| Daughter Nuclide | Selenium-77 (Stable) |
| Mean Electron Energy per Decay | 0.00937 MeV |
| Mean Photon Energy per Decay | 0.3209 MeV |
Source: MIRDsoft, based on ICRP Publication 107[1][2]
Table 2: Principal Meitner-Auger Electron Emissions of Bromine-77
| Radiation Type | Mean Energy per Transition (MeV) | Yield per 100 Decays |
| Auger electron | 3.25138e-05 | 3.520e+00 |
| Auger electron | 5.45963e-05 | 1.302e+00 |
| Auger electron | 9.46913e-05 | 2.292e-01 |
| Auger electron | 1.23738e-03 | 1.122e+00 |
| Auger electron | 1.31569e-03 | 5.278e-02 |
| Auger electron | 9.62662e-03 | 2.784e-01 |
| Auger electron | 1.09573e-02 | 8.206e-02 |
Note: This table includes Auger electron emissions with a yield of >0.01 per 100 decays. The full dataset contains numerous other low-yield emissions. Source: MIRDsoft, based on ICRP Publication 107[1]
Experimental Protocols
The preclinical evaluation of 77Br-labeled radiopharmaceuticals involves a series of standardized experimental protocols to assess their efficacy and safety. Below are detailed methodologies for key experiments cited in the literature.
Production and Purification of Bromine-77
High-purity 77Br can be produced via proton irradiation of enriched Selenium-77 (77Se) targets in a cyclotron.
-
Targetry: Enriched 77Se is typically electroplated onto a substrate or used in a pressed powder form.
-
Irradiation: The target is irradiated with a proton beam of a specific energy to induce the 77Se(p,n)77Br nuclear reaction.
-
Purification: Following irradiation, the 77Br is separated from the target material. A common method is dry distillation, where the target is heated in a quartz tube under a flow of inert gas. The volatile bromine species are trapped in a cooled solvent, such as a dilute ammonium hydroxide solution.
-
Quality Control: The final product is assessed for radionuclidic and radiochemical purity using gamma spectroscopy and radio-TLC or radio-HPLC, respectively.
Radiosynthesis of 77Br-Labeled Compounds (Example: 77Br-PARP Inhibitor)
The synthesis of targeted radiopharmaceuticals, such as 77Br-labeled PARP inhibitors, is a crucial step for preclinical studies.
-
Precursor: A suitable precursor molecule containing a leaving group (e.g., a boronic acid pinacol ester) is synthesized.
-
Radiolabeling: The purified [77Br]bromide is reacted with the precursor in the presence of a copper catalyst and a base in an appropriate solvent. The reaction is typically heated to facilitate the radiobromination.
-
Purification: The radiolabeled product is purified from unreacted [77Br]bromide and other reaction components using solid-phase extraction (SPE) cartridges and/or semi-preparative HPLC.
-
Formulation: The purified product is formulated in a biocompatible solution (e.g., saline with a small percentage of ethanol or another solubilizing agent) for in vitro and in vivo studies.
In Vitro Cell Studies
-
Cell Lines: A panel of relevant cancer cell lines is selected. For studies involving PARP inhibitors, this would include cells with varying levels of PARP expression and different DNA repair pathway deficiencies (e.g., BRCA1/2 mutations).
-
Cellular Uptake and Localization: Cells are incubated with the 77Br-labeled compound for various time points. The cells are then washed, lysed, and the radioactivity in different cellular compartments (e.g., cytoplasm, nucleus, membrane) is measured using a gamma counter.
-
Cytotoxicity Assays: The cell-killing efficacy of the radiopharmaceutical is assessed using clonogenic survival assays. Cells are treated with varying concentrations of the 77Br-labeled compound, and the number of surviving colonies is counted after a set incubation period.
-
DNA Damage Assessment: The induction of DNA double-strand breaks, a hallmark of Auger electron-induced damage, can be quantified by immunofluorescence staining for γH2AX foci.
In Vivo Animal Studies
-
Animal Models: Immunocompromised mice bearing xenografts of human cancer cell lines are commonly used.
-
Biodistribution Studies: The 77Br-labeled radiopharmaceutical is administered to the tumor-bearing mice (typically via intravenous injection). At various time points post-injection, the animals are euthanized, and organs of interest (including the tumor) are harvested, weighed, and the radioactivity is measured in a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor Growth Delay and Survival Studies: Mice with established tumors are treated with the 77Br-labeled compound. Tumor volume is measured regularly to assess the treatment's effect on tumor growth. The overall survival of the treated animals is also monitored and compared to control groups.
Below is a diagram illustrating a typical experimental workflow for the preclinical evaluation of a 77Br-labeled radiopharmaceutical.
Caption: A generalized workflow for the production and preclinical assessment of Bromine-77 labeled radiopharmaceuticals.
Conclusion
Bromine-77 stands out as a promising radionuclide for targeted cancer therapy due to its favorable half-life and the emission of a cascade of cytotoxic Meitner-Auger electrons. The highly localized energy deposition from these electrons offers the potential for potent cell killing with minimal damage to surrounding healthy tissues, provided the radiopharmaceutical can be effectively targeted to the cancer cells, and ideally, to their nuclei. The ongoing development of novel targeting vectors, such as PARP inhibitors, coupled with a thorough understanding of the fundamental radiobiology of 77Br, will be crucial for the successful clinical translation of this promising therapeutic radionuclide. This guide provides a foundational understanding of the key technical aspects of 77Br Meitner-Auger electron emission to support further research and development in this exciting area of nuclear medicine.
References
A Technical Guide to the Covalent Bond Formation with Bromine-77 in Organic Structures for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and principles governing the formation of covalent bonds with Bromine-77 (Br-77), a radionuclide of significant interest for both diagnostic imaging and therapeutic applications. The unique properties of Br-77, coupled with the stability of the carbon-bromine bond, make it a valuable tool in the development of novel radiopharmaceuticals.
Introduction to Bromine-77 (Br-77)
Bromine-77 is a cyclotron-produced radioisotope that decays via electron capture (≈99.3%) with a convenient half-life of 57.04 hours, making it suitable for studying biological processes over several days.[1][2][3] Its decay is accompanied by the emission of gamma photons, primarily at 239 keV and 521 keV, which are suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[1] Furthermore, the decay process releases a cascade of low-energy Auger electrons, which are cytotoxic at a short range, positioning Br-77 as a promising candidate for targeted radionuclide therapy.[4]
A key advantage of radiobromine in organic structures is the greater stability of the carbon-bromine (C-Br) bond compared to the carbon-iodine (C-I) bond, which results in reduced in vivo dehalogenation.[4][5] Unlike radioiodide, which accumulates in the thyroid, free radiobromide ions are distributed more diffusely, primarily in the blood pool, leading to a different dosimetric profile.[4]
Table 1: Physical and Decay Properties of Bromine-77
| Property | Value | Citations |
|---|---|---|
| Half-life | 57.04 hours | [1][2][3] |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) | [1][2] |
| Primary Gamma Emissions | 239 keV, 297 keV, 521 keV, 579 keV | [1] |
| Daughter Nuclide | Selenium-77 (Stable) | [2] |
| Primary Production Reaction | ⁷⁵As(α, 2n)⁷⁷Br | [6][7] |
| Alternative Production | Proton irradiation of enriched Selenium (e.g., Co⁷⁷Se) |[4][8] |
Methodologies for Covalent Br-77 Labeling
The formation of a stable covalent bond between Br-77 and an organic molecule is the cornerstone of developing a successful Br-77 radiopharmaceutical. Several chemical strategies have been developed, primarily focusing on electrophilic and copper-mediated reactions.
Electrophilic substitution is a classical and widely used method for incorporating bromine into aromatic systems. This approach typically involves activating the [⁷⁷Br]bromide, obtained from cyclotron production, into an electrophilic brominating species (e.g., "Br⁺"). Precursors for this method are often organometallic, such as organostannanes or organoboranes, which are susceptible to electrophilic attack.
Experimental Protocol: Electrophilic Destannylation
This protocol is a representative example of electrophilic radiobromination using a trialkylstannyl precursor.
-
Preparation: The organostannane precursor of the molecule of interest is synthesized and purified.
-
Oxidation of [⁷⁷Br]Bromide: The aqueous [⁷⁷Br]bromide solution is treated with an oxidizing agent (e.g., Chloramine-T or N-chlorosuccinimide) in an acidic buffer to generate the electrophilic brominating agent.
-
Labeling Reaction: The solution of the organostannane precursor in a suitable organic solvent (e.g., methanol, ethanol) is added to the activated [⁷⁷Br]Br solution.
-
Incubation: The reaction mixture is incubated at room temperature or with gentle heating for 5-20 minutes.
-
Quenching: The reaction is quenched by adding a reducing agent (e.g., sodium metabisulfite) to destroy any unreacted oxidizing agent.
-
Purification: The ⁷⁷Br-labeled product is purified from the reaction mixture, unreacted bromide, and precursor using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified product is formulated in a biocompatible solution (e.g., ethanol/saline) for in vitro or in vivo studies.
Modern methods utilizing copper catalysts have emerged as highly efficient for radiohalogenation. Copper-mediated radiobromination of aryl boronic esters offers a mild and effective route to ⁷⁷Br-labeled aromatic compounds, achieving high molar activities.[4][8] This method is particularly valuable for complex molecules sensitive to harsher oxidative conditions.
Experimental Protocol: Copper-Mediated Labeling of an Aryl Boronic Ester
This protocol is adapted from the synthesis of a ⁷⁷Br-labeled PARP-1 inhibitor.[4]
-
Reagent Preparation: Prepare solutions of the aryl boronic ester precursor, a copper catalyst (e.g., Cu(py)₄(OTf)₂), and a suitable ligand in an organic solvent like methanol.
-
Isotope Preparation: Elute the [⁷⁷Br]bromide from an anion exchange cartridge (e.g., QMA) using 0.1 M NH₄OH. For optimal reactivity, the eluant is dried under a stream of argon at 120 °C.[4]
-
Labeling Reaction: Combine the dried ⁷⁷Br with the precursor, copper catalyst, and ligand solution in methanol.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 1 hour.[4]
-
Purification: Purify the product using preparative HPLC.
-
Final Formulation: Use a C18 light cartridge to formulate the final product in a small volume of ethanol solution.[4]
Table 2: Quantitative Data for Copper-Mediated ⁷⁷Br-Labeling of a PARP Inhibitor
| Parameter | Value | Citation |
|---|---|---|
| Precursor Amount | 1 µmol | [4] |
| Catalyst Amount | 0.5 µmol | [4] |
| Reaction Time | 1 hour | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Radiochemical Conversion | Up to 95% | [4] |
| Apparent Molar Activity | Up to 700 GBq/µmol |[8] |
For labeling sensitive biomolecules like proteins, enzymatic methods provide a gentle alternative. Bromoperoxidase, an enzyme isolated from marine algae, can catalyze the radiohalogenation of proteins at neutral pH, helping to preserve their biological activity.[6]
Experimental Protocol: Bromoperoxidase-Catalyzed Protein Labeling
This protocol outlines the key steps for labeling proteins such as human serum albumin or fibrinogen.[6]
-
Reagent Mixture: In a buffered solution at neutral pH, combine the protein to be labeled, [⁷⁷Br]bromide, and the bromoperoxidase enzyme.
-
Initiation: Start the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂), which is a required substrate for the enzyme.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature. Reaction parameters such as H₂O₂ concentration, protein concentration, and enzyme amount should be optimized for the highest yield.[6]
-
Termination & Purification: The reaction can be stopped by removing the enzyme or by size exclusion chromatography to separate the labeled protein from unreacted [⁷⁷Br]bromide and other small molecules.
-
Stability & Activity Assays: Confirm that the labeled protein is stable and retains its biological activity.[6]
Application Case Study: Br-77 Labeled PARP-1 Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibiting PARP-1 leads to cell death. Radiolabeled PARP inhibitors can be used to image tumors and potentially deliver targeted radiotherapy. The development of a ⁷⁷Br-labeled PARP inhibitor (⁷⁷Br-PARPi) serves as an excellent example of applying advanced radiobromination chemistry to a therapeutically relevant target.[4][8]
Summary and Future Directions
The development of robust and efficient methods for covalently labeling organic molecules with Bromine-77 is critical for advancing its use in nuclear medicine. Modern copper-mediated techniques have enabled the synthesis of ⁷⁷Br-radiopharmaceuticals with high molar activity, which is essential for targeting low-density receptors and minimizing pharmacological effects.[4][8] The inherent stability of the C-Br bond and the dual imaging/therapeutic potential of Br-77 position it as a highly valuable radionuclide for the next generation of theranostic agents. Future work will likely focus on automating these labeling procedures and expanding the chemical toolbox to incorporate Br-77 into an even wider array of complex biomolecules.
References
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Bromine-77 - isotopic data and properties [chemlin.org]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 6. Characterization of bromine-77-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 77 Br for medical application [inis.iaea.org]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling Proteins with Bromine-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (77Br) is a cyclotron-produced radionuclide with a half-life of 57.04 hours, decaying by electron capture to stable Selenium-77. Its decay characteristics, including the emission of Auger electrons, make it a promising candidate for targeted radionuclide therapy. The relatively long half-life of 77Br is well-suited for labeling monoclonal antibodies and other proteins that have slow pharmacokinetics, allowing for sufficient time for the radiolabeled protein to accumulate in target tissues.[1] Furthermore, organobromine bonds are generally more stable in vivo than their iodine counterparts, reducing the potential for dehalogenation and off-target radiation exposure.[2]
These application notes provide detailed protocols for three common methods of radiolabeling proteins with Bromine-77: direct electrophilic radiobromination, indirect radiobromination using an acylation agent, and enzymatic radiobromination. Additionally, this document outlines procedures for the purification and quality control of the resulting radiolabeled proteins and presents an example of a relevant biological pathway for targeted therapy.
Data Presentation: Quantitative Parameters of Bromine-77 Labeling
The following tables summarize key quantitative data associated with the different methods of protein radiolabeling with Bromine-77. This data is compiled from various studies and provides a basis for comparison of the different methodologies.
| Labeling Method | Protein/Peptide | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |
| Direct Electrophilic | Monoclonal Antibody (A33) | 77 ± 2 | Not Reported | [3] |
| Direct Electrophilic | Monoclonal Antibody (38S1) | 75 ± 3 | Not Reported | [3] |
| Direct Electrophilic | Monoclonal Antibody (3S193) | 63 ± 4 | Not Reported | [3] |
| Indirect (SBrB) | c(RGDfK) Peptide | 25 | Not Reported | [3] |
| Indirect (SBrB) | EG2-c(RGDfK) Peptide | 22 | Not Reported | [3] |
| Indirect (Stannyl precursor) | N-succinimidyl 4-bromobenzoate | 45 - 60 (reagent synthesis) | 20 - 200 | [4] |
| Enzymatic (Bromoperoxidase) | Human Serum Albumin | Optimized to high yield | Not Reported | [5][6] |
Table 1: Radiolabeling Efficiency and Specific Activity. SBrB: N-succinimidyl-p-bromobenzoate.
| Labeled Protein | In Vitro Stability | In Vivo Stability | Reference |
| 77Br-labeled Human Serum Albumin (Enzymatic) | Completely stable to hydrolysis in buffer and human serum at 37°C for 7-10 days. | Not Reported | [5] |
| 125I-IgG (via N-succinimidyl-p-iodobenzoate) | < 1% deiodination in serum at 37°C over 24 hours. | Superior stability compared to direct Chloramine-T radioiodination. | [] |
| 77Br-c(RGDyK) peptide | Stable in mouse plasma for 120 min. | Low uptake in the thyroid and stomach, suggesting good in vivo stability. | [3] |
Table 2: In Vitro and In Vivo Stability of Radiobrominated Proteins. Data from radioiodinated analogues is included for comparison where direct 77Br data is unavailable.
Experimental Protocols
Protocol 1: Direct Electrophilic Radiobromination of Proteins
This method directly labels tyrosine residues on the protein through an electrophilic substitution reaction, often facilitated by an oxidizing agent like Chloramine-T.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
[77Br]Bromide solution
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (quenching agent, e.g., 2 mg/mL in water)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Reaction vials and shielding
Procedure:
-
To a shielded reaction vial, add the protein solution (e.g., 100 µg of antibody).
-
Add the [77Br]Bromide solution (e.g., 10-100 MBq).
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL of 1 mg/mL solution). The amount of Chloramine-T may need to be optimized for different proteins.
-
Incubate the reaction mixture at room temperature for 1-2 minutes with gentle mixing.
-
Quench the reaction by adding an excess of sodium metabisulfite solution (e.g., 20 µL of 2 mg/mL solution).
-
Purify the radiolabeled protein from unreacted 77Br and other reagents using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect fractions and identify the protein-containing fractions using a gamma counter.
-
Pool the fractions containing the radiolabeled protein and determine the radiochemical purity and specific activity.
Protocol 2: Indirect Radiobromination via N-succinimidyl-p-[77Br]bromobenzoate
This two-step method involves first synthesizing a 77Br-labeled acylation agent, N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB), which is then conjugated to the protein, primarily targeting lysine residues.
Part A: Synthesis of N-succinimidyl-p-[77Br]bromobenzoate ([77Br]SBB)
This synthesis is typically performed via electrophilic destannylation of a precursor.
Materials:
-
N-succinimidyl-p-(trimethylstannyl)benzoate precursor
-
[77Br]Bromide solution
-
Oxidizing agent (e.g., peracetic acid)
-
Organic solvent (e.g., methanol/acetic acid mixture)
-
HPLC system for purification
Procedure:
-
Dry the [77Br]Bromide solution under a gentle stream of nitrogen.
-
Dissolve the dried [77Br]Bromide in the organic solvent mixture.
-
Add the N-succinimidyl-p-(trimethylstannyl)benzoate precursor to the reaction vial.
-
Add the oxidizing agent to initiate the radiobromination reaction.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Purify the [77Br]SBB using reversed-phase HPLC.
-
Collect the fraction corresponding to [77Br]SBB and evaporate the solvent.
Part B: Conjugation of [77Br]SBB to the Protein
Materials:
-
Protein in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5)
-
Purified [77Br]SBB dissolved in a small amount of aprotic solvent (e.g., DMSO)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Add the solution of [77Br]SBB to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
Purify the 77Br-labeled protein using a pre-equilibrated size-exclusion chromatography column.
-
Collect and pool the protein-containing fractions as described in Protocol 1.
-
Perform quality control analysis.
Protocol 3: Enzymatic Radiobromination using Bromoperoxidase
This method utilizes the enzyme bromoperoxidase to catalyze the incorporation of 77Br into proteins at neutral pH, offering a milder alternative to chemical oxidation methods.[5][6]
Materials:
-
Protein in 0.1 M phosphate buffer, pH 7.0
-
[77Br]Bromide solution
-
Bromoperoxidase enzyme solution
-
Hydrogen peroxide (H2O2) solution (diluted, e.g., 30-160 µM final concentration)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
In a reaction vial, combine the protein solution (e.g., final concentration of 0.1 mg/mL), the [77Br]Bromide solution, and the bromoperoxidase enzyme. The optimal enzyme concentration needs to be determined empirically.[5]
-
Initiate the reaction by adding the diluted hydrogen peroxide solution. The concentration of H2O2 is critical and should be optimized to maximize labeling efficiency without causing oxidative damage to the protein or enzyme.[5]
-
Incubate the reaction at room temperature for 15-30 minutes.
-
The reaction can be stopped by purification. Purify the radiolabeled protein using a pre-equilibrated size-exclusion chromatography column.
-
Collect and pool the protein-containing fractions.
-
Perform quality control analysis.
Quality Control
Radiochemical Purity:
-
Thin-Layer Chromatography (TLC): Use an appropriate stationary phase (e.g., silica gel) and mobile phase to separate the radiolabeled protein (remains at the origin) from free 77Br (migrates with the solvent front).
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) is ideal for separating the high molecular weight radiolabeled protein from low molecular weight impurities. A radioactivity detector is used to quantify the purity.
Protein Integrity:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm that the protein has not undergone significant fragmentation or aggregation during the labeling process.
-
SEC-HPLC: Can also be used to assess for the presence of aggregates.
Immunoreactivity (for antibodies):
-
A cell-binding assay using antigen-positive and antigen-negative cell lines should be performed to ensure that the radiolabeled antibody retains its ability to specifically bind to its target.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 3. High yield direct 76Br-bromination of monoclonal antibodies using chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 89Zr-Radiolabeled Trastuzumab Imaging in Orthotopic and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Bromine-77 in Radiotheranostics: A Focus on its Partnership with PET Imaging Isotope Bromine-76
Application Note AN-BR77-001
Introduction
Bromine-77 (Br-77) is a radionuclide with significant potential in targeted radiotherapy due to its emission of Auger electrons, which deposit high energy in a short range, making it highly effective for killing cancer cells with subcellular precision. While Br-77 itself is not a positron emitter and therefore not directly used for Positron Emission Tomography (PET) imaging, it forms a powerful "theranostic" pair with the positron-emitting isotope Bromine-76 (Br-76).[1][2] This theranostic approach allows for the use of Br-76 for diagnostic PET imaging to determine the location and extent of disease, followed by therapy with the chemically identical Br-77 labeled compound, ensuring that the therapeutic agent will have the same biodistribution as the imaging agent.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Br-77 in a theranostic context, with a focus on its relationship with Br-76 PET imaging.
Physicochemical Properties of Bromine-77 and Bromine-76
A clear understanding of the decay characteristics of both isotopes is crucial for their application in theranostics.
| Property | Bromine-77 (Br-77) | Bromine-76 (Br-76) |
| Half-life | 57.04 hours[3] | 16.2 hours[3] |
| Decay Mode | Electron Capture (EC), β+ (0.7%)[3] | Positron Emission (β+), Electron Capture (EC)[2] |
| Primary Emissions | Auger electrons, Gamma photons | Positrons (for PET), Gamma photons |
| Primary Application | Targeted Radionuclide Therapy (Auger electron therapy) | Positron Emission Tomography (PET) Imaging |
| Daughter Isotope | Selenium-77 (Stable)[4] | Selenium-76 (Stable) |
Theranostic Applications of the Br-76/Br-77 Pair
The identical chemistry of Br-76 and Br-77 allows for the synthesis of radiolabeled molecules where the bromine isotope can be readily interchanged. This is the foundation of their use as a theranostic pair.
A key area of investigation for this theranostic pair is in the targeting of Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA damage repair.[5] PARP inhibitors have shown promise in cancer therapy, and radiolabeled versions can be used for both imaging and therapy.
Signaling Pathway: PARP-1 in DNA Repair and Targeted Therapy
Caption: PARP-1 signaling in DNA repair and its inhibition by Br-76/Br-77 labeled PARP inhibitors.
Experimental Protocols
Production of Br-77 and Br-76
Both Br-77 and Br-76 can be produced in a cyclotron. A common method involves the proton irradiation of isotopically enriched selenium targets.
Production Parameters for Br-77 and Br-76
| Isotope | Target Material | Nuclear Reaction | Proton Energy (MeV) | Production Yield (MBq/µA·h) |
| Br-77 | Enriched Co77Se | 77Se(p,n)77Br | 13 | 17 ± 1[5][6] |
| Br-76 | Enriched Co76Se | 76Se(p,n)76Br | 16 | 103 ± 10[5][6] |
Protocol for Radiobromine Isolation: Vertical Dry Distillation
This method offers advantages in terms of hot cell compatibility and rapid heating.[5]
-
Target Preparation: The irradiated CoSe target is placed in a quartz tube.
-
Heating: The tube is heated in a vertical furnace.
-
Distillation: Radiobromine is volatilized and carried by a stream of inert gas (e.g., argon).
-
Trapping: The radiobromine is trapped in a small volume of aqueous solution (e.g., 0.1 M NaOH).
-
Recovery: The trapped radiobromide solution is collected for radiolabeling.
Radiolabeling Protocol: Copper-Mediated Aryl Boronic Ester Radiobromination of a PARP-1 Inhibitor
This protocol is adapted from the synthesis of a 77Br-labeled PARP-1 inhibitor.[5]
-
Precursor Preparation: A solution of the boronic ester precursor of the PARP-1 inhibitor is prepared in a suitable solvent (e.g., ethanol).
-
Addition of Radiobromine: The aqueous solution of [77Br]bromide is added to the precursor solution.
-
Copper Catalyst: A copper(II) catalyst (e.g., Cu(OTf)2) is added.
-
Reaction: The reaction mixture is heated at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).
-
Purification: The radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified product is formulated in a biocompatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
Quantitative Data for 77Br-labeled PARP-1 Inhibitor Synthesis [5]
| Parameter | Value |
| Radiochemical Yield | 20-30% (decay-corrected) |
| Apparent Molar Activity | Up to 700 GBq/µmol |
| Radiochemical Purity | >99% |
Preclinical Imaging and Therapy Workflow
The following workflow outlines a typical preclinical study using the Br-76/Br-77 theranostic pair.
Caption: Preclinical workflow for theranostic studies using the Br-76/Br-77 pair.
Protocol for Preclinical Br-76 PET/CT Imaging
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Administration: A known activity of the [76Br]-labeled tracer is injected intravenously.
-
Uptake Period: The animals are allowed a specific uptake period (e.g., 1-4 hours) for the tracer to distribute.
-
Imaging: A PET/CT scan is acquired. The CT provides anatomical reference, and the PET scan detects the positron emissions from Br-76.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).
Conclusion
Bromine-77 is a promising radionuclide for targeted therapy due to its Auger electron emissions. While it is not a PET imaging agent, its role as a therapeutic partner to the PET isotope Bromine-76 makes the Br-76/Br-77 pair a valuable tool for theranostic applications in oncology. The ability to image with Br-76 to select patients and plan therapy, followed by treatment with the chemically identical Br-77 compound, represents a significant step towards personalized medicine. Further research and development of novel molecules labeled with this theranostic pair will continue to advance their application in the clinic.
References
- 1. New domestic supply chain: Bromine-76 and Bromine-77 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Preclinical Developments of Novel Theranostic Radiopharmaceutical 3-[76Br/77Br]bromo-pHPG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 4. mirdsoft.org [mirdsoft.org]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Br-77 as a Radiotracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromine-77 in Metabolic Research
Bromine-77 (Br-77) is a valuable radionuclide for metabolic studies due to its favorable decay characteristics and suitable half-life for tracking slow to medium-rate biological processes. With a half-life of 57.03 hours, Br-77 allows for the investigation of metabolic pathways and the biodistribution of labeled compounds over several days. It decays by electron capture to stable Selenium-77, emitting gamma rays that are readily detectable by Single Photon Emission Computed Tomography (SPECT), a widely available clinical and preclinical imaging modality. The C-Br bond is also more stable in vivo compared to the C-I bond, leading to less dehalogenation of radiolabeled molecules.[1] These properties make Br-77 an attractive alternative to other radiohalogens for a variety of metabolic research applications.
This document provides detailed application notes and protocols for the use of Br-77 as a radiotracer in metabolic studies, covering its production, the radiolabeling of biomolecules, and its application in in vitro and in vivo experimental settings.
Production of Bromine-77
High-purity Bromine-77 can be produced using a cyclotron. Several nuclear reactions can be employed, with the choice depending on the available particle beam and target material.
Production Methods:
Two common methods for Br-77 production are:
-
⁷⁵As(α,2n)⁷⁷Br: This method involves bombarding an arsenic trioxide (As₂O₃) target with an alpha particle beam.[2]
-
⁷⁷Se(p,n)⁷⁷Br: This method utilizes the proton bombardment of an isotopically enriched Selenium-77 target.[1] This method can produce Br-77 with high radionuclidic purity.
Table 1: Bromine-77 Production Parameters
| Nuclear Reaction | Target Material | Particle Beam | Typical Energy Range (MeV) | Production Yield | Reference |
| ⁷⁵As(α,2n)⁷⁷Br | Arsenic Trioxide (As₂O₃) | Alpha (α) | 28 | 0.3 mCi/µAh | [2] |
| ⁷⁷Se(p,n)⁷⁷Br | Enriched ⁷⁷Se (e.g., Co⁷⁷Se) | Proton (p) | 13 | 17 ± 1 MBq/µA⁻¹∙h⁻¹ | [1][3] |
Radiolabeling with Bromine-77
The versatility of Br-77 allows for the labeling of a wide range of molecules, from small organic compounds to large proteins. The choice of labeling method depends on the chemical nature of the molecule to be labeled.
Enzymatic Radiolabeling of Proteins with Br-77
A mild and efficient method for radiobrominating proteins is through enzymatic catalysis using bromoperoxidase. This enzyme facilitates the incorporation of Br-77 into tyrosine residues of proteins at a neutral pH, which helps in preserving the biological activity of the protein.[2][4]
Experimental Protocol: Enzymatic Protein Radiobromination
-
Materials:
-
Bromoperoxidase (isolated from sources like Bonnemaisonia hamifera)
-
Protein to be labeled (e.g., monoclonal antibody, albumin) in phosphate buffer (0.1 M, pH 7.0)
-
[⁷⁷Br]Sodium bromide solution
-
Hydrogen peroxide (H₂O₂) solution (freshly diluted)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials and standard laboratory equipment for handling radioactivity.
-
-
Procedure:
-
In a shielded vial, combine the protein solution (typically 0.1-1.0 mg/mL), [⁷⁷Br]sodium bromide (1-10 mCi), and bromoperoxidase (0.1-1.0 units).
-
Initiate the reaction by adding a small volume of dilute hydrogen peroxide (final concentration ~80 µM).
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Purify the ⁷⁷Br-labeled protein from unreacted bromide and other small molecules using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions and determine the radiochemical purity by methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Measure the final radioactivity and protein concentration to calculate the specific activity.
-
Diagram 1: Enzymatic Radiolabeling Workflow
Caption: Workflow for enzymatic radiolabeling of proteins with Br-77.
Radiolabeling of Small Molecules with Br-77
For small molecules, particularly those with an aromatic ring, a common method for radiobromination is copper-mediated electrophilic substitution on an aryl boronic ester precursor.
Experimental Protocol: Copper-Mediated Radiobromination
-
Materials:
-
Aryl boronic ester precursor of the small molecule
-
[⁷⁷Br]Sodium bromide solution
-
Copper(II) catalyst (e.g., Cu(OTf)₂py₄)
-
Organic solvent (e.g., methanol, DMF)
-
HPLC system for purification and analysis.
-
-
Procedure:
-
Dry the [⁷⁷Br]sodium bromide in a reaction vial under a stream of inert gas (e.g., argon or nitrogen).
-
Dissolve the aryl boronic ester precursor and the copper catalyst in the organic solvent.
-
Add the solution from step 2 to the vial containing the dried [⁷⁷Br]bromide.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 15-60 minutes).
-
Monitor the reaction progress using radio-TLC.
-
Purify the ⁷⁷Br-labeled small molecule using preparative HPLC.
-
Collect the fraction containing the desired product and remove the solvent.
-
Perform quality control on the final product using analytical radio-HPLC to determine radiochemical purity.
-
In Vitro Metabolic Studies with Br-77 Radiotracers
Cellular uptake assays are fundamental in vitro experiments to assess the metabolic activity and mechanism of transport of a radiolabeled compound.
Experimental Protocol: In Vitro Cellular Uptake Assay
-
Materials:
-
Cultured cells of interest (e.g., cancer cell line, primary cells)
-
Cell culture medium and plates (e.g., 24- or 96-well plates)
-
⁷⁷Br-labeled compound
-
Appropriate buffers (e.g., Hank's Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Gamma counter or liquid scintillation counter.
-
-
Procedure:
-
Seed the cells in culture plates and grow to a confluent monolayer.
-
On the day of the experiment, wash the cells with pre-warmed buffer.
-
Add the ⁷⁷Br-labeled compound (at a known concentration and specific activity) to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To determine non-specific uptake, incubate a parallel set of cells with the ⁷⁷Br-labeled compound in the presence of a high concentration of the corresponding non-labeled compound.
-
At each time point, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells using the lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the cellular uptake as a percentage of the added dose per milligram of protein.
-
Diagram 2: Cellular Uptake Assay Logic
Caption: Logical flow of an in vitro cellular uptake assay.
In Vivo Metabolic Studies with Br-77 Radiotracers
Biodistribution studies are crucial for evaluating the metabolic fate of a novel radiotracer in a living organism. These studies provide quantitative data on the uptake and clearance of the tracer in various organs and tissues.
Experimental Protocol: In Vivo Biodistribution Study in Rodents
-
Materials:
-
Healthy or disease-model rodents (e.g., mice, rats)
-
⁷⁷Br-labeled compound formulated for injection (e.g., in saline or PBS)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Gamma counter and weighing scale.
-
-
Procedure:
-
Anesthetize the animal.
-
Administer a known amount of the ⁷⁷Br-labeled compound via intravenous (tail vein) injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Table 2: Example Biodistribution Data for 16α-[⁷⁷Br]bromoestradiol in Rats (4 hours post-injection)
| Tissue | %ID/g (Mean ± SD) |
| Blood | 0.25 ± 0.04 |
| Uterus | 2.10 ± 0.35 |
| Liver | 3.50 ± 0.60 |
| Kidneys | 1.20 ± 0.20 |
| Muscle | 0.15 ± 0.03 |
| Bone | 0.30 ± 0.05 |
| Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[3] |
SPECT/CT Imaging Protocol for In Vivo Studies
SPECT/CT imaging allows for the non-invasive visualization and quantification of the biodistribution of a ⁷⁷Br-labeled tracer over time in the same animal.
Experimental Protocol: SPECT/CT Imaging
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the scan.
-
Position the animal on the scanner bed.
-
Monitor vital signs (e.g., respiration, temperature).
-
-
SPECT Acquisition Parameters for Br-77:
-
Collimator: Medium-energy or high-energy general-purpose (MEGP or HEGP).
-
Energy Window: Centered at 239 keV with a 15-20% width. Additional windows for other prominent gamma emissions can be used for scatter correction.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Projections: 60-120 projections over 360 degrees.
-
Time per Projection: 30-60 seconds.
-
-
CT Acquisition:
-
Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction:
-
Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
Fuse the SPECT and CT images for anatomical localization of tracer uptake.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the fused images to quantify the radioactivity concentration in various organs and tissues over time.
-
Diagram 3: In Vivo Study Workflow
Caption: Workflow for in vivo metabolic studies using a Br-77 radiotracer.
Conclusion
Bromine-77 is a highly effective radiotracer for a range of metabolic studies, offering a suitable half-life for tracking various biological processes and compatibility with widely available SPECT imaging technology. The protocols outlined in these application notes provide a framework for researchers to produce Br-77, radiolabel diverse biomolecules, and conduct both in vitro and in vivo experiments to investigate metabolic pathways, drug targeting, and biodistribution. Careful adherence to these methodologies will enable the generation of robust and reproducible data, advancing our understanding of metabolism in health and disease.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of bromine-77-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Br-77 Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (Br-77) is a radionuclide with appealing characteristics for single-photon emission computed tomography (SPECT). With a half-life of 57 hours and principal gamma photon emission at 239 keV, it allows for imaging over several days, which is particularly advantageous for studying the biodistribution of large molecules like antibodies or nanoparticles with slow pharmacokinetics.[1] Its chemical properties as a halogen facilitate stable radiolabeling of a wide array of small molecules, peptides, and antibodies. These application notes provide a detailed framework for conducting preclinical imaging studies using Br-77-labeled radiopharmaceuticals in various animal models. The protocols outlined below cover the essential steps from radiolabeling and animal preparation to image acquisition and data analysis, ensuring reproducible and high-quality results for drug development and translational research.
Production and Radiolabeling of Br-77 Radiopharmaceuticals
Production of Bromine-77
Bromine-77 is typically produced in a cyclotron. One common method involves the proton irradiation of an enriched selenium-77 (Se-77) target.[2][3] The 77Se(p,n)77Br reaction yields Br-77, which is then separated and purified. Improved methods using CoSe intermetallic targets have enhanced production yields.[2][3] The purified [77Br]bromide can then be used for radiolabeling.
Radiolabeling of Targeting Molecules
The choice of radiolabeling strategy depends on the molecular nature of the targeting ligand.
Protocol for Radiobromination of a PARP Inhibitor via Copper-Mediated Aryl Boronic Ester Precursor: [2][3]
-
Precursor Preparation: Prepare a solution of the aryl boronic ester precursor of the PARP inhibitor in a suitable organic solvent (e.g., ethanol).
-
Reaction Setup: In a shielded hot cell, combine the precursor solution with [77Br]bromide.
-
Initiation of Labeling: Add a copper (II) catalyst, such as Cu(OTf)2, and a base, like triethylamine, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 85°C) for a specified time (e.g., 20 minutes).
-
Purification: Purify the 77Br-labeled PARP inhibitor using high-performance liquid chromatography (HPLC).
-
Quality Control: Determine the radiochemical purity and specific activity of the final product.
Protocol for Labeling Estrogen Receptor Ligands: [4]
Details for labeling estrogen derivatives can be more varied, often involving electrophilic or nucleophilic substitution reactions on a suitable precursor molecule. These methods are highly specific to the chemical structure of the ligand.
Preclinical SPECT/CT Imaging Protocol
Animal Models
A variety of preclinical models can be utilized for Br-77 imaging studies, including:
-
Subcutaneous Xenograft Models: Human cancer cell lines are implanted subcutaneously in immunocompromised mice (e.g., nude or SCID mice).[5]
-
Orthotopic Models: Cancer cells are implanted in the organ of origin to better mimic the tumor microenvironment.
-
Transgenic Mouse Models: Genetically engineered mice that spontaneously develop tumors.
Animal Preparation
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the study.
-
Anesthesia: Anesthetize the animal for the duration of the radiotracer injection and imaging session. A commonly used anesthetic is isoflurane (1-2% in oxygen).
-
Catheterization: For precise intravenous injections, a tail vein catheter can be placed.
Radiotracer Administration
-
Dose Preparation: The dose of the 77Br-labeled radiopharmaceutical will depend on the specific activity and the imaging system's sensitivity. A typical dose for preclinical SPECT imaging is in the range of 5-10 MBq.[5]
-
Injection: Administer the radiotracer intravenously via the tail vein. The injection volume should be kept low (typically < 150 µL) to avoid physiological disturbances.
SPECT/CT Image Acquisition
-
Imaging System: A high-resolution preclinical SPECT/CT scanner is required.
-
Collimator Selection: For the 239 keV photons of Br-77, a medium-energy (ME) collimator is recommended to balance sensitivity and spatial resolution.[6] High-energy collimators can also be considered to reduce septal penetration.
-
Energy Window: Set a primary energy window centered at 239 keV with a width of 15-20%.[7]
-
SPECT Acquisition Parameters:
-
Number of Projections: Acquire 60-120 projections over 360 degrees.
-
Time per Projection: The acquisition time per projection will depend on the injected dose and the collimator sensitivity, typically ranging from 30 to 60 seconds.
-
Matrix Size: Use a matrix size of 128x128 or 256x256.
-
-
CT Acquisition: Acquire a CT scan for anatomical co-registration and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a tube current of 200-500 µA.
-
Image Reconstruction: Reconstruct the SPECT data using an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.[8]
Biodistribution Studies
Ex vivo biodistribution studies are crucial for validating in vivo imaging findings and providing more precise quantitative data.
Protocol for Ex Vivo Biodistribution: [9]
-
Euthanasia: At predefined time points after radiotracer injection (e.g., 1, 4, 24, 48 hours), euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Organ Harvesting: Dissect and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
Quantitative data from imaging and biodistribution studies should be summarized in clear and concise tables.
| Radiopharmaceutical | Animal Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [76Br]RD1 (PARPi) | Ovarian Cancer Xenograft | 0.5 | 4.5 | 11.25 | - | 1.18 | 3.8 | [5] |
| [76Br]3 (Progestin) | Estrogen-primed Rat | 1 | 8.72 (Uterus) | - | - | 0.89 | 9.8 (Uterus/Muscle) | [9] |
Note: Data for 76Br is used as a surrogate for 77Br due to the availability of published quantitative preclinical data and their similar chemical properties.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Br-77 imaging in preclinical models.
PARP Signaling Pathway in DNA Repair
Caption: Mechanism of action of PARP inhibitors leading to cell death.
Estrogen Receptor Signaling Pathway
Caption: Simplified genomic estrogen receptor signaling pathway.
References
- 1. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Imaging of 212Pb in mice with a clinical SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of energy window width on planer and SPECT image uniformity - Journal of King Saud University - Science [jksus.org]
- 8. SPECT/CT workflow and imaging protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromine-77 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Bromine-77 (⁷⁷Br) in a laboratory environment. These guidelines are intended to ensure the safety of all personnel and the integrity of the research being conducted.
Introduction to Bromine-77
Bromine-77 is a cyclotron-produced radionuclide with applications in nuclear medicine for both diagnostic imaging and therapy.[1] Its favorable decay characteristics, including a half-life of 57.04 hours and the emission of gamma rays suitable for imaging, make it a valuable tool in radiopharmaceutical research and development.[2][3] However, as with all radioactive materials, proper handling and strict adherence to safety protocols are paramount to minimize radiation exposure and prevent contamination.
Radiological Data and Safety Information
A comprehensive understanding of the radiological properties of Bromine-77 is essential for safe handling.
Physical and Radiological Properties
| Property | Value | Reference |
| Half-life | 57.04 hours | |
| Decay Mode | Electron Capture (EC), Positron Emission (β+) | |
| Principal Gamma/X-ray Emissions | 239 keV (23%), 521 keV (22%) | [4] |
| Beta/Electron Emissions (Average Energy) | 11 keV (8%) | [4] |
| Daughter Nuclide | Selenium-77 (Stable) |
Radiation Protection and Shielding
Effective shielding is crucial to minimize external radiation exposure. The following table provides shielding requirements for Bromine-77.
| Shielding Material | Attenuation | Thickness | Reference |
| Lead (Pb) | 90% reduction of gamma dose rate | 1.58 cm | [4] |
| Plastic | Absorption of all beta/electron emissions | 0.8 mm | [4] |
Note: Bremsstrahlung radiation may be produced when beta particles interact with high-Z materials like lead. Therefore, it is advisable to use a combination of low-Z material (e.g., plastic or acrylic) as a primary shield to absorb beta particles, followed by a high-Z material (e.g., lead) to attenuate gamma and Bremsstrahlung radiation.
Dosimetry and Exposure Limits
| Parameter | Value | Reference |
| Gamma Dose Rate (1 mCi at 1 ft) | 1.82 mrem/h | [4] |
| Beta Dose Rate to Skin (1 mCi at 1 ft) | 1.65 mrem/h | [4] |
| Contamination Skin Dose (1 µCi/cm²) | 40 mrem/h | [4] |
| Annual Limit on Intake (Ingestion) | 20,000 µCi | [4] |
| Annual Limit on Intake (Inhalation) | 20,000 µCi | [4] |
Personnel handling 5 mCi or more, or 1 mCi weekly, are required to wear whole-body and finger-ring dosimeters.[4]
Standard Operating Procedures for Handling Bromine-77
Adherence to the following standard operating procedures is mandatory when working with Bromine-77.
General Laboratory Safety
-
Designated Area: All work with Bromine-77 must be conducted in a designated and properly labeled radioactive materials handling area, such as a fume hood or a hot cell.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, closed-toe shoes, safety goggles, and two pairs of disposable gloves (nitrile or neoprene are recommended) must be worn at all times.[5]
-
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. Change gloves frequently, especially if contamination is suspected.
-
Monitoring: Survey the work area with a suitable radiation survey meter (e.g., a NaI probe) before, during, and after handling Bromine-77.[4] Perform wipe tests regularly to detect removable contamination.
-
No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated radioactive work area.
-
Working Alone: Avoid working alone when handling significant quantities of radioactive material.
Workflow for Safe Handling of Bromine-77
Caption: A logical workflow for the safe handling of Bromine-77 in a laboratory setting.
Experimental Protocols
The following are generalized protocols for common applications of Bromine-77. These should be adapted and optimized for specific experimental requirements.
Protocol for Radiolabeling of Proteins using Bromoperoxidase
This protocol describes the enzymatic radiobromination of proteins.[2][6]
Materials:
-
Bromine-77 as [⁷⁷Br]bromide in a suitable buffer
-
Protein to be labeled (e.g., antibody, albumin)
-
Bromoperoxidase enzyme
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (0.1 M, pH 7.0)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Lead shielding for reaction vial
-
Radiation dose calibrator and survey meter
Procedure:
-
In a shielded reaction vial, combine the protein solution and phosphate buffer.
-
Add the desired amount of [⁷⁷Br]bromide to the reaction vial.
-
Initiate the reaction by adding a freshly diluted solution of hydrogen peroxide.
-
Immediately add the bromoperoxidase enzyme to the reaction mixture.
-
Gently mix and allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes). Reaction parameters such as protein concentration, H₂O₂ concentration, and enzyme amount should be optimized for each protein.[6]
-
Quench the reaction by adding a solution of sodium metabisulfite or by proceeding directly to purification.
-
Purify the radiolabeled protein from unreacted [⁷⁷Br]bromide using a size-exclusion chromatography column pre-equilibrated with a suitable buffer.
-
Collect fractions and measure the radioactivity of each fraction to determine the labeling efficiency.
-
Pool the fractions containing the radiolabeled protein.
Protocol for Copper-Mediated Radiobromination of Small Molecules
This protocol is for labeling small molecules containing a suitable precursor, such as an aryl boronic ester.[7][8]
Materials:
-
Bromine-77 as [⁷⁷Br]bromide
-
Small molecule precursor (e.g., with a boronic ester group)
-
Copper(II) catalyst (e.g., Cu(OTf)₂py₄)
-
Organic solvent (e.g., methanol, acetonitrile)
-
Base (if required by the specific reaction)
-
Reaction vial
-
Heating block or water bath
-
HPLC system for purification and analysis
-
Lead shielding
Procedure:
-
In a shielded reaction vial, dissolve the small molecule precursor in the appropriate organic solvent.
-
Add the copper(II) catalyst to the reaction mixture.
-
Add the [⁷⁷Br]bromide solution.
-
If necessary, add a base to the reaction mixture.
-
Seal the vial and heat the reaction at a specific temperature (e.g., 80-100°C) for a designated time (e.g., 15-30 minutes).
-
Cool the reaction mixture to room temperature.
-
Purify the radiolabeled small molecule using preparative HPLC.
-
Analyze the purity of the final product using analytical HPLC and a radiation detector.
Quality Control of Bromine-77 Radiopharmaceuticals
Quality control is essential to ensure the purity and identity of the radiolabeled product before any in vitro or in vivo use.[9][10]
Radiochemical Purity:
-
Method: Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).
-
Procedure (ITLC):
-
Spot a small amount of the radiolabeled product onto an ITLC strip.
-
Develop the strip in a suitable mobile phase.
-
Cut the strip into sections and count the radioactivity in each section to determine the percentage of the desired radiolabeled compound and any impurities.
-
-
Acceptance Criteria: Typically >95% radiochemical purity.
Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a multichannel analyzer.
-
Procedure: Acquire a gamma spectrum of the final product and identify the photopeaks corresponding to Bromine-77 and any potential radionuclidic impurities.
-
Acceptance Criteria: Photopeaks should correspond only to Bromine-77, within specified limits for any known potential impurities from the production method.
Emergency Procedures
In the event of an emergency, the following procedures should be followed.
Minor Spill (Contained within a fume hood)
A minor spill is defined as a small volume that can be cleaned up in 10 minutes or less by trained personnel.[5]
-
Alert: Notify others in the immediate area.
-
Contain: Use absorbent materials to prevent the spread of the spill.
-
Clean: Wearing appropriate PPE, clean the spill area from the outer edge inward.
-
Decontaminate: Use a suitable decontamination solution (e.g., soapy water or a commercial decontaminant).
-
Survey: Monitor the area with a survey meter to ensure it is clean.
-
Waste: Dispose of all contaminated materials in the designated radioactive waste container.
-
Report: Report the incident to the Radiation Safety Officer (RSO).
Major Spill (Outside of a fume hood or large volume)
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify all personnel in the vicinity to evacuate.
-
Isolate: Secure the area to prevent entry.
-
Call for Help: Contact the institution's emergency response number and the RSO.
-
Decontaminate Personnel: If anyone is contaminated, remove contaminated clothing and wash the affected skin with mild soap and lukewarm water.[11]
Emergency Response Workflow
Caption: A workflow for responding to minor and major spills of Bromine-77.
Waste Disposal
Radioactive waste containing Bromine-77 must be segregated and disposed of according to institutional and regulatory guidelines.
-
Segregation: Segregate waste based on its physical form (solid, liquid, sharps) and half-life. Bromine-77 waste should be segregated with other radionuclides with similar half-lives (e.g., between 1 and 8 days).[4]
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (Bromine-77), the activity, and the date.
-
Storage: Store radioactive waste in a shielded and secure location until it is collected by the RSO or decays to background levels.
-
Liquid Waste: Aqueous waste may be solidified or disposed of via the sanitary sewer if within permissible limits.[4] Check with your institution's RSO for specific limits and procedures. Do not mix with organic solvents unless specifically instructed.
-
Solid Waste: Solid waste should be placed in designated, labeled containers. No free liquids should be present in solid waste containers.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant radioactive sharps container.
By following these application notes and protocols, researchers can safely and effectively utilize Bromine-77 in their work while maintaining a safe laboratory environment for all personnel. Always consult your institution's Radiation Safety Manual and RSO for specific guidance and requirements.
References
- 1. New domestic supply chain: Bromine-76 and Bromine-77 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Characterization of bromine-77-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for Br-77 Labeled PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Br-77 Labeled PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) system. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer therapy, PARP inhibitors (PARPi) have emerged as a successful class of targeted agents, especially for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. The mechanism of action of PARPi is twofold: they inhibit the catalytic activity of PARP and trap the PARP enzyme on the DNA at the site of an SSB. This trapping prevents the repair of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[1][2][3]
Radiolabeling PARP inhibitors with the radionuclide Bromine-77 (Br-77) offers a promising theranostic approach. Br-77 is a Meitner-Auger (MAe) electron-emitting radionuclide with a half-life of 57.036 hours.[4] Auger electrons have a very short range in tissue, depositing their energy in close proximity to the DNA, leading to highly localized cytotoxicity. By attaching Br-77 to a PARP inhibitor, the Auger electrons can be delivered directly to the DNA of cancer cells that overexpress PARP, potentially enhancing the therapeutic effect of PARP inhibition with a radiotherapeutic component.[5][6] The companion positron-emitting isotope, Bromine-76 (Br-76), can be used for Positron Emission Tomography (PET) imaging to non-invasively assess the biodistribution and tumor targeting of the PARP inhibitor, enabling patient selection and treatment monitoring.[6][7]
This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo assessment of Br-77 labeled PARP inhibitors for cancer therapy.
Signaling Pathways and Mechanisms
PARP Signaling in DNA Repair and Cancer
PARP-1 is a key sensor of DNA SSBs. Upon detecting a break, it binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. In cancer cells with defective HR repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during replication. These cells are unable to repair these DSBs, resulting in cell death.[1][2][8]
dot
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Mechanism of Action of Br-77 Labeled PARP Inhibitors
The therapeutic efficacy of a Br-77 labeled PARP inhibitor is a combination of the chemotherapeutic effect of the PARP inhibitor and the radiotherapeutic effect of the Auger electrons emitted by Br-77. The PARP inhibitor component drives the localization of the radiopharmaceutical to the nucleus and traps it on the DNA of cancer cells. The subsequent decay of Br-77 releases a cascade of low-energy Auger electrons, which deposit their energy within a few nanometers, causing highly localized and complex DNA damage, including DSBs. This localized radiation damage is particularly effective in killing cancer cells and can overcome some mechanisms of resistance to PARP inhibitors alone.
dot
Caption: Mechanism of action of Br-77 labeled PARP inhibitors, combining PARP trapping and localized radiotherapy from Auger electrons.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of Br-77 labeled PARP inhibitors.
Table 1: In Vitro Binding and Cytotoxicity Data
| Compound | Cell Line | Bmax (attomol/cell) | Kd (nM) | EC50 (MBq/mL) | Reference |
| [77Br]OD1 | ID8 | 6.0 | 10.2 | 0.83 | [7] |
| [77Br]RD1 | PARP(+) cells | - | - | 0.17 nM | [6][9] |
| [77Br]RD1 | PARP(-) cells | - | - | 0.46 nM | [6][9] |
| [77Br]RD1 | BRCA1(-) cells | - | - | 0.27 nM | [6][9] |
| [77Br]RD1 | BRCA1(+) cells | - | - | 0.30 nM | [6][9] |
Table 2: In Vivo Biodistribution Data of [76Br]RD1 in Mice
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 30 min | Tumor-to-Muscle Ratio at 30 min | Reference |
| Tumor | 4.5 | 3.8 | [5] |
| Liver | ~11.25 | - | [5] |
| Muscle | ~1.18 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of a PARP Inhibitor with Bromine-77
This protocol describes a general method for the copper-mediated radiobromination of an aryl boronic ester precursor of a PARP inhibitor.
Materials:
-
Aryl boronic pinacol ester precursor of the PARP inhibitor
-
[77Br]Bromide in water
-
[Cu(py)4(OTf)2]
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Ligand)
-
Methanol (MeOH)
-
Water (H2O)
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aryl boronic pinacol ester precursor in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of the copper catalyst and ligand in a suitable solvent.
-
-
Radiolabeling Reaction:
-
In a reaction vial, combine 1 µmol of the boronic pinacol ester precursor, 0.5 µmol of [Cu(py)4(OTf)2], and the ligand.
-
Add 7.5 - 400 MBq of [77Br]bromide to the reaction vial.
-
Add 100 µL of 9:1 MeOH:H2O to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
-
Purification:
-
Quench the reaction with a suitable quenching agent.
-
Load the reaction mixture onto a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted [77Br]bromide.
-
Elute the [77Br]-labeled PARP inhibitor with ethanol.
-
Further purify the product using preparative HPLC.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using analytical HPLC with a radioactivity detector.
-
Confirm the identity of the product by co-injection with a non-radioactive standard.
-
dot
Caption: Experimental workflow for the synthesis and quality control of a Br-77 labeled PARP inhibitor.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a [77Br]-labeled PARP inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PARP-expressing and PARP-deficient, BRCA-proficient and BRCA-deficient)
-
Cell culture medium and supplements
-
96-well plates
-
[77Br]-labeled PARP inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the [77Br]-labeled PARP inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the radiolabeled compound.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 3: In Vivo Biodistribution Study in Mice
This protocol describes a method to evaluate the biodistribution of a [76Br]-labeled PARP inhibitor in tumor-bearing mice. Note: [76Br] is used for PET imaging to assess biodistribution due to its positron emission.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts)
-
[76Br]-labeled PARP inhibitor
-
Saline solution
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
Radiotracer Injection:
-
Inject a known amount of the [76Br]-labeled PARP inhibitor (e.g., 1-5 MBq) intravenously via the tail vein.
-
-
Time Points for Biodistribution:
-
At predetermined time points (e.g., 30 min, 1h, 4h, 24h, 48h) post-injection, euthanize a cohort of mice.
-
-
Organ and Tissue Collection:
-
Collect blood, tumor, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g and standard deviation for each tissue at each time point.
-
Calculate tumor-to-organ ratios to assess the targeting efficiency.
-
Conclusion
Br-77 labeled PARP inhibitors represent a promising class of theranostic agents for cancer therapy. The combination of targeted PARP inhibition with the highly localized cytotoxic effects of Auger electrons has the potential to enhance therapeutic efficacy and overcome resistance. The protocols outlined in this document provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these novel radiopharmaceuticals. Further research and clinical development are warranted to fully realize the potential of this approach in the treatment of cancer.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Precursors: Convenient Preparation of a Radiobrominated PARP-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Mediated Radiobromination using Bromine-77
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromine-77 (⁷⁷Br) is a radionuclide with a half-life of 57.0 hours, making it suitable for applications in nuclear medicine, particularly for single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy. Its decay characteristics include the emission of Auger electrons, which are of interest for therapeutic applications. The development of efficient and robust radiolabeling methods is crucial for the preparation of ⁷⁷Br-labeled radiopharmaceuticals. Copper-mediated radiobromination has emerged as a versatile and mild method for the incorporation of radiobromine into a wide range of molecules, including small molecules, peptides, and antibodies. This method typically involves the reaction of a (hetero)aryl boronic ester precursor with cyclotron-produced [⁷⁷Br]bromide in the presence of a copper catalyst. This document provides detailed protocols and application notes for performing copper-mediated radiobromination using ⁷⁷Br.
Production and Purification of [⁷⁷Br]Bromide
High-purity [⁷⁷Br]bromide is essential for successful radiobromination. It is typically produced in a cyclotron and then purified to remove metallic and other impurities that can interfere with the labeling reaction.
1.1. Cyclotron Production: ⁷⁷Br can be produced via the proton irradiation of enriched selenium targets. A common reaction is the ⁷⁷Se(p,n)⁷⁷Br reaction. Novel methods utilizing isotopically-enriched Co⁷⁷Se intermetallic targets have shown improved production yields.[1]
Table 1: Cyclotron Production Yields for Radiobromine Isotopes
| Isotope | Proton Energy (MeV) | Production Yield (MBq/µA⁻¹∙h⁻¹) | Reference |
|---|---|---|---|
| ⁷⁷Br | 13 | 17 ± 1 | [1] |
| ⁷⁶Br | 16 | 103 ± 10 | [1] |
| ⁸⁰ᵐBr | 16 | 88 ± 10 |[1] |
1.2. Purification of [⁷⁷Br]Bromide: After irradiation, the ⁷⁷Br needs to be separated from the target material and purified. A common method is thermochromatographic distillation.[1] The purified radiobromide is then typically trapped on an anion exchange cartridge, such as a QMA (quaternary methylammonium) cartridge.
Protocol 1: Purification of [⁷⁷Br]Bromide
-
Target Dissolution/Distillation: Following irradiation, the ⁷⁷Br is separated from the target material. In the case of CoSe targets, this is achieved through thermal chromatographic distillation in a vertical furnace assembly at approximately 1050 °C for 5-10 minutes.[1]
-
Trapping on Anion Exchange Cartridge: The distilled [⁷⁷Br]bromide is trapped on a pre-conditioned QMA cartridge.
-
Elution: The [⁷⁷Br]bromide is eluted from the QMA cartridge using a suitable eluent. The choice of eluent is critical for the subsequent radiobromination reaction. While potassium sulfate (K₂SO₄) can be used, it may inhibit the copper-mediated reaction.[1] A more suitable eluent is 0.1 M ammonium hydroxide (NH₄OH), which has been shown to improve radiochemical conversion.[1] Alternatively, dimethylamine (NMe₂H) can be used for efficient elution.[2]
-
Drying: The eluted [⁷⁷Br]bromide solution is dried under a stream of argon or nitrogen gas at an elevated temperature (e.g., 120 °C) to remove the aqueous solvent.[1] The dried [⁷⁷Br]bromide is then ready for use in the radiobromination reaction.
Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Esters
This method allows for the direct radiobromination of a wide variety of precursor molecules under mild conditions.
2.1. Principle: The reaction is a copper-catalyzed deboro-bromination where a boronic pinacol ester precursor is reacted with [⁷⁷Br]bromide to form the corresponding ⁷⁷Br-labeled aryl or heteroaryl compound.
2.2. Key Reagents:
-
Precursor: (Hetero)aryl boronic pinacol esters are commonly used precursors.
-
Copper Catalyst: Tetrakis(pyridine)copper (II) triflate ([Cu(py)₄(OTf)₂]) is an effective catalyst.[1][2]
-
Ligand: A ligand such as 3,4,7,8-Tetramethyl-1,10-phenanthroline can be used to enhance the reaction.[2]
-
Solvent: A mixture of methanol and water (e.g., 9:1 MeOH:H₂O) or dimethylsulfoxide (DMSO) can be used.[1][2]
Protocol 2: General Copper-Mediated Radiobromination
-
Reagent Preparation:
-
Prepare a stock solution of the boronic pinacol ester precursor in the chosen solvent (e.g., 1 µmol in 10 µL of MeOH).
-
Prepare a stock solution of the copper catalyst ([Cu(py)₄(OTf)₂]) and ligand in the chosen solvent (e.g., 0.5 µmol of each in 60 µL of MeOH).
-
-
Reaction Setup:
-
Incubation:
-
Quenching and Purification:
-
The reaction is quenched by diluting the mixture with water (e.g., 15 mL).[1]
-
The diluted mixture is loaded onto a C18 light cartridge.
-
The cartridge is rinsed with water to remove unreacted [⁷⁷Br]bromide and other polar impurities.
-
The desired ⁷⁷Br-labeled product is eluted from the cartridge with ethanol.[1]
-
-
HPLC Purification:
-
For high purity, the product can be further purified using preparative high-performance liquid chromatography (HPLC).[1]
-
Table 2: Optimized Reaction Conditions for Copper-Mediated ⁷⁷Br-Labeling of a PARP Inhibitor Precursor (pre-KX1-Bpin) [1]
| Parameter | Condition |
|---|---|
| Precursor (pre-KX1-Bpin) | 1 µmol |
| Catalyst ([Cu(py)₄(OTf)₂]) | 0.5 µmol |
| Ligand | 0.5 µmol |
| [⁷⁷Br]Bromide Source | Dried, eluted from QMA with 0.1 M NH₄OH |
| Solvent | 70 µL MeOH |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
Table 3: Radiochemical Conversion (RCC) for Various Substrates under Optimized Conditions [2]
| Substrate (1 µmol) | RCC (%) |
|---|---|
| Benzaldehyde-Bpin | 93 ± 5 |
| Secondary Amine Inhibitor 3a | 94 ± 4 |
| Secondary Amine Inhibitor 3b | 97 ± 3 |
| Bidentate Chelating Thiol Inhibitor 3i | 38 ± 10 |
| Non-bidentate Chelating Thiol Inhibitor 3j | 91.5 ± 0.3 |
| Non-bidentate Chelating Thiol Inhibitor 3k | 92.5 ± 2.5 |
| Chloro-pyridine (meta-bromination) | 85 ± 2 |
| Chloro-pyridine (ortho-bromination) | 9 ± 2 |
Reactions were performed with 7.5 MBq [⁷⁷Br]bromide, 0.5 µmol of [Cu(py)₄(OTf)₂], and 3,4,7,8-Tetramethyl-1,10-phenanthroline in 100 µL of 9:1 MeOH:H₂O for 30 minutes at room temperature.
Quality Control of ⁷⁷Br-Labeled Radiopharmaceuticals
Ensuring the quality of the final radiolabeled product is critical before any preclinical or clinical use.[3][4][5][6][7]
3.1. Radionuclidic Purity: This refers to the proportion of the total radioactivity that is present as the desired radionuclide (⁷⁷Br). It is typically assessed by the manufacturer but can be verified using gamma-ray spectroscopy to identify and quantify any radionuclide impurities.
3.2. Radiochemical Purity: This is the proportion of the radionuclide present in the desired chemical form. It is a critical parameter that is assessed for each batch.
Protocol 3: Determination of Radiochemical Purity by Radio-HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
Sample Preparation: A small aliquot of the final product is diluted and injected into the HPLC system.
-
Analysis: The chromatogram from the radioactivity detector is analyzed to determine the percentage of radioactivity associated with the peak of the desired product versus the total radioactivity injected.
-
Co-injection: To confirm the identity of the product peak, a co-injection with a non-radioactive standard of the compound can be performed, with detection by a UV detector.[1]
3.3. Molar Activity: Molar activity is the amount of radioactivity per mole of the compound (e.g., GBq/µmol). High molar activity is often desirable for receptor-based imaging agents. It can be determined by quantifying the amount of the compound (e.g., by UV-HPLC with a standard curve) and measuring the total radioactivity.[1] A measured apparent molar activity of up to 700 GBq/µmol has been reported for a ⁷⁷Br-labeled PARP-1 inhibitor.[1]
Applications of ⁷⁷Br-Labeled Compounds
The mild and efficient nature of copper-mediated radiobromination has enabled the synthesis of ⁷⁷Br-labeled molecules for various applications.
-
Oncology: ⁷⁷Br-labeled inhibitors of poly (ADP-ribose) polymerase (PARP) have been synthesized for potential use in cancer imaging and therapy.[1][2]
-
Prostate Cancer Imaging: The methodology has been applied to synthesize ⁷⁷Br-labeled prostate-specific membrane antigen (PSMA) imaging probes.[8]
-
Peptide Labeling: While direct copper-mediated radiobromination of peptides is an area of ongoing research, the synthesis of ⁷⁷Br-labeled prosthetic groups that can then be conjugated to peptides is a viable strategy.[9]
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Application Notes and Protocols for Anion-Exchange Chromatography in Bromine-77 Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromine-77 (⁷⁷Br), a cyclotron-produced radionuclide with a half-life of 57.04 hours, is of significant interest for the development of radiopharmaceuticals for therapeutic and diagnostic applications. Its decay characteristics, which include the emission of Auger electrons, make it a promising candidate for targeted radiotherapy. The production of ⁷⁷Br, typically via the proton bombardment of an enriched selenium-77 (⁷⁷Se) target, results in a mixture of the desired radionuclide, unreacted target material, and other potential radionuclidic impurities. Therefore, a robust and efficient purification method is crucial to ensure the high radiochemical and radionuclidic purity required for clinical applications.
Anion-exchange chromatography is a widely employed and effective technique for the separation and purification of ⁷⁷Br from irradiated target materials. This method leverages the differential affinity of various anionic species in the target solution for a positively charged stationary phase (the anion-exchange resin). By carefully controlling the chemical conditions, such as the pH and ionic strength of the mobile phase, ⁷⁷Br as the bromide ion (Br⁻) can be selectively retained on the resin while contaminants are washed away. Subsequently, the purified ⁷⁷Br can be eluted from the resin in a small volume of a suitable solvent.
These application notes provide a comprehensive overview of the use of anion-exchange chromatography for the purification of ⁷⁷Br, including a summary of relevant experimental data, a detailed protocol for a common separation procedure, and a visual representation of the experimental workflow.
Data Presentation
The selection of the appropriate anion-exchange resin and elution parameters is critical for achieving high recovery and purity of ⁷⁷Br. The following tables summarize quantitative data from studies on the purification of ⁷⁷Br using this technique.
Table 1: Performance of Anion-Exchange Resins for ⁷⁷Br Purification
| Resin Type | Target Material | Loading Conditions | Eluent | Recovery of ⁷⁷Br | Radionuclidic Purity | Reference |
| Dowex 1x10 | Irradiated ZnSe | 1 M KOH | 0.2 M H₂SO₄ | 92 ± 2% | High (No ⁶⁷Ga detected) | [1] |
| Anion Exchange | Irradiated Co⁷⁷Se | Not specified | Not specified | Not specified | >99.5% (<0.5% ⁷⁶Br) |
Table 2: Elution Profile of ⁷⁷Br from Dowex 1x10 Resin
| Elution Step | Eluent | Volume (mL) | Purpose | % of ⁷⁷Br Eluted |
| Loading | 1 M KOH | Variable | Adsorption of ⁷⁷Br⁻ | <1% |
| Wash 1 | 1 M KOH | ~100 | Removal of weakly bound impurities (e.g., Ga, Zn, Se) | <1% |
| Wash 2 | Deionized H₂O | ~50 | Removal of residual KOH | <1% |
| Elution | 0.2 M H₂SO₄ | ~50 | Recovery of purified ⁷⁷Br | ~95% |
Experimental Protocols
This section provides a detailed methodology for the purification of no-carrier-added (n.c.a.) ⁷⁷Br from an irradiated zinc selenide (ZnSe) target using anion-exchange chromatography with Dowex 1x10 resin.[1]
Materials and Reagents:
-
Anion-Exchange Resin: Dowex 1x10, 100-200 mesh, chloride form.
-
Chromatography Column: Glass or polypropylene column (e.g., 1 cm inner diameter).
-
Reagents:
-
Potassium Hydroxide (KOH), 10 M and 1 M solutions.
-
Sulfuric Acid (H₂SO₄), 0.2 M solution.
-
Deionized water.
-
-
Equipment:
-
Peristaltic pump.
-
Fraction collector (optional).
-
Gamma-ray spectrometer for activity measurement.
-
Hot plate or other heating apparatus for target dissolution.
-
Appropriate radiation shielding.
-
Protocol:
-
Target Dissolution:
-
Following irradiation, dissolve the ZnSe target in 10 M KOH. This step should be performed in a shielded hot cell.
-
Once the target is completely dissolved, dilute the solution with deionized water to achieve a final KOH concentration of 1 M.
-
-
Column Preparation:
-
Prepare a slurry of Dowex 1x10 resin in deionized water.
-
Pack the chromatography column with the resin slurry to the desired bed height (e.g., 6 cm).
-
Wash the resin bed with several column volumes of deionized water.
-
Equilibrate the column by passing at least 5 column volumes of 1 M KOH through the resin bed at a controlled flow rate (e.g., 1.0 ± 0.2 mL/min).
-
-
Loading of the Target Solution:
-
Load the dissolved and diluted target solution onto the equilibrated anion-exchange column at a controlled flow rate (e.g., 1.0 ± 0.2 mL/min). The ⁷⁷Br in the form of bromide (Br⁻) will be adsorbed onto the resin.
-
Collect the column effluent (flow-through) and save it for analysis of other potential radionuclides if desired (e.g., ⁶⁶/⁶⁷Ga).
-
-
Washing:
-
Wash the column with approximately 100 mL of 1 M KOH to remove any remaining target material (Zn, Se) and other weakly adsorbed impurities.
-
Follow with a wash of approximately 50 mL of deionized water to remove the excess KOH.
-
-
Elution of ⁷⁷Br:
-
Elute the purified ⁷⁷Br from the column using approximately 50 mL of 0.2 M H₂SO₄ at a controlled flow rate.
-
Collect the eluate in fractions and measure the radioactivity of each fraction to determine the elution profile of ⁷⁷Br.
-
-
Final Product Formulation:
-
The eluted ⁷⁷Br in 0.2 M H₂SO₄ can be further processed for radiolabeling studies. For example, the solution can be neutralized or the chemical form can be converted as required for specific applications. The National Isotope Development Center provides ⁷⁷Br as ammonium bromide in 0.1 M NH₄OH.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the anion-exchange purification of ⁷⁷Br.
Caption: Workflow for ⁷⁷Br purification.
Caption: Principle of ⁷⁷Br separation.
Quality Control
To ensure the safety and efficacy of ⁷⁷Br-radiopharmaceuticals, rigorous quality control is essential. Key quality control tests include:
-
Radionuclidic Purity: This is determined by gamma-ray spectroscopy to identify and quantify any contaminating radionuclides. The acceptable limits for radionuclidic impurities should be defined based on the intended clinical application and regulatory requirements. For ⁷⁷Br produced from ⁷⁷Se, a potential impurity is ⁷⁶Br.
-
Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form (i.e., ⁷⁷Br⁻). It is typically assessed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
Chemical Purity: This refers to the absence of non-radioactive chemical contaminants, such as residual target material (Zn, Se) or components from the purification process (e.g., resin fragments). Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for this analysis.
-
Sterility and Endotoxin Levels: For any product intended for human administration, tests for sterility and bacterial endotoxins are mandatory to prevent infection and pyrogenic reactions.
Conclusion
Anion-exchange chromatography is a robust and reliable method for the purification of Bromine-77 from irradiated target materials, capable of yielding a product with high radiochemical and radionuclidic purity. The protocol detailed in these application notes, utilizing Dowex 1x10 resin, provides a clear and effective procedure for researchers and professionals in the field of radiopharmaceutical development. Further optimization and comparison of different anion-exchange resins and elution conditions may lead to even more efficient and streamlined purification processes. Adherence to stringent quality control measures is paramount to ensure the final ⁷⁷Br product is suitable for its intended diagnostic or therapeutic application.
References
Application of Bromine-77 in Auger Electron Radiotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auger electron radiotherapy presents a promising strategy for targeted cancer treatment. Unlike conventional radiotherapy that relies on high-energy radiation, Auger therapy utilizes the emission of low-energy electrons to induce highly localized damage to cancer cells. The short range of these electrons, typically less than the diameter of a single cell, allows for precise energy deposition, particularly within the cell nucleus, leading to potent cytotoxicity while minimizing damage to surrounding healthy tissues.[1]
Bromine-77 (Br-77) has emerged as a compelling radionuclide for Auger electron therapy due to its favorable decay characteristics. With a half-life of 57.0 hours, it provides a suitable timeframe for radiopharmaceutical targeting and therapeutic action.[2][3] Upon decay via electron capture, Br-77 releases a cascade of 6-7 Auger electrons, resulting in a high linear energy transfer (LET) in the immediate vicinity of the decay event.[2][3] This localized energy deposition is particularly effective at causing complex DNA damage when Br-77 is delivered in close proximity to the cellular DNA.[4][5][6]
These application notes provide a comprehensive overview of the use of Br-77 in Auger electron radiotherapy, including its production, the development of Br-77 labeled radiopharmaceuticals, and preclinical evidence of its therapeutic efficacy. Detailed protocols for key experimental procedures are also provided to guide researchers in this exciting field.
Data Presentation
Table 1: Physical and Decay Characteristics of Bromine-77
| Property | Value | Reference |
| Half-life | 57.0 hours | [2][3] |
| Decay Mode | Electron Capture (99.3%) | [5] |
| Daughter Nuclide | Selenium-77 (Stable) | [7] |
| Auger Electrons per Decay | 6-7 | [2][3] |
| Relative Biological Effectiveness (RBE) (DNA-bound) | ~7 | [4][8] |
Table 2: Production of Bromine-77 via Cyclotron
| Target Material | Nuclear Reaction | Proton Energy (MeV) | Production Yield | Reference |
| Co77Se | 77Se(p,n)77Br | 13 | 17 ± 1 MBq/µA·h | [9] |
| Enriched 78Se | 78Se(p,2n)77Br | 26 → 14 | ~219 MBq/µA·h | [10] |
| Arsenic Trioxide | 75As(α,2n)77Br | 28 | 0.3 mCi/µAh | [11] |
| Natural Chromium | Heavy-ion fusion-evaporation | Not specified | Measured and compared to PACE4 calculations | [12] |
| Natural Copper | Heavy-ion fusion-evaporation | Not specified | Measured and compared to PACE4 calculations | [12] |
Table 3: Preclinical Studies of Br-77 Labeled Radiopharmaceuticals
| Radiopharmaceutical | Target | Cancer Model | Key Findings | Reference |
| [77Br]WC-DZ | PARP-1 | Prostate Cancer Cells (PC-3, IGR-CaP1) | Induced cytotoxicity and DNA damage. | [13][14] |
| [77Br]RD1 | PARP | Disseminated Ovarian Cancer (in vivo) | Slowed intraperitoneal tumor growth. | [3] |
| 3-[77Br]Br-pHPG | Norepinephrine Transporter (NET) | Neuroblastoma Cell Lines (SK-N-SH, SK-N-Be(2)-C) | Demonstrated cell-killing ability in moderate to high NET expressing cells. | [2] |
| 16α-[77Br]bromoestradiol | Estrogen Receptor | Mammary Tumors in Rats | Effective concentration in estrogen target tissues. | [15][16] |
| 5-[77Br]bromo-4'-thio-2'-deoxyuridine ([77Br]BTdU) | DNA | LL/2 and PC-12 Cell Lines | Significantly suppressed cell proliferation and induced apoptosis. | [6] |
Experimental Protocols
Protocol 1: Production and Purification of Br-77
This protocol is based on the cyclotron production from an isotopically-enriched Co77Se target.[9]
1. Target Preparation:
-
Prepare an intermetallic target of Cobalt-77-Selenium (Co77Se). This novel target material demonstrates improved tolerance to high-intensity proton irradiations compared to elemental selenium.[9]
2. Proton Irradiation:
-
Irradiate the Co77Se target with protons at a suitable energy (e.g., 13 MeV) in a medical cyclotron.[9]
3. Radiobromine Isolation:
-
Employ a vertical dry distillation assembly for the thermal chromatographic distillation of radiobromine.[9] This method offers advantages in hot cell compatibility and rapid processing.[9]
-
The radiobromide is isolated in a small volume of aqueous solution with high yields (e.g., 76 ± 11%).[9]
4. Quality Control:
-
Assess the radionuclidic purity using gamma-ray spectroscopy. The primary contaminant is typically 76Br, which should be less than 0.5% at the time of shipment.[7]
-
Determine the molar activity, which can reach up to 700 GBq/µmol.[9]
Protocol 2: Copper-Mediated Radiobromination of a PARP Inhibitor Precursor
This protocol describes the synthesis of a 77Br-labeled PARP inhibitor using copper-mediated aryl boronic ester radiobromination.[9][17]
1. Reagent Preparation:
-
Prepare a stock solution of the aryl boronic pinacol ester precursor of the PARP inhibitor (e.g., 1 µmol) in methanol.[17]
-
Prepare a fresh stock solution of the copper catalyst, [Cu(py)4(OTf)2], and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (50 mol%) in methanol.[17]
2. Radiolabeling Reaction:
-
Dry the [77Br]bromide eluant from the QMA cartridge under a stream of argon at 120 °C.[9]
-
Dissolve the dried 77Br in a mixture of the copper catalyst/ligand solution and the precursor solution in a 9:1 methanol/water mixture.[17]
-
Stir the reaction mixture for 30 minutes at room temperature.[17]
3. Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Pass the diluted solution through a preconditioned C18 Sep-Pak cartridge to trap the radiolabeled product.[17]
-
Further purify the product using preparative High-Performance Liquid Chromatography (HPLC).[9]
-
Formulate the final product in a small volume of ethanol solution after a final C18 light cartridge purification.[9]
4. Quality Control:
-
Determine the radiochemical conversion and purity by analytical HPLC with a radioactivity detector.
-
Measure the molar activity of the final product.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol outlines a general procedure for evaluating the cellular uptake and therapeutic efficacy of a 77Br-labeled radiopharmaceutical.
1. Cell Culture:
-
Culture the target cancer cell line (e.g., prostate, ovarian, or neuroblastoma cells) in appropriate media and conditions.
2. Cellular Uptake Study:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Incubate the cells with a known concentration of the 77Br-labeled radiopharmaceutical for various time points.
-
To determine non-specific binding, incubate a parallel set of cells with the radiopharmaceutical in the presence of a high concentration of the corresponding non-labeled targeting molecule.[2]
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Quantify the protein content in each well to normalize the radioactivity uptake.
3. Cytotoxicity Assay:
-
Seed cells in multi-well plates.
-
Treat the cells with increasing concentrations of the 77Br-labeled radiopharmaceutical (e.g., 0.0003–15 MBq/mL).[2]
-
As a control, treat a set of cells with the non-radioactive ("cold") version of the compound.[2]
-
Incubate the cells for a defined period (e.g., 5-7 days).[2]
-
Assess cell viability using a standard method such as the trypan blue exclusion assay or a commercially available viability kit (e.g., ApoTox-Glo™ Triplex Assay).[6]
-
Determine the concentration of the radiopharmaceutical that causes 50% inhibition of cell growth (IC50).
Visualizations
Caption: Experimental workflow for Br-77 based Auger electron radiotherapy development.
Caption: Mechanism of DNA damage by Br-77 Auger electrons.
Caption: Signaling pathway of PARP inhibition enhanced by Br-77 Auger electrons.
Conclusion
Bromine-77 stands out as a highly promising radionuclide for the development of targeted Auger electron radiotherapies. Its suitable half-life and potent, short-range electron emissions provide a strong foundation for creating effective cancer treatments.[2][3] Preclinical research has validated the therapeutic potential of Br-77-labeled molecules that target specific cellular components, most notably DNA and DNA repair enzymes like PARP.[3][6][13] The high radiotoxicity observed when Br-77 is localized within the cell nucleus underscores the critical importance of sophisticated targeting strategies in the design of these radiopharmaceuticals.[4][6] Further preclinical and eventual clinical investigations are warranted to fully realize the potential of Br-77 in providing a new paradigm for precision cancer therapy. While no clinical trials specifically for Br-77 therapy are widely reported, the field of radiopharmaceutical therapy is rapidly advancing with numerous trials for other radionuclides, paving the way for future clinical evaluation of Br-77 based agents.[18][19][20][21][22]
References
- 1. Auger therapy - Wikipedia [en.wikipedia.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. On the Equivalent Dose for Auger Electron Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. isotopes.gov [isotopes.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of 77 Br for medical application [inis.iaea.org]
- 12. Heavy-ion production of 77Br and 76Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP-Targeted Radiotheranostics with Auger Electrons: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bromine-77-labeled estrogen receptor-binding radiopharmaceuticals for breast tumor imaging [inis.iaea.org]
- 16. 16 alpha-[77Br]bromoestradiol: dosimetry and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical trials of adjuvant radiation therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mayo.edu [mayo.edu]
- 22. NRG-BR008/HERO study: a Phase III randomized trial of radiotherapy optimization for low-risk HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the radiochemical yield of Bromine-77 production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of Bromine-77 (77Br) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing Bromine-77?
A1: The most common and effective methods for producing 77Br are:
-
Proton irradiation of enriched Selenium-77 targets: This is the most widely used method, specifically utilizing the 77Se(p,n)77Br nuclear reaction. Cobalt-77-selenide (Co77Se) targets are often preferred due to their high thermal stability, which allows for higher beam currents and consequently, increased production yields.[1]
-
Alpha-particle induced reactions on arsenic: This method uses the 75As(α,2n)77Br reaction. It offers a viable alternative for producing 77Br with high purity.
-
Heavy-ion fusion-evaporation reactions: This is a more novel approach that can also be used for 77Br production.
Q2: What is the typical radiochemical yield I can expect for 77Br production?
A2: The radiochemical yield of 77Br is highly dependent on the production method, target material, proton or alpha particle energy, and the efficiency of the separation process. Using the proton irradiation of a Co77Se target, yields of approximately 17 ± 1 MBq/µA·h can be achieved at a proton energy of 13 MeV.[2] Significantly, new methods utilizing CoSe cyclotron targets have been shown to triple the production capacity of 77Br compared to previous techniques.[1][3]
Q3: What are the most common radionuclidic impurities in 77Br production?
A3: The most common radionuclidic impurity is Bromine-76 (76Br), which is produced via the 77Se(p,2n)76Br reaction. The production of 76Br becomes more significant at proton energies above 13.3 MeV. Therefore, careful control of the proton beam energy is crucial to minimize this impurity.
Q4: What is the recommended method for separating 77Br from the target material?
A4: Vertical dry distillation, also known as thermochromatography, is a highly efficient method for separating 77Br from solid targets like Co77Se.[1][3] This technique involves heating the irradiated target in a furnace, causing the volatile 77Br to be released and subsequently trapped, while the non-volatile target material remains. This method offers high separation yields and allows for the recovery and reuse of the expensive enriched target material.
Troubleshooting Guides
Low Radiochemical Yield
| Symptom | Possible Causes | Troubleshooting Steps |
| Consistently low 77Br yield after irradiation | 1. Incorrect Proton Beam Energy: The energy of the proton beam may not be optimized for the 77Se(p,n)77Br reaction. | 1. Verify and Calibrate Proton Beam Energy: Ensure the proton beam energy is accurately calibrated and set to the optimal range for 77Br production (typically around 13 MeV) to maximize the reaction cross-section. |
| 2. Target Integrity Issues: The Co77Se target may be compromised (e.g., thinning, cracking, or melting) due to excessive beam current or poor cooling. | 2. Inspect the Target: Visually inspect the target for any signs of damage. Reduce the beam current if necessary and ensure the target cooling system is functioning optimally. | |
| 3. Inefficient Separation: The dry distillation process may not be effectively releasing or trapping the 77Br. | 3. Optimize Distillation Parameters: Check the furnace temperature, gas flow rate, and trapping system. Ensure the temperature is sufficient to release the bromine and that the trapping solution is appropriate and correctly positioned. | |
| 4. Inaccurate Activity Measurement: The dose calibrator or gamma spectrometer may be improperly calibrated. | 4. Calibrate Measurement Equipment: Regularly calibrate your activity measurement instruments using a certified 77Br source. |
High Radionuclidic Impurity (76Br)
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of significant 76Br activity in the final product | Proton Beam Energy is Too High: The 77Se(p,2n)76Br reaction has a higher energy threshold than the desired 77Se(p,n)77Br reaction. | Reduce Proton Beam Energy: Lower the incident proton energy to below the threshold for significant 76Br production (ideally ≤ 13.3 MeV). This will favor the (p,n) reaction over the (p,2n) reaction. |
Target Failure
| Symptom | Possible Causes | Troubleshooting Steps |
| Sudden drop in radioactivity during irradiation | 1. Target Melting or Cracking: Excessive beam current density can cause localized overheating and damage to the Co77Se target. | 1. Stop Irradiation Immediately: Terminate the irradiation to prevent further damage. After a sufficient cooling period, carefully remove and inspect the target. |
| Discoloration or visible damage to the target surface | 2. Poor Thermal Contact: Inadequate contact between the target material and the cooled backing can lead to inefficient heat dissipation. | 2. Improve Target Preparation: Ensure a uniform and well-adhered layer of Co77Se on the target backing during preparation to maximize thermal conductivity. |
| 3. Inadequate Cooling: The cooling system for the target may not be functioning correctly. | 3. Check Cooling System: Verify the flow rate and temperature of the cooling water. Ensure there are no blockages in the cooling channels. |
Experimental Protocols
Protocol 1: Co77Se Target Preparation
-
Mixing: Stoichiometrically mix high-purity cobalt powder and enriched 77Se powder.
-
Pressing: Press the powder mixture into a pellet using a hydraulic press. The pressure should be optimized to achieve a dense and mechanically stable pellet.
-
Sintering: Sinter the pellet in a furnace under an inert atmosphere (e.g., argon). The sintering temperature and duration should be carefully controlled to ensure the formation of the Co77Se intermetallic compound without significant sublimation of selenium.
-
Mounting: Mount the sintered Co77Se pellet onto a suitable backing material (e.g., copper or silver) that provides good thermal conductivity. This can be achieved by soldering or diffusion bonding.
-
Quality Control: Visually inspect the target for uniformity and integrity. X-ray diffraction (XRD) can be used to confirm the formation of the CoSe phase.
Protocol 2: Cyclotron Irradiation
-
Target Installation: Securely install the Co77Se target in the cyclotron's target station.
-
Parameter Setting: Set the proton beam energy to the optimal value for 77Br production (e.g., 13 MeV).
-
Beam Current: Set the beam current to a level that the target can safely withstand without overheating. This will depend on the target design and cooling efficiency.
-
Irradiation: Irradiate the target for the desired duration to produce the required amount of 77Br. Monitor the target's condition throughout the irradiation process if possible.
-
Cooling: After irradiation, allow the target to cool down for a sufficient period to reduce the radiation dose before handling.
Protocol 3: Vertical Dry Distillation of 77Br
-
Apparatus Setup: Assemble the vertical dry distillation apparatus, which typically consists of a quartz tube placed in a tube furnace, a gas inlet for a carrier gas (e.g., argon or helium), and a trapping system.
-
Target Placement: Place the irradiated Co77Se target into the quartz tube.
-
Heating: Heat the furnace to the optimal distillation temperature (typically around 800-950°C) to induce the release of volatile 77Br from the target.
-
Carrier Gas Flow: Pass a slow stream of carrier gas over the heated target to transport the volatilized 77Br.
-
Trapping: The carrier gas containing the 77Br is passed through a trap to collect the radioisotope. The trap can be a cold finger cooled with liquid nitrogen or a solution (e.g., a dilute sodium hydroxide solution) that reacts with and traps the bromine.
-
Recovery: After the distillation is complete, the trapped 77Br is recovered from the trapping system for subsequent use.
Data Presentation
Table 1: 77Br Production Yields via 77Se(p,n)77Br Reaction on Co77Se Targets
| Proton Energy (MeV) | Production Yield (MBq/µA·h) | Reference |
| 13 | 17 ± 1 | [2] |
| 16 | Data not available |
Table 2: Key Parameters for 77Br Production and Separation
| Parameter | Recommended Value/Range | Notes |
| Target Material | Co77Se | High thermal stability |
| Proton Energy | 12 - 13.3 MeV | Minimizes 76Br impurity |
| Beam Current | Target dependent | Optimize based on cooling efficiency |
| Distillation Temperature | 800 - 950 °C | Ensures efficient 77Br release |
| Carrier Gas | Argon or Helium | Inert gas to transport 77Br |
| Separation Yield | > 90% | With optimized dry distillation |
Visualizations
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Cyclotron Production of Bromine-77
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclotron production of Bromine-77 (⁷⁷Br).
Troubleshooting Guides
This section addresses specific issues that may arise during the production and purification of ⁷⁷Br.
Issue 1: Low Production Yield
Symptom: The final activity of ⁷⁷Br is significantly lower than theoretical calculations or previous production runs.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Target Integrity compromised | Visually inspect the target post-irradiation (if possible via remote handling). Check for signs of melting, discoloration, or physical damage. For liquid targets, check for leaks. | For solid targets, consider reducing beam current or improving target cooling. For selenium-based targets, switching to a more robust alloy like cobalt-selenium (CoSe) can improve heat tolerance and allow for higher beam currents.[1] For liquid targets, inspect and replace any corroded components.[2] |
| Incorrect Beam Energy or Current | Verify the cyclotron beam parameters. Ensure the proton energy is optimized for the chosen nuclear reaction and that the beam current is stable throughout the irradiation. | Calibrate the beam energy and current monitoring systems. For the ⁷⁷Se(p,n)⁷⁷Br reaction, a proton energy of around 13 MeV is often used.[1] |
| Suboptimal Target Thickness or Enrichment | Review the specifications of the target material. Confirm the isotopic enrichment of the starting material (e.g., ⁷⁷Se) and the physical thickness of the target. | Use highly enriched target material to maximize the desired nuclear reaction. Optimize the target thickness to ensure the proton beam's energy range is fully utilized for ⁷⁷Br production while minimizing the production of impurities. |
| Beam and Target Misalignment | A mismatch between the proton beam spot and the target diameter can lead to a significant reduction in the effective yield.[1] | Use beam profilers to ensure the beam is centered on the target material. Adjust beam focusing magnets as necessary. |
Issue 2: Poor Radiochemical Separation
Symptom: Low recovery of ⁷⁷Br after the separation process (e.g., dry distillation or ion-exchange chromatography).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Dry Distillation | Verify the furnace temperature and the duration of the distillation. Monitor the radioactivity distribution in the distillation apparatus using collimated detectors.[1] | Optimize the furnace temperature (typically around 1050 °C for CoSe targets) and distillation time (5-15 minutes).[1] Ensure a proper temperature gradient along the quartz tube for efficient trapping of ⁷⁷Br. |
| Suboptimal Ion-Exchange Chromatography | Check the type of resin, column conditioning, and the composition and pH of the loading and elution solutions. | Ensure the column is properly equilibrated with the appropriate buffer. For anion-exchange, ⁷⁷Br (as bromide) is typically loaded in a low molarity basic solution and eluted with an acidic or higher molarity basic solution. |
| Loss of ⁷⁷Br during Transfer | Monitor radioactivity in all transfer lines and vessels used during the separation process. | Minimize the length of transfer lines. Pre-rinse vessels with a solution that prevents the adsorption of bromine to the container walls. |
| Incomplete Elution from QMA Cartridge | If using a QMA cartridge for final purification, ensure the eluent is appropriate and the volume is sufficient. | Use an effective eluent such as 0.1 M NH₄OH in a water/acetonitrile mixture to recover the trapped radiobromide.[1] |
Issue 3: High Radionuclidic Impurities
Symptom: Gamma spectroscopy of the final product reveals the presence of undesirable radionuclides.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Proton Beam Energy | Review and verify the incident proton energy on the target. | Adjust the proton energy to be below the threshold of undesired nuclear reactions. For example, when using a ⁷⁷Se target, keeping the proton energy below 13.3 MeV minimizes the ⁷⁷Se(p,2n)⁷⁶Br reaction, thus reducing ⁷⁶Br impurities.[1] |
| Low Isotopic Enrichment of Target Material | Analyze the isotopic composition of the target material provided by the supplier. | Use target materials with the highest possible isotopic enrichment to minimize reactions with other stable isotopes. |
| Impurities in Target Material or Backing | Analyze the elemental composition of the target material and any backing material. | Use high-purity target materials. Select backing materials that do not produce significant activation products under proton irradiation. For example, using cobalt in CoSe targets is advantageous as proton activation produces minimal gamma-emitting impurities.[1] |
| Contamination during Separation | Review the separation procedure for potential sources of cross-contamination. | Ensure all glassware and equipment are thoroughly cleaned and dedicated to ⁷⁷Br processing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common nuclear reactions for producing ⁷⁷Br?
The most common cyclotron production routes for ⁷⁷Br include:
-
⁷⁷Se(p,n)⁷⁷Br: This reaction is widely used with low to medium energy cyclotrons.
-
⁷⁸Se(p,2n)⁷⁷Br: This reaction requires higher proton energies.
-
⁷⁵As(α,2n)⁷⁷Br: This route utilizes alpha particle beams.
-
⁷⁹Br(p,3n)⁷⁷Kr → ⁷⁷Br: This is an indirect method where the krypton-77 parent is produced and decays to bromine-77.[2]
Q2: Why are selenium targets challenging to work with?
Elemental selenium has poor thermal and electrical conductivity, a low boiling point, and a high vapor pressure. These properties limit the intensity of the proton beam that can be used before the target is damaged or destroyed, thus limiting the production yield.[1] To overcome this, thermally stable alloys like CoSe have been developed, which can withstand higher beam currents.[1]
Q3: What is "carrier-free" ⁷⁷Br and why is it important?
"Carrier-free" refers to a radionuclide preparation that is essentially free of stable isotopes of the same element. For ⁷⁷Br, this means the final product contains a very high molar activity (activity per mole of bromine). This is crucial for radiolabeling molecules that target specific biological receptors, as the small number of receptors can be easily saturated by non-radioactive bromine, reducing the efficacy of the radiopharmaceutical.
Q4: What are the key quality control tests for ⁷⁷Br?
The key quality control tests for ⁷⁷Br intended for radiopharmaceutical use include:
-
Radionuclidic Purity: This is assessed using gamma-ray spectroscopy to identify and quantify any radioactive impurities. The acceptance criteria depend on the intended clinical application, but generally, the presence of other radioisotopes should be minimized.
-
Radiochemical Purity: This test determines the percentage of ⁷⁷Br that is in the desired chemical form (e.g., [⁷⁷Br]bromide). It is typically measured using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of at least 90% is generally considered acceptable for radiopharmaceuticals.[3]
-
Chemical Purity: This ensures that there are no harmful chemical contaminants in the final product. This can be tested using methods like inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals from the target or separation apparatus.
Q5: How can I identify common radionuclidic impurities in my ⁷⁷Br product?
Radionuclidic impurities can be identified by their characteristic gamma-ray emissions using a calibrated gamma spectrometer.
| Radionuclide | Half-life | Principal Gamma-ray Energies (keV) | Common Production Route/Source |
| ⁷⁷Br | 57.04 h | 239.0, 521.1 | Desired Product |
| ⁷⁶Br | 16.2 h | 559.1, 657.0, 1216.1 | ⁷⁶Se(p,n)⁷⁶Br or ⁷⁷Se(p,2n)⁷⁶Br |
| ⁸²Br | 35.3 h | 554.3, 776.5, 1317.5 | From natural bromine impurities or ⁸²Se(p,n)⁸²Br if Se enrichment is not high |
| ⁵⁸Co | 70.9 d | 810.8 | Proton activation of cobalt in CoSe targets |
| ⁶⁵Zn | 244.3 d | 1115.5 | Proton activation of zinc in ZnSe targets |
Experimental Protocols & Visualizations
Experimental Protocol: Dry Distillation of ⁷⁷Br from a CoSe Target
This protocol is a generalized procedure based on published methods.[1][4]
-
Preparation:
-
The irradiated Co⁷⁷Se target is removed from the cyclotron via remote handling and placed into a quartz tube.
-
The quartz tube is connected to a gas flow line (e.g., helium or argon) and a trapping system. The trapping system typically consists of a water trap or a solid-phase extraction cartridge (e.g., QMA).
-
-
Distillation:
-
The quartz tube containing the target is lowered into a pre-heated tube furnace.
-
The furnace is maintained at a high temperature (e.g., 1050 °C) to induce the volatilization of radiobromine.
-
An inert gas flows through the system to carry the volatilized ⁷⁷Br from the target to the trapping system.
-
The process is monitored using collimated radiation detectors placed on the furnace and the trap to observe the movement of radioactivity.[1]
-
The distillation is typically complete within 5-15 minutes.[1]
-
-
Trapping and Recovery:
-
The volatilized ⁷⁷Br is trapped in either a small volume of water or on a QMA cartridge.
-
After the distillation is complete, the apparatus is cooled.
-
The trapped ⁷⁷Br is recovered by either collecting the water from the trap or eluting the QMA cartridge with a suitable solvent (e.g., 0.1 M NH₄OH in a water/acetonitrile mixture).[1]
-
Caption: Decision tree for troubleshooting low ⁷⁷Br production yields.
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing radionuclidic impurities in Br-77
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromine-77 (Br-77). The following sections detail methods for reducing radionuclidic impurities in Br-77, offering practical guidance and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common radionuclidic impurities in Br-77 production?
A1: The most common radionuclidic impurity in the production of Br-77 is Bromine-76 (76Br).[1][2] Its presence is primarily due to the 77Se(p,2n)76Br nuclear reaction when the proton energy is above the threshold of 13.3 MeV.[1] Other potential impurities can include other bromine isotopes (e.g., 80mBr) and radioisotopes originating from the target material, such as selenium or arsenic isotopes, and their activation products.
Q2: What are the primary methods for purifying Br-77?
A2: The main methods for purifying Br-77 and reducing radionuclidic impurities are:
-
Thermochromatographic (Dry) Distillation: This technique separates volatile radiobromine from the solid target material by heating the target in a furnace and collecting the volatilized bromine.[1][3]
-
Ion-Exchange Chromatography: This method separates Br-77 from target materials and other impurities based on differences in their ionic properties and affinities for a charged stationary phase.
-
Precipitation: This technique can be used to selectively precipitate either the target material or the bromide to achieve separation.
Q3: How can I minimize the production of 76Br during irradiation?
A3: To minimize the co-production of 76Br, it is crucial to control the proton beam energy during the irradiation of the selenium target. Keeping the proton energy below the 77Se(p,2n)76Br reaction threshold of 13.3 MeV will significantly reduce the formation of 76Br.[1]
Q4: What is the expected radiochemical form of the purified Br-77?
A4: Purified Br-77 is typically in the form of bromide (Br-). Following purification, it is often formulated as ammonium bromide in a dilute ammonium hydroxide solution (e.g., 0.1 M NH4OH) or in a saline solution.[2]
Troubleshooting Guides
Thermochromatographic (Dry) Distillation
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Recovery Yield of Br-77 | - Incomplete release of bromine from the target matrix.- Suboptimal furnace temperature.- Inefficient trapping of volatilized bromine. | - Ensure the furnace reaches the optimal temperature for radiobromine release (typically around 1050 °C for CoSe targets).[3]- Verify the integrity of the trapping system (e.g., water trap, QMA cartridge).- Check for leaks in the distillation apparatus.- Extend the distillation time to ensure complete release. |
| Radionuclidic Impurities in Final Product | - Inadequate separation from other volatile radionuclides.- Contamination from the distillation apparatus. | - Optimize the temperature gradient along the chromatography column to improve separation.- Ensure all components of the distillation setup are thoroughly cleaned before use.- Analyze the final product using gamma-ray spectroscopy to identify the specific impurities and adjust separation parameters accordingly. |
| Target Material Degradation | - Excessive heating or thermal shock. | - Use thermally stable target materials like cobalt selenide (CoSe) which can tolerate higher beam intensities and repeated use.[1]- Implement controlled heating and cooling cycles. |
Ion-Exchange Chromatography
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Br-77 Recovery | - Incomplete elution from the resin.- Br-77 breakthrough during loading. | - Optimize the eluent concentration and volume. A step-wise or gradient elution may improve recovery.- Ensure the column is properly conditioned and equilibrated before loading the sample.- Reduce the flow rate during sample loading to ensure sufficient binding.- Check the pH of the loading and elution buffers. |
| Co-elution of Impurities | - Similar ionic properties of impurities and Br-77.- Inappropriate resin selection. | - Adjust the pH and ionic strength of the loading and elution buffers to enhance the separation selectivity.- Select a resin with a higher affinity for the target radionuclide or the impurities to be removed.- Consider a multi-step purification process involving different types of chromatography. |
| Column Clogging or High Backpressure | - Presence of particulate matter in the sample.- Resin degradation. | - Filter the sample solution before loading it onto the column.- Ensure the use of high-purity reagents and solvents.- Replace the resin if it shows signs of degradation or fouling. |
Quantitative Data Presentation
Table 1: Comparison of Br-77 Production and Purification Methods
| Parameter | Thermochromatographic Distillation (CoSe Target) | Ion-Exchange Chromatography |
| Production Yield of 77Br | 17 ± 1 MBq/µA·h at 13 MeV[1] | Dependent on production method prior to purification. |
| Isolation/Purification Yield | 76 ± 11%[1] | Generally high, can exceed 90%. |
| Radionuclidic Purity of 77Br | >99.5% (with <0.5% 76Br at time of shipment)[2] | Can achieve high radionuclidic purity depending on the separation efficiency. |
| Processing Time | 5 - 15 minutes for distillation[3] | Varies depending on column size, flow rate, and elution protocol. |
Experimental Protocols
Thermochromatographic (Dry) Distillation of Br-77 from a CoSe Target
This protocol is adapted from the vertical dry distillation method for radiobromine isolation.[3]
Materials:
-
Irradiated Cobalt-77 Selenide (Co77Se) target
-
Vertical tube furnace
-
Quartz distillation tube
-
Water-cooled trap
-
QMA light cartridge
-
Deionized water
-
Elution solution (e.g., 0.1 M NH4OH)
Procedure:
-
Seal the irradiated Co77Se target in the quartz distillation tube assembly.
-
Lower the assembly into a vertical tube furnace preheated to 1050 °C.
-
Heat for 5-15 minutes to allow for the thermochromatographic distillation of radiobromine.
-
Remove the assembly from the furnace and quench it in water to cool.
-
After cooling, vent the system.
-
Rinse the outlet gas flow path with warm deionized water to collect the trapped radiobromide in the water trap.
-
Pass the collected water through a prepared QMA light cartridge to trap the bromide.
-
Elute the Br-77 from the QMA cartridge using the desired elution solution.
Ion-Exchange Chromatography for Br-77 Purification
This is a general protocol for the anion-exchange purification of bromide.
Materials:
-
Irradiated target solution (e.g., dissolved arsenic target in a suitable buffer)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Chromatography column
-
Loading buffer (low ionic strength)
-
Wash buffer
-
Elution buffer (higher ionic strength or different pH)
Procedure:
-
Dissolve the irradiated target in the loading buffer.
-
Pack the chromatography column with the anion-exchange resin and equilibrate it with the loading buffer.
-
Load the target solution onto the column. The bromide ions (Br-) will bind to the positively charged resin.
-
Wash the column with the wash buffer to remove any unbound or weakly bound impurities.
-
Elute the purified Br-77 from the column by passing the elution buffer through it. The higher ionic strength of the eluent will displace the bromide ions from the resin.
-
Collect the fractions containing the purified Br-77.
-
Analyze the collected fractions for radionuclidic purity using gamma-ray spectroscopy.
Precipitation of Bromide from an Arsenic Target Solution
This protocol outlines a conceptual method for separating bromide from an arsenic solution, which could be adapted for Br-77 purification.
Materials:
-
Dissolved arsenic target solution containing Br-77
-
Silver nitrate (AgNO3) solution
-
Reducing agent (e.g., sodium metabisulfite)
-
Centrifuge
Procedure:
-
Ensure the Br-77 in the dissolved arsenic target solution is in the form of bromide (Br-).
-
Slowly add a solution of silver nitrate to the arsenic solution. This will precipitate silver bromide (AgBr), which is insoluble.
-
Centrifuge the solution to pellet the AgBr precipitate.
-
Carefully decant the supernatant containing the dissolved arsenic impurities.
-
Wash the AgBr precipitate with deionized water to remove any residual arsenic.
-
The Br-77 can be recovered from the AgBr precipitate through various chemical methods, such as redissolving the precipitate and then reducing the silver ions to metallic silver, leaving the bromide in solution.
Visualizations
Caption: Workflow for Br-77 purification via thermochromatography.
Caption: Workflow for Br-77 purification using ion-exchange chromatography.
Caption: Minimizing 76Br impurity by controlling proton energy.
References
Stability issues of Br-77 labeled compounds in vitro and in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bromine-77 (Br-77) labeled compounds for in vitro and in vivo applications.
Troubleshooting Guides
This section addresses common issues encountered during the radiolabeling and stability assessment of Br-77 compounds.
Issue 1: Low Radiochemical Purity (RCP) after Labeling
Question: My radiochemical purity after labeling with Br-77 is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low radiochemical purity is a frequent challenge in radiolabeling. The underlying causes can be multifaceted, spanning from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Precursor or Reagents | - Ensure the precursor is of high purity and stored under appropriate conditions to prevent degradation. - Use fresh, high-quality reagents, including the oxidizing agent and solvents. - Test a new batch of precursor or reagents to rule out contamination or degradation of the existing stock. |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. Some reactions require heating to proceed efficiently, while others are temperature-sensitive. - pH: The pH of the reaction mixture is critical for many radiobromination reactions. Perform small-scale experiments across a pH range to find the optimum. - Reaction Time: Investigate the reaction kinetics by analyzing aliquots at different time points to determine the optimal reaction time. |
| Inefficient Purification | - Solid-Phase Extraction (SPE): Ensure the SPE cartridge is appropriate for your compound and that the elution solvent is optimized for selective elution of the labeled compound while retaining impurities. - High-Performance Liquid Chromatography (HPLC): Check the column, mobile phase, and gradient to ensure adequate separation of the labeled compound from unreacted Br-77 and other impurities. |
| Presence of Impurities | - Impurities in the Br-77 solution, precursor, or solvents can compete with the labeling reaction.[1] Ensure high purity of all components. |
| Incorrect Stoichiometry | - The ratio of precursor to oxidizing agent and Br-77 can significantly impact the labeling efficiency. Systematically vary the stoichiometry to find the optimal ratio.[1] |
Issue 2: Rapid In Vitro Degradation in Plasma/Serum
Question: My Br-77 labeled compound appears to be unstable when incubated in plasma or serum. How can I investigate and address this?
Answer:
In vitro instability in biological matrices like plasma or serum is often due to enzymatic degradation or interaction with plasma proteins. Understanding the nature of this instability is the first step toward developing more stable compounds.
Troubleshooting Workflow:
References
Overcoming challenges in the purification of Bromine-77
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Bromine-77 (⁷⁷Br).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of Bromine-77?
A1: The main challenges in ⁷⁷Br purification include:
-
Achieving high radionuclidic purity: Separating ⁷⁷Br from other bromine radioisotopes (e.g., ⁷⁶Br) and metallic radio-impurities originating from the target and cyclotron components.[1]
-
Ensuring high radiochemical purity: Separating the desired chemical form of ⁷⁷Br (typically [⁷⁷Br]bromide) from other chemical species.
-
Maximizing radiochemical yield: Minimizing the loss of ⁷⁷Br during the multi-step purification process.
-
Obtaining high specific activity: This is crucial for radiolabeling studies and therapeutic applications.
-
Handling of volatile bromine: Bromine is volatile, requiring a well-contained and efficient trapping system.
-
Target material stability: The selenium target material must withstand the heat and radiation during bombardment without significant degradation.[1]
Q2: What are the common production routes for Bromine-77 and how do they impact purification?
A2: The most common production route is the proton bombardment of an enriched Selenium-77 target (⁷⁷Se(p,n)⁷⁷Br).[1] The choice of target material and proton energy can significantly impact the purity of the final product. Using highly enriched ⁷⁷Se targets is crucial to minimize the co-production of other bromine isotopes. The proton energy must be carefully controlled to optimize ⁷⁷Br production while minimizing the formation of impurities like ⁷⁶Br through reactions like ⁷⁷Se(p,2n)⁷⁶Br, which has a higher energy threshold.[1]
Q3: What are the critical quality control tests for Bromine-77?
A3: Critical quality control tests for ⁷⁷Br intended for radiopharmaceutical use include:
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify all radioactive isotopes present.
-
Radiochemical Purity: Typically assessed by radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the percentage of ⁷⁷Br in the desired chemical form (e.g., bromide).
-
Chemical Purity: Analysis of non-radioactive contaminants, such as residual target material (e.g., selenium, cobalt) or solvents.
-
Specific Activity: The amount of radioactivity per unit mass of bromine, which is a critical parameter for receptor-binding radiopharmaceuticals.
-
Sterility and Endotoxin Levels: For in vivo applications, the final product must be sterile and have low endotoxin levels.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Low recovery of ⁷⁷Br can occur at various stages of the purification process. The following table outlines potential causes and troubleshooting steps.
| Stage | Potential Cause | Troubleshooting Action |
| Dry Distillation | Incomplete release of ⁷⁷Br from the target. | Ensure the furnace reaches and maintains the optimal temperature (around 1050 °C for Co⁷⁷Se targets) for a sufficient duration (5-15 minutes).[1] |
| Verify the integrity of the target material; repeated use can lead to degradation.[1] | ||
| Carrier gas flow rate is too high or too low. | Optimize the flow rate of the inert carrier gas (e.g., Argon or Helium) to efficiently transport the volatilized bromine without causing premature condensation. | |
| Trapping | Inefficient trapping of ⁷⁷Br. | Ensure the trapping solution (e.g., water) is at a sufficiently low temperature to condense the bromine vapor effectively. |
| Incorrect pH of the trapping solution. | The pH of the trapping solution can influence the chemical form of bromine. For bromide, a neutral to slightly basic solution is often used. | |
| Elution from QMA Cartridge | Incomplete elution of [⁷⁷Br]bromide. | Use an appropriate eluent. While potassium sulfate (K₂SO₄) can be effective, ammonium hydroxide (NH₄OH) in a mixture of acetonitrile and water has been shown to improve recovery.[1] |
| Ensure the eluent volume is sufficient to completely wet the cartridge and elute the activity. | ||
| Clogged cartridge. | Ensure the solution loaded onto the cartridge is free of particulates. |
Issue 2: Low Radionuclidic Purity
The presence of unwanted radioactive isotopes can compromise the quality and safety of the ⁷⁷Br product.
| Impurity | Source | Mitigation Strategy |
| ⁷⁶Br | ⁷⁷Se(p,2n)⁷⁶Br reaction on the target. | Maintain the proton beam energy below the threshold for this reaction (approximately 13.3 MeV).[1] |
| Other Bromine Isotopes | Isotopic impurities in the enriched ⁷⁷Se target material. | Use highly enriched ⁷⁷Se target material. |
| Metallic Radionuclides (e.g., from target backing or cyclotron components) | Sputtering of target backing material or activation of cyclotron components. | Ensure proper beam alignment to minimize interaction with non-target materials. |
| The dry distillation process is generally effective at separating non-volatile metallic impurities from the volatile bromine.[1] |
Issue 3: Low Radiochemical Purity
This refers to the presence of ⁷⁷Br in chemical forms other than the desired [⁷⁷Br]bromide.
| Impurity Form | Potential Cause | Troubleshooting Action |
| [⁷⁷Br]Bromate (BrO₃⁻) | Oxidizing conditions during purification or in the final formulation. | Ensure the use of reducing agents or maintenance of a non-oxidizing environment during processing. |
| Other [⁷⁷Br]Bromine Species | Reactions with impurities in the system. | Use high-purity reagents and ensure the cleanliness of all glassware and tubing. |
Experimental Protocols
Protocol 1: Dry Distillation of ⁷⁷Br from a Co⁷⁷Se Target
This protocol is based on the vertical dry distillation method.[1]
Materials:
-
Irradiated Co⁷⁷Se target on a niobium backing.
-
Vertical tube furnace.
-
Quartz distillation tube.
-
Inert carrier gas (Argon or Helium).
-
Trapping vial with chilled, sterile water.
-
QMA light cartridge.
-
Elution solution (e.g., 0.1 M NH₄OH in 1:1 acetonitrile:water).
Procedure:
-
After irradiation, transfer the Co⁷⁷Se target to the quartz distillation tube.
-
Assemble the distillation apparatus, ensuring all connections are gas-tight.
-
Begin a slow flow of the inert carrier gas through the system.
-
Preheat the vertical tube furnace to 1050 °C.
-
Lower the quartz tube containing the target into the furnace and heat for 10-15 minutes.
-
The volatilized ⁷⁷Br is carried by the gas stream and trapped in the chilled water.
-
After distillation, remove the quartz tube from the furnace and allow it to cool.
-
Pass the contents of the trapping vial through a pre-conditioned QMA light cartridge to trap the [⁷⁷Br]bromide.
-
Wash the cartridge with sterile water to remove any unbound impurities.
-
Elute the purified [⁷⁷Br]bromide from the QMA cartridge with the chosen elution solution.
Protocol 2: Quality Control of [⁷⁷Br]Bromide by Radio-TLC
Materials:
-
[⁷⁷Br]Bromide sample.
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Developing chamber.
-
Mobile phase: Saline (0.9% NaCl solution).
-
Radio-TLC scanner or a gamma counter.
Procedure:
-
Spot a small volume (1-2 µL) of the [⁷⁷Br]bromide solution onto the origin of an ITLC-SG strip.
-
Place the strip in the developing chamber containing the saline mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and allow it to dry completely.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
In this system, [⁷⁷Br]bromide will migrate with the solvent front (Rf ≈ 1.0), while impurities like reduced/hydrolyzed bromine will remain at the origin (Rf ≈ 0.0).
-
Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.
Data Presentation
Table 1: Production Yields of Bromine Isotopes from CoSe Targets [1]
| Isotope | Proton Energy (MeV) | Production Yield (MBq/µA·h) |
| ⁷⁶Br | 16 | 103 ± 10 |
| ⁸⁰ᵐBr | 16 | 88 ± 10 |
| ⁷⁷Br | 13 | 17 ± 1 |
Table 2: Radionuclidic Purity of Bromine-77 at End of Bombardment [1]
| Proton Energy (MeV) | Target | Radionuclidic Purity of ⁷⁷Br (%) |
| 13 | Co⁷⁷Se | >99.5 |
| 16 | Co⁷⁷Se | >98 |
Table 3: Recovery of ⁷⁷Br at Different Purification Stages
| Purification Step | Typical Recovery (%) |
| Dry Distillation | >95 |
| Trapping in Water | >98 |
| Elution from QMA Cartridge | 76 ± 11[1] |
Visualizations
Caption: Experimental workflow for the production and purification of Bromine-77.
Caption: Troubleshooting logic for low radiochemical yield of Bromine-77.
References
Technical Support Center: Radiochemical Separation of Bromine-77
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of Bromine-77 (Br-77) during radiochemical separation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of Br-77 loss during radiochemical separation?
Loss of Br-77 can occur at various stages of the production and separation process. Key sources include:
-
Suboptimal Targetry: The thermal limitations of selenium targets can restrict the proton irradiation intensity, leading to lower initial production yields of Br-77.[1][2] A mismatch between the proton beam spot and the target diameter can also reduce the effective yield.[1]
-
Inefficient Separation/Isolation: The chosen separation method, if not optimized, can be a significant source of loss. For instance, in dry distillation (thermochromatography), factors like temperature, gas flow rate, and separation time are critical for achieving high recovery.[3] Similarly, in anion-exchange chromatography, the choice of resin, eluent, and concentrations will impact the separation yield.[4]
-
Volatility of Bromine: Elemental bromine is volatile, and losses can occur if the separation system is not properly contained, especially during high-temperature steps like dry distillation.
-
Co-production of Impurities: The production of Br-77 can be accompanied by the formation of other radioisotopes (e.g., ⁶³Zn, ⁶⁰Cu) which may interfere with the separation process and require additional purification steps, potentially leading to further losses.[1]
-
Handling and Transfer: Losses can also occur during the transfer of radioactive solutions between vessels and during sample preparation for subsequent steps.
Q2: Which separation method offers the best recovery for Br-77?
Both dry distillation (thermochromatography) and anion-exchange chromatography are effective methods for separating Br-77, with reported high radiochemical yields. The "best" method often depends on the specific experimental setup, the scale of production, and the desired final chemical form of the bromide.
-
Dry Distillation: This method is well-suited for separating volatile radiobromine from solid target materials like selenium alloys. Optimized yields can be quite high, with some studies reporting radiobromide isolation yields of 76 ± 11%.[1] Another study noted a radiochemical yield of >90% for the distillation process.
-
Anion-Exchange Chromatography: This technique is effective for separating bromide from dissolved target solutions. It can achieve high purity and good yields, with one report indicating an overall separation yield of 92 ± 2%.[4]
The choice between these methods may also be influenced by the available equipment and the subsequent radiolabeling chemistry.
Q3: How can I troubleshoot low radiochemical yield in my Br-77 separation?
Low radiochemical yield is a common issue that can often be resolved by systematically evaluating each step of your process. The following troubleshooting guide can help pinpoint the problem.
Troubleshooting Guide for Low Br-77 Yield
Data on Br-77 Separation Yields
The following table summarizes reported radiochemical yields for different Br-77 separation methods.
| Separation Method | Target Material | Reported Radiochemical Yield | Reference |
| Vertical Dry Distillation | CoSe Alloy | 76 ± 11% | [1] |
| Dry Distillation | Arsenic Alloy | >90% | |
| Anion-Exchange Chromatography | ZnSe | 92 ± 2% (overall yield) | [4] |
| Dry Distillation | Metallic Se | ~40-52% | [5] |
| Not Specified | Pb⁷⁸Se Alloy | ~98% | [5] |
Experimental Protocols
Below are detailed methodologies for the key separation techniques discussed in the literature.
Protocol 1: Vertical Dry Distillation of Br-77 from CoSe Targets
This protocol is adapted from a method that reported a radiobromide isolation yield of 76 ± 11%.[1]
Objective: To isolate radiobromine from an irradiated Cobalt-Selenium (CoSe) target via thermochromatography.
Materials:
-
Irradiated CoSe target
-
Vertical tube furnace
-
Quartz tube
-
Argon gas supply with flow controller
-
QMA (quaternary methylammonium) light cartridge
-
Collection vial
-
0.1 M NH₄OH or K₂SO₄/NH₄OH solution for elution
Workflow Diagram:
Procedure:
-
Preparation: Place the irradiated CoSe target into a quartz tube.
-
Assembly: Position the quartz tube within the vertical furnace assembly.
-
Trapping: Attach a QMA light cartridge to the outlet of the quartz tube to trap the volatilized radiobromine.
-
Distillation: Heat the furnace to 1050 °C while maintaining a steady flow of argon gas through the quartz tube. The distillation process is typically completed within 5-10 minutes.[1]
-
Cooling: After the distillation period, turn off the furnace and allow the system to cool down.
-
Elution: Remove the QMA cartridge. Elute the trapped [⁷⁷Br]bromide using a small volume of 0.1 M NH₄OH or a K₂SO₄/NH₄OH solution into a collection vial.[1] It has been noted that K₂SO₄ can interfere with subsequent copper-mediated radiolabeling reactions, so using 0.1 M NH₄OH may be preferable depending on the downstream application.[1]
-
Quantification: Measure the activity of the final product using a dose calibrator to determine the radiochemical yield.
Protocol 2: Anion-Exchange Separation of Br-77 from a Dissolved ZnSe Target
This protocol is based on a method with a reported overall separation yield of 92 ± 2%.[4]
Objective: To separate no-carrier-added (n.c.a.) radiobromine from a dissolved Zinc-Selenium (ZnSe) target and other radionuclidic impurities using anion-exchange chromatography.
Materials:
-
Irradiated ZnSe target
-
10 M KOH
-
Dowex 1x10 anion-exchange resin
-
Chromatography column
-
1 M KOH
-
Deionized water
-
0.2 M H₂SO₄
-
Collection vials
Workflow Diagram:
Procedure:
-
Target Dissolution: Dissolve the irradiated ZnSe target in 10 M KOH.
-
Solution Preparation: Dilute the dissolved target solution with deionized water to a final concentration of 1 M KOH.
-
Column Loading: Transfer the 1 M KOH solution onto a column packed with Dowex 1x10 anion-exchange resin. The radiobromide will be adsorbed onto the resin, while radiogallium, zinc, and selenium are only weakly adsorbed.[4]
-
Washing: Elute the column with 1 M KOH to remove the weakly adsorbed impurities.[4]
-
Rinsing: Wash the column with deionized water.
-
Elution of Br-77: Elute the desired [⁷⁷Br]bromide from the column using 0.2 M H₂SO₄.[4] Collect the eluate in fractions.
-
Post-processing: To prevent loss of radiobromine during any subsequent evaporation steps, an excess of KOH can be added to the collected fractions to form K⁷⁷Br.[4]
-
Quantification: Combine the fractions containing the product and measure the total activity to calculate the separation yield. Confirm the radionuclidic purity using gamma spectrometry.
References
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiochemistry: A Hot Field with Opportunities for Cool Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. researchgate.net [researchgate.net]
Addressing high background noise in Br-77 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromine-77 (Br-77) in Positron Emission Tomography (PET) imaging.
Troubleshooting Guide: High Background Noise
High background noise is a common challenge in Br-77 PET imaging that can obscure target signals and compromise quantitative accuracy. This guide provides a systematic approach to identifying and mitigating the sources of high background.
Question: We are observing diffuse, high background signal throughout our Br-77 PET images, making it difficult to delineate our target tissue. What are the potential causes and how can we address this?
Answer:
High background in Br-77 PET imaging can originate from several factors, ranging from the radiotracer's stability to the imaging protocol and data processing. The primary suspect is often the presence of free radiobromide in circulation. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for high background noise.
1. Verify Radiochemical Purity:
-
Issue: Incomplete radiolabeling or inefficient purification can result in the injection of unbound Br-77.
-
Action: Perform rigorous quality control on your radiolabeled compound before injection using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC). The radiochemical purity should be greater than 95%.
-
Solution: If purity is low, optimize the radiolabeling and purification protocols. (See Experimental Protocols section).
2. Assess In Vivo Stability:
-
Issue: A significant challenge with radiobromine-labeled tracers is their potential for in vivo metabolism, which can lead to dehalogenation.[1] The released radiobromide ([77Br]Br-) is distributed in the extracellular space and is excreted slowly, creating high background noise.[1]
-
Action: Conduct metabolite analysis of blood and urine samples at various time points post-injection to quantify the extent of dehalogenation.
-
Solution: If significant dehalogenation is observed, tracer design optimization may be necessary to create a more stable carbon-bromine bond.[1]
3. Review Imaging Protocol:
-
Issue: Suboptimal uptake time can lead to imaging when the tracer has not sufficiently cleared from non-target tissues and the bloodstream.
-
Action: Review the pharmacokinetics of your radiotracer. Perform dynamic scanning or image at multiple time points to determine the optimal imaging window that maximizes the target-to-background ratio.
-
Solution: Adjust the uptake period based on empirical data to allow for clearance of non-specifically bound tracer.
4. Evaluate Image Reconstruction and Corrections:
-
Issue: The choice of image reconstruction algorithm and its parameters can significantly impact image noise.[2] Additionally, prompt gamma rays emitted by some non-pure positron emitters can contribute to background noise if not properly corrected for.[3]
-
Action: Compare different reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM) and Bayesian Penalized Likelihood (BPL), and adjust parameters like the number of iterations and subsets.[2]
-
Solution: Implement appropriate corrections for scatter, randoms, and potential cascade gamma coincidences.[3] Applying a background correction method, especially for spill-in effects from areas of high physiological uptake like the bladder, can also improve image quality.[4]
Frequently Asked Questions (FAQs)
Radiolabeling and Quality Control
Q1: What are the common methods for radiolabeling peptides and proteins with Br-77?
A1: Common methods for labeling with radiohalogens like Br-77 include:
-
Direct Electrophilic Substitution: This is often performed on tyrosine or histidine residues within the peptide or protein sequence. An oxidizing agent, such as Chloramine-T or peracetic acid, is used to convert [77Br]bromide to an electrophilic species that reacts with the activated aromatic ring of the amino acid.[5]
-
Enzymatic Labeling: Enzymes like bromoperoxidase can be used to catalyze the radiobromination of proteins at a neutral pH.[6]
-
Prosthetic Groups: A small molecule (prosthetic group) is first radiolabeled with Br-77 and then conjugated to the peptide or protein.
Q2: How do I perform quality control to ensure my Br-77 labeled compound is pure?
A2: Radio-HPLC is the gold standard for determining radiochemical purity. A typical setup involves:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of solvents, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detectors: A UV detector to identify the unlabeled compound and a radioactivity detector to identify the radiolabeled product and any radioactive impurities.
-
Analysis: The retention time of the radiolabeled product should match that of the unlabeled standard. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.[7]
Preclinical Imaging
Q3: What is a good starting point for a preclinical PET imaging protocol with a novel Br-77 tracer?
A3: A general preclinical imaging protocol should be optimized for each new tracer, but a good starting point is as follows:
-
Animal Preparation: Fast the animal for 4-6 hours to reduce background glucose metabolism if relevant to the tracer's mechanism. Anesthetize the animal for the duration of the scan.
-
Tracer Administration: Administer a known quantity of the purified Br-77 radiotracer via tail vein injection.
-
Uptake Period: Allow the tracer to distribute and clear from non-target tissues. This can range from 30 minutes to several hours, depending on the tracer's pharmacokinetics.
-
Imaging: Perform a whole-body PET scan, often accompanied by a CT scan for anatomical co-registration and attenuation correction.
-
Data Analysis: Reconstruct the images with appropriate corrections and perform quantitative analysis by drawing regions of interest (ROIs) on target and non-target tissues to determine Standardized Uptake Values (SUVs) or percent injected dose per gram (%ID/g).
Q4: How is the Standardized Uptake Value (SUV) calculated and what does it represent?
A4: The SUV is a semi-quantitative metric used to evaluate the uptake of a radiotracer in a specific region. It is calculated as:
SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
An SUV greater than 1 indicates a higher accumulation of the tracer in the tissue compared to a uniform distribution throughout the body.[8] It is crucial to be consistent with the timing of the scan post-injection and the method of SUV calculation (SUVmax, SUVmean) for reproducible results.[8]
Data Interpretation
Q5: We have quantitative data from our Br-77 PET scans. How do we interpret the results?
A5: Quantitative analysis is key to interpreting your Br-77 PET data. Here are some important metrics:
-
Target-to-Background Ratio (TBR): This is the ratio of the SUV in your target tissue to the SUV in a non-target background tissue (e.g., muscle). A higher TBR indicates better specific uptake.
-
Signal-to-Noise Ratio (SNR): This metric reflects the quality of the PET image and is calculated as the mean signal in a region of interest divided by the standard deviation of the background noise. Higher SNR values are desirable.
-
Biodistribution: Analyze the SUVs in all major organs to understand the tracer's distribution and clearance profile. High uptake in non-target organs can contribute to overall background and may indicate off-target binding or specific clearance pathways.
Data Presentation
The following tables provide example quantitative data for a hypothetical Br-77 labeled antibody and a small molecule to illustrate how to present your findings. It is essential to establish these values for your specific Br-77 radiopharmaceutical in your experimental model.
Table 1: Example Biodistribution of a Hypothetical Br-77 Labeled Antibody in a Preclinical Tumor Model (24 hours post-injection)
| Tissue | Mean SUV | Standard Deviation |
| Tumor | 5.8 | 1.2 |
| Blood | 2.1 | 0.5 |
| Liver | 3.5 | 0.8 |
| Kidneys | 2.8 | 0.6 |
| Muscle | 0.5 | 0.1 |
| Bone | 0.7 | 0.2 |
Table 2: Example Signal-to-Noise (SNR) and Target-to-Background (TBR) Ratios for a Hypothetical Br-77 Labeled Small Molecule (1 hour post-injection)
| Metric | Value |
| Tumor SNR | 15.3 |
| Tumor-to-Muscle TBR | 8.2 |
| Tumor-to-Blood TBR | 3.1 |
Note: The SUV for a specific Br-77 labeled NET-targeted agent, 3-[76Br]Br-pHPG, has been reported to have a maximum tumor SUV of 0.7 at approximately 30 minutes post-injection in a preclinical model.[1]
Experimental Protocols
Detailed Methodology: Radiolabeling of a Tyrosine-Containing Peptide with Br-77
This protocol is an example of a direct electrophilic radiobromination.
-
Reagents:
-
Peptide containing a tyrosine residue (1 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
[77Br]Sodium Bromide (in 0.1 M NaOH)
-
Chloramine-T (1 mg/mL in water)
-
Sodium metabisulfite (2 mg/mL in water, quenching agent)
-
C18 Sep-Pak cartridge for purification
-
Ethanol and sterile water for elution
-
-
Procedure:
-
To a reaction vial, add 100 µg of the peptide solution.
-
Add 10-20 µL of [77Br]Sodium Bromide.
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Incubate at room temperature for 5-10 minutes with gentle mixing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purify the reaction mixture using a pre-conditioned C18 Sep-Pak cartridge. Wash with sterile water to remove unreacted [77Br]bromide and elute the labeled peptide with ethanol.
-
Perform quality control using radio-HPLC to determine radiochemical purity.
-
Experimental Workflow Visualization
Caption: Workflow for a preclinical Br-77 PET imaging study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Motion correction for PET data using subspace-based real-time MR imaging in simultaneous PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the physiological background correction method for the suppression of the spill-in effect near highly radioactive regions in positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dry Distillation for Br-77 Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the dry distillation process for Bromine-77 (Br-77) isolation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dry distillation of Br-77, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my Br-77 recovery yield lower than expected?
A1: Low recovery yields are a common issue that can stem from several factors:
-
Inadequate Furnace Temperature: The distillation process requires a high temperature to efficiently release the Br-77 from the target material. For CoSe targets, a furnace temperature of 1050°C is recommended for effective thermochromatographic distillation.[1] Insufficient heating can lead to incomplete release of the radiobromine.
-
Suboptimal Carrier Gas Flow Rate: The carrier gas (e.g., Argon or Helium) plays a crucial role in transporting the volatilized Br-77 from the furnace to the collection trap. An improper flow rate can lead to inefficient transport or diffusion losses. The optimal flow rate is dependent on the specific geometry of the distillation setup and should be empirically determined.
-
Leaks in the Distillation System: Any leaks in the tubing or connections between the furnace and the collection trap can result in the loss of gaseous Br-77 to the environment, significantly reducing the collected activity. A thorough leak check of the entire system is essential before starting the distillation process.
-
Inefficient Trapping of Br-77: The collection trap must be designed and operated to efficiently capture the Br-77 from the gas stream. This could involve a cold trap (using liquid nitrogen or a dry ice/acetone slurry) or a chemical trap (e.g., a solution that reacts with and retains the bromine). Inefficient cooling or an inappropriate trapping solution can lead to poor retention of the product.
Q2: What could be causing impurities in my final Br-77 product?
A2: The presence of radionuclidic or chemical impurities can compromise the quality of the Br-77 for radiolabeling.
-
Target-Related Impurities: The isotopic enrichment of the target material (e.g., ⁷⁷Se in Co⁷⁷Se targets) is crucial for producing Br-77 with high radionuclidic purity.[2][3] The presence of other selenium isotopes in the target can lead to the co-production of other bromine radioisotopes.
-
Carryover of Target Material: Although CoSe targets have been shown to be resilient, there is a small potential for volatile selenium compounds to be carried over with the Br-77.[1][2] Proper temperature control and the use of a quartz wool plug between the target and the collection line can help mitigate this.
-
Leaks in the System: As with low yield, leaks can also introduce atmospheric nitrogen and other gases into the system, which could potentially react with the bromine at high temperatures and form impurities.
-
Contaminants from System Components: Ensure all components of the distillation setup (quartz tube, tubing, etc.) are thoroughly cleaned and made of materials that are compatible with high temperatures and reactive bromine gas.
Q3: How can I optimize the distillation time for Br-77 isolation?
A3: The distillation time is a critical parameter that can be optimized to improve efficiency without compromising yield or purity.
-
Furnace Temperature: The distillation of radiobromine from CoSe targets is typically rapid, occurring within 5-10 minutes at 1050°C.[1] Increasing the temperature may slightly decrease the required time but could also increase the risk of volatilizing target material.
-
Carrier Gas Flow Rate: A higher flow rate can reduce the transit time of Br-77 from the furnace to the trap. However, excessively high flow rates may not allow for sufficient residence time in the trap for efficient capture. Optimization of the flow rate is key.
-
System Geometry: The internal volume of the distillation line should be minimized to reduce the transit time and potential for losses to the system walls.
Q4: Can the CoSe target be reused after distillation?
A4: Yes, one of the advantages of using CoSe intermetallic targets is their resilience and reusability. Individual targets have been successfully reused in over 20 radiobromine production cycles with minimal mass loss (approximately 1% per cycle).[1][2] This reusability significantly reduces the cost and complexity of Br-77 production.
Experimental Protocols
This section provides a detailed methodology for the dry distillation of Br-77 from an irradiated CoSe target, based on established procedures.[1][2][3]
Protocol: Dry Distillation of Br-77 from a Co⁷⁷Se Target
-
Target Preparation:
-
Irradiate the isotopically-enriched Co⁷⁷Se target with protons in a cyclotron to produce Br-77 via the ⁷⁷Se(p,n)⁷⁷Br nuclear reaction.
-
-
Distillation Setup Assembly:
-
Assemble the vertical dry distillation furnace. The setup consists of a quartz tube housed within a tube furnace capable of reaching at least 1050°C.
-
Place a quartz wool plug at the outlet of the quartz tube to trap any particulate matter.
-
Connect the outlet of the quartz tube to a collection trap (e.g., a U-tube or a bubbler) using chemically resistant tubing (e.g., PEEK or PTFE).
-
Immerse the collection trap in a cooling bath (e.g., liquid nitrogen or dry ice/acetone).
-
Connect the inlet of the quartz tube to a regulated inert carrier gas supply (e.g., Argon or Helium).
-
Perform a thorough leak check of the entire system.
-
-
Distillation Process:
-
Place the irradiated Co⁷⁷Se target into the quartz tube within the furnace.
-
Begin the flow of the carrier gas at the predetermined optimal flow rate.
-
Heat the furnace to 1050°C.
-
Maintain this temperature for 5-10 minutes to allow for the complete distillation of the Br-77.
-
-
Product Collection and Recovery:
-
After the distillation period, turn off the furnace and allow it to cool down while maintaining the carrier gas flow.
-
Once the system has cooled, remove the collection trap.
-
Rinse the trapped Br-77 from the collection vessel with a small volume of an appropriate aqueous solution (e.g., a dilute solution of K₂SO₄ or NH₄OH) to recover the radiobromide.[1]
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the collected Br-77 using appropriate analytical techniques, such as gamma-ray spectroscopy and radio-TLC or radio-HPLC.
-
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on Br-77 production and isolation.
Table 1: Cyclotron Production and Isolation Yields for Radiobromine
| Radioisotope | Target Material | Proton Energy (MeV) | Production Yield (MBq/µA·h) | Radiobromide Isolation Yield (%) |
| Br-77 | Co⁷⁷Se | 13 | 17 ± 1 | 76 ± 11 |
| Br-76 | Co⁷⁶Se | 16 | 103 ± 10 | 76 ± 11 |
| Br-80m | Co⁸⁰Se | 16 | 88 ± 10 | 76 ± 11 |
Data sourced from Ellison et al. (2020).[2][3]
Table 2: Optimized Dry Distillation Parameters
| Parameter | Value | Reference |
| Furnace Temperature | 1050 °C | [1] |
| Distillation Time | 5 - 10 minutes | [1] |
| CoSe Target Mass Loss per Cycle | 0.9 ± 0.5 % | [1] |
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate the key processes and logical relationships in the refinement of dry distillation for Br-77 isolation.
Caption: Experimental workflow for Br-77 production and isolation.
Caption: Troubleshooting logic for common Br-77 distillation issues.
References
Validation & Comparative
A Comparative Analysis of Bromine-77 and Bromine-76 for Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radioisotopes Bromine-77 (Br-77) and Bromine-76 (Br-76) for applications in Positron Emission Tomography (PET) imaging. The following sections detail their physical and decay characteristics, production methods, and a generalized experimental protocol for preclinical evaluation. This information is intended to assist researchers in selecting the appropriate radionuclide for their imaging needs.
Data Presentation: Physical and Decay Properties
A clear understanding of the fundamental properties of each isotope is crucial for designing effective PET imaging studies. The following table summarizes the key quantitative data for Br-77 and Br-76.
| Property | Bromine-77 (Br-77) | Bromine-76 (Br-76) |
| Half-life | 57.04 hours[1][2] | 16.2 hours[1][3] |
| Primary Decay Mode | Electron Capture (EC)[1][2] | Positron Emission (β+) (55%), Electron Capture (EC) (45%)[4] |
| Positron (β+) Branching Ratio | ~0.7%[1] | ~55-58%[4][5] |
| Maximum Positron Energy (Eβ+max) | 0.34 MeV | 3.98 MeV |
| Mean Positron Energy (Eβ+mean) | Not well-established due to low abundance | 1.18 MeV[4] |
| Prominent Gamma Emissions (keV) | 239 (23%), 249 (3%), 521 (22%) | 559 (74%), 657 (15%), 1216 (12%) |
| Daughter Nuclide | Selenium-77 (Stable)[1][2] | Selenium-76 (Stable)[3][4] |
Comparative Analysis
Bromine-76 is the more suitable candidate of the two for PET imaging due to its significantly higher positron emission branching ratio of approximately 55-58%[4][5]. Its 16.2-hour half-life is convenient for the production and imaging of molecules with slower biological clearance, such as antibodies[6]. However, a major drawback of Br-76 is the high energy of its emitted positrons, with a maximum energy of 3.98 MeV and a mean energy of 1.18 MeV[4]. This high positron energy leads to a longer positron range in tissue before annihilation, which inherently limits the spatial resolution of the resulting PET images to several millimeters[4]. Furthermore, Br-76 decays are often accompanied by the emission of prompt gamma rays, which can create spurious coincidence events in the PET detector, leading to increased image noise and reduced quantitative accuracy if not properly corrected for[7].
Bromine-77 , in contrast, is not a primary choice for PET imaging. Its decay is dominated by electron capture, with a very small positron emission branch of only about 0.7%[1]. This low positron yield makes it inefficient for generating a PET signal. Br-77's longer half-life of 57.04 hours and its emission of Auger electrons upon decay make it a more promising candidate for therapeutic applications, particularly in the context of targeted radionuclide therapy[1][2]. The pairing of Br-76 for imaging and Br-77 for therapy has led to their consideration as a "theranostic pair," where Br-76 can be used to visualize tumor targeting and dosimetry before administering a therapeutic dose of a Br-77 labeled compound[8].
Experimental Protocols
The following is a generalized, detailed methodology for a comparative preclinical PET imaging study to evaluate radiotracers labeled with Br-76. A similar protocol could be followed for a Br-77 labeled tracer, though SPECT imaging would be the more appropriate modality for Br-77.
Radiopharmaceutical Preparation
a. Radionuclide Production:
-
Br-76: Typically produced in a cyclotron via the 76Se(p,n)76Br nuclear reaction on an enriched Selenium-76 target[9].
-
Br-77: Can be produced via the 77Se(p,n)77Br reaction on an enriched Selenium-77 target[9].
b. Radiolabeling of a Targeting Peptide (e.g., RGD peptide for tumor imaging):
-
To a solution of the precursor peptide (e.g., a tin-conjugated RGD peptide) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4), add the produced [76Br]Bromide.
-
Introduce an oxidizing agent, such as N-chlorosuccinimide (NCS) or peracetic acid, to facilitate electrophilic radiobromination.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the radiolabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fraction containing the radiolabeled peptide and formulate it in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
-
Determine the radiochemical purity and specific activity of the final product.
Animal Model and Preparation
-
Utilize an appropriate animal model, such as immunodeficient mice bearing xenograft tumors relevant to the targeting peptide (e.g., U87MG glioblastoma cells which overexpress integrin αvβ3 for RGD peptides).
-
House the animals in a controlled environment with free access to food and water.
-
On the day of imaging, anesthetize the animals using a suitable anesthetic (e.g., isoflurane inhalation).
-
Maintain the animal's body temperature throughout the experiment using a heating pad.
-
Place a tail-vein catheter for intravenous administration of the radiotracer.
PET/CT Image Acquisition
-
Administer a known activity of the Br-76 labeled radiopharmaceutical (typically 3.7-7.4 MBq) intravenously to each animal.
-
Position the animal in a preclinical PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a dynamic PET scan for a duration of 60-120 minutes immediately following radiotracer injection, or a static scan at a predetermined time point post-injection (e.g., 1, 2, and 4 hours) based on the expected pharmacokinetics of the tracer.
Image Reconstruction and Data Analysis
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images over the tumor and various organs (e.g., heart, liver, kidneys, muscle).
-
Calculate the radioactivity concentration within each ROI at different time points.
-
Determine the Standardized Uptake Value (SUV) for each ROI using the formula: SUV = (Radioactivity concentration in ROI (MBq/mL)) / (Injected dose (MBq) / Animal weight (g))[2][10].
-
Generate time-activity curves (TACs) for the tumor and other organs to assess the pharmacokinetic profile of the radiotracer.
-
Compare the tumor-to-background ratios (e.g., tumor-to-muscle) for each radiotracer to evaluate imaging contrast.
Mandatory Visualization
Caption: Decay pathways of Bromine-76 and Bromine-77.
Caption: A generalized workflow for preclinical PET imaging.
References
- 1. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [turkupetcentre.net]
- 3. researchgate.net [researchgate.net]
- 4. e-smi.eu [e-smi.eu]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. flcancer.com [flcancer.com]
- 9. View of STANDARDIZED UPTAKE VALUE (SUV): BASIC FACTS [pakjr.com]
- 10. Standardized uptake value - Wikipedia [en.wikipedia.org]
In Vivo Showdown: 77Br-bromoestradiol vs. 125I-iodoestradiol for Estrogen Receptor Imaging
A detailed comparison of two key radiolabeled estrogens for researchers and drug development professionals, summarizing available in vivo data and experimental methodologies.
In the landscape of radiopharmaceuticals for estrogen receptor (ER) imaging, 16α-[77Br]bromoestradiol-17β and 16α-[125I]iodoestradiol-17β have emerged as significant contenders. Understanding their comparative in vivo performance is crucial for selecting the appropriate agent for preclinical and potentially clinical applications in oncology and endocrinology. This guide provides a head-to-head comparison based on available experimental data, focusing on biodistribution, target tissue uptake, and overall suitability for imaging ER-positive tissues.
Quantitative Performance at a Glance
A pivotal in vivo comparative study was conducted by McElvany et al. in immature female rats, providing the most direct insights into the behavior of these two radiotracers.[1] The following tables summarize the key quantitative findings from this research, highlighting the differences in uterine uptake and tissue-to-blood ratios over time.
Table 1: Comparative Uterine Uptake in Immature Female Rats
| Time Point | 16α-[77Br]bromoestradiol-17β (% Injected Dose/gram) | 16α-[125I]iodoestradiol-17β (% Injected Dose/gram) |
| 1 hour | Data not available | Data not available |
| 3 hours | Data not available | Data not available |
| 6 hours | Data not available | Data not available |
Note: The full quantitative data from the original study was not accessible in the available literature. The trends indicate slightly higher initial uptake for the iodo-compound, with the bromo-compound showing enhanced uptake at later time points.[1]
Table 2: Uterus-to-Blood Ratios
| Time Point | 16α-[77Br]bromoestradiol-17β | 16α-[125I]iodoestradiol-17β |
| 1 hour | Data not available | Data not available |
| 3 hours | Data not available | Data not available |
| 6 hours | Data not available | Data not available |
Note: The bromo-analog was reported to have a significantly higher uterus-to-blood ratio at later time points.[1]
Key In Vivo Findings
The primary takeaways from the comparative study are:
-
Initial Uterine Uptake: 125I-iodoestradiol demonstrates a marginally higher uptake in the uterus at the 1-hour post-injection mark.[1]
-
Sustained Uptake and Target-to-Background Ratio: 77Br-bromoestradiol exhibits significantly enhanced uterine uptake at later time points (e.g., 3 and 6 hours). This suggests a more prolonged retention in ER-rich tissues, leading to a better target-to-background ratio for imaging at these later times.[1]
-
In Vivo Stability: The data suggests that the carbon-bromine bond in 77Br-bromoestradiol may be more stable in vivo than the carbon-iodine bond in 125I-iodoestradiol, leading to less dehalogenation and sustained target tissue accumulation.
Experimental Protocols
The following is a summary of the experimental methodology employed in the key comparative in vivo study.
Animal Model: The study utilized immature female rats, a standard model for assessing the uptake of estrogenic compounds due to their high levels of unoccupied estrogen receptors in target tissues like the uterus.
Radiopharmaceutical Administration: A solution containing a mixture of high specific activity 16α-[77Br]bromoestradiol-17β and 16α-[125I]iodoestradiol-17β was administered via injection. The exact route of administration (e.g., intravenous, intraperitoneal) was not specified in the available abstracts.
Biodistribution Studies: At various time points post-injection (typically 1, 3, and 6 hours), the animals were euthanized. Key organs and tissues, including the uterus, blood, muscle, liver, and thyroid, were excised, weighed, and the radioactivity was measured using a gamma counter.
Data Analysis: The tissue uptake was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tissue-to-blood ratios were also determined to assess the specific uptake in target organs relative to background levels.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.
Caption: A diagram of the estrogen signaling pathway.
Caption: The experimental workflow for the in vivo comparison.
Conclusion
The in vivo comparison of 16α-[77Br]bromoestradiol-17β and 16α-[125I]iodoestradiol-17β in immature female rats reveals distinct performance profiles. While 125I-iodoestradiol shows slightly higher initial uptake in the uterus, 77Br-bromoestradiol demonstrates superior performance at later time points with significantly enhanced uptake and likely higher target-to-background ratios.[1] This suggests that for imaging applications where a delay between injection and scanning is feasible, 77Br-bromoestradiol may be the more favorable agent, offering improved contrast and visualization of estrogen receptor-rich tissues. The choice between these two radiopharmaceuticals will ultimately depend on the specific research or clinical question, the desired imaging window, and considerations of in vivo stability. Further studies providing a complete biodistribution profile in various animal models, including tumor-bearing models, would be beneficial for a more comprehensive comparison.
References
Validating Bromine-77 as a Surrogate for Stable Bromide Ion in Tracer Studies: A Comparison Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for the accuracy and reliability of experimental results. This guide provides an objective comparison of Bromine-77 (Br-77) as a surrogate for the stable bromide ion in tracer studies, supported by experimental data and detailed methodologies.
The fundamental principle behind using a radioisotope as a tracer is that it behaves chemically and physically identically to its stable counterpart, allowing its path and distribution to be monitored non-invasively. Bromine-77, a gamma-emitting radioisotope with a half-life of 57.04 hours, is frequently utilized for this purpose.[1][2] This guide examines the evidence supporting the validity of this substitution, compares its performance with an alternative tracer, and provides protocols for key experimental procedures.
Comparative Pharmacokinetics: Br-77 vs. Stable Bromide
The validity of Br-77 as a surrogate hinges on its pharmacokinetic profile closely mirroring that of the stable bromide ion. The stable bromide ion is known to be completely absorbed in the gastrointestinal tract and its distribution is similar to that of the chloride ion, primarily within the extracellular fluid.[3][4]
Studies involving radiolabeled compounds that release radio-bromide in vivo provide insights into its distribution. For instance, after the metabolism of a 76Br-labeled progestin, free [76Br]bromide showed relatively high and persistent levels in the blood.[5] This aligns with the known behavior of stable bromide, which has a long biological half-life and is eliminated slowly, a process influenced by chloride intake.[3][4]
A direct comparison of the microvascular exchange kinetics of [77Br]bromide with another small hydrophilic tracer, 99mTc-DTPA, in humans revealed distinct differences in their behavior.[6] This study demonstrated that bromide has a faster diffusion from plasma to interstitial fluid and a larger volume of distribution, which is consistent with some intracellular accumulation.[6] These findings for [77Br]bromide are in line with the established understanding of stable bromide's physiological handling.[3][4]
| Parameter | Stable Bromide Ion | [77Br]Bromide (inferred from tracer studies) | [99mTc]DTPA (for comparison) |
| Absorption | Complete in the gastrointestinal tract.[3][4] | Assumed to be identical to stable bromide. | Not applicable (intravenous administration). |
| Distribution | Primarily in the extracellular fluid, similar to chloride.[3][4] | Rapid diffusion from plasma to interstitial fluid. Evidence of some intracellular accumulation.[6] | Distributed in the extracellular fluid.[6] |
| Volume of Distribution | Approximately 0.3 L/kg.[4] | Total volume of distribution was 22.5 (3.8) liters, higher than that of DTPA.[6] | Total volume of distribution was 18.0 (2.8) liters.[6] |
| Extraction Fraction (Forearm) | Not directly measured. | Approximately 0.6.[6] | Approximately 0.5.[6] |
| Elimination | Primarily via the kidneys, influenced by chloride intake.[3][4] | Expected to follow the same renal excretion pathway as stable bromide. | Cleared by glomerular filtration. |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Free Radio-Bromide
This protocol is based on methodologies used to study the in vivo stability and distribution of radiolabeled compounds that release radio-bromide.[5]
-
Animal Model: Utilize appropriate animal models, such as estrogen-primed immature female Sprague-Dawley rats.
-
Radiotracer Administration: Inject the radiolabeled compound (e.g., [76Br]3) intravenously.
-
Blood Sampling: Collect blood samples at various time points (e.g., 1, 5, 15, 30, 60 minutes, and 24 hours) post-injection.
-
Tissue Dissection: At the end of the experiment, euthanize the animals and dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, and uterus).
-
Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution of the free radio-bromide.
Protocol 2: Comparative Microvascular Exchange Kinetics
This protocol is adapted from a study comparing the kinetics of [77Br]bromide and 99mTc-DTPA in humans.[6]
-
Subject Population: Recruit healthy human volunteers.
-
Tracer Administration: Administer a bolus intravenous injection of a mixture of [77Br]bromide and 99mTc-DTPA.
-
Blood Sampling: Collect venous blood samples from the contralateral arm at frequent, timed intervals for up to 25 minutes.
-
Radioactivity Measurement: Measure the radioactivity of 77Br and 99mTc in the plasma samples using a gamma counter with appropriate energy windows to distinguish between the two isotopes.
-
Data Analysis:
-
Normalize the venous concentration of each tracer to the injected dose.
-
Correct the bromide concentration for red blood cell uptake.
-
Apply a three-compartment model to analyze the tracer distribution kinetics and calculate parameters such as the volume of distribution and extraction fraction.
-
Visualizing Experimental Workflows
Alternatives to Br-77 for Bromide Tracing
While Br-77 is a robust tracer for the bromide ion, other tracers can be used for related studies, though they may not be direct surrogates for bromide.
-
99mTc-DTPA: As highlighted in the comparative study, 99mTc-DTPA is a commonly used tracer for measuring the glomerular filtration rate and assessing extracellular fluid volume.[6] However, its different molecular size and charge result in distinct pharmacokinetic properties compared to bromide.[6]
-
DNA Tracers: For hydrological and environmental tracing, DNA-based tracers have emerged as a powerful alternative to traditional tracers like bromide.[7] They offer the advantage of a vast number of unique labels for multiplexed experiments. However, their application in biological systems for tracing ion transport is not established.
Conclusion
The available evidence strongly supports the use of Br-77 as a valid surrogate for the stable bromide ion in tracer studies. Its pharmacokinetic behavior, as inferred from studies where it is released from metabolized compounds and in direct comparative kinetic studies, aligns well with the known physiology of stable bromide. While alternative tracers exist for specific applications, for studies requiring a direct and accurate representation of bromide ion transport and distribution, Br-77 remains the tracer of choice. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust and reliable tracer studies.
References
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of bromide ion--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iodineresearch.com [iodineresearch.com]
- 5. Evaluation of a Bromine-76 Labeled Progestin 16α,17α-dioxolane for Breast Tumor Imaging and Radiotherapy: in vivo Biodistribution and Metabolic Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative microvascular exchange kinetics of [(77)Br]bromide and (99m)Tc-DTPA in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bromide tracer test: Topics by Science.gov [science.gov]
A Comparative Guide to Quantitative Imaging: Cross-Validation of Br-77 SPECT with PET and MRI
For researchers, scientists, and drug development professionals, the accurate quantification of radiolabeled compounds is paramount for robust preclinical and clinical assessment. Bromine-77 (Br-77), with its favorable half-life and gamma emissions, presents a valuable tool for Single Photon Emission Computed Tomography (SPECT). This guide provides a comparative framework for the quantitative analysis of Br-77 SPECT, cross-referencing its potential with the established modalities of Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative performance metrics for SPECT, PET, and MRI. These values are representative and can vary based on the specific instrumentation, acquisition parameters, and reconstruction algorithms employed.
Table 1: Comparison of Quantitative Imaging Modalities
| Feature | SPECT (with Br-77) | PET | MRI |
| Primary Signal | Gamma rays from Br-77 decay | Annihilation photons from positron emitters | Nuclear magnetic resonance of protons |
| Spatial Resolution | ~5-10 mm | ~2-5 mm[1] | <1 mm |
| Sensitivity | Moderate (picomolar)[2] | High (picomolar)[2] | Low (micromolar to millimolar) |
| Quantification Accuracy | Good, improving with corrections | Excellent | Good, requires specific contrast agents and modeling |
| Tracer Requirements | Gamma-emitting radionuclide (e.g., Br-77) | Positron-emitting radionuclide | Paramagnetic or other contrast agent |
| Temporal Resolution | Minutes to hours | Seconds to minutes | Milliseconds to seconds |
| Primary Application | Biodistribution, dosimetry, receptor imaging | Biodistribution, pharmacokinetics, metabolic imaging[3] | Anatomical structure, soft tissue contrast, functional imaging |
Table 2: Key Considerations for Quantitative Cross-Validation
| Consideration | Br-77 SPECT | PET | MRI |
| Radiolabeling | Established protocols for labeling with Br-77. | Requires a positron-emitting isotope. | Requires conjugation to a contrast agent (e.g., Gd-based). |
| Attenuation Correction | Essential for accuracy; typically performed using co-registered CT. | Inherently part of the reconstruction process. | Not applicable. |
| Scatter Correction | Crucial for quantification; various methods available. | Accounted for in reconstruction algorithms. | Not applicable. |
| Partial Volume Effect | Significant for small structures due to lower resolution. | Less pronounced than SPECT but still a factor.[4] | Minimal due to high resolution. |
| Standardized Uptake Value (SUV) | Can be calculated, but less standardized than in PET. | A standard and widely used quantitative metric.[3] | Not a standard metric; quantification relies on concentration maps. |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative imaging. Below are representative protocols for phantom validation and in vivo biodistribution studies for each modality.
Br-77 SPECT Quantification: Phantom Study Protocol
Objective: To assess the quantitative accuracy and recovery coefficients of Br-77 SPECT imaging.
Materials:
-
SPECT/CT scanner
-
NEMA IEC Body Phantom with fillable spheres of various diameters (e.g., 10, 13, 17, 22, 28, 37 mm)[5]
-
Br-77 solution of known activity concentration
-
Dose calibrator
Methodology:
-
Phantom Preparation:
-
Fill the phantom spheres with a known activity concentration of Br-77.
-
Fill the phantom background with a lower, known activity concentration of Br-77 to simulate tissue background.
-
Accurately measure the activity in each sphere and the background using a calibrated dose calibrator.[5]
-
-
Image Acquisition:
-
Acquire SPECT data using a medium-energy collimator appropriate for Br-77's photon energies.
-
Use a 20% energy window centered around the 239 keV photopeak of Br-77.
-
Acquire a sufficient number of projections (e.g., 120 projections over 360 degrees) with an appropriate acquisition time per projection to ensure adequate count statistics.[6]
-
Immediately following the SPECT acquisition, perform a low-dose CT scan for attenuation correction.[7]
-
-
Image Reconstruction:
-
Data Analysis:
-
Draw regions of interest (ROIs) over the spheres and the background on the reconstructed SPECT images.
-
Calculate the mean activity concentration within each ROI.
-
Determine the Recovery Coefficient (RC) for each sphere using the formula: RC = (Measured Activity Concentration) / (True Activity Concentration).
-
Plot the RC as a function of sphere volume to assess the impact of the partial volume effect.
-
PET Quantification of a Radiolabeled Compound: In Vivo Biodistribution Protocol
Objective: To quantify the biodistribution and pharmacokinetics of a positron-emitter-labeled therapeutic agent in a preclinical model.
Materials:
-
PET/CT scanner
-
Animal model (e.g., tumor-bearing mouse)
-
Radiolabeled compound (e.g., 68Ga-labeled peptide)
-
Anesthesia system
-
Blood sampling supplies
Methodology:
-
Animal Preparation and Injection:
-
Anesthetize the animal and position it on the scanner bed.
-
Administer a known activity of the radiolabeled compound via intravenous injection.[9]
-
-
Dynamic Image Acquisition:
-
Initiate a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes to capture the initial distribution phase.[9]
-
Follow with static whole-body PET scans at multiple time points (e.g., 1, 4, 24, 48 hours) to evaluate later-phase biodistribution and clearance.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points throughout the study to determine the arterial input function.[10]
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images with corrections for attenuation, scatter, and random coincidences.
-
Draw ROIs over major organs and the tumor on the PET images, guided by the co-registered CT.
-
Generate time-activity curves (TACs) for each ROI, expressing uptake as percent injected dose per gram (%ID/g) or SUV.[3]
-
-
Pharmacokinetic Modeling:
MRI Quantification of Drug Delivery: In Vivo Protocol
Objective: To quantify the concentration and distribution of a drug delivered locally using a contrast-enhanced MRI approach.
Materials:
-
High-field MRI scanner
-
Animal model
-
Drug formulated with an MRI contrast agent (e.g., Gd-DTPA)[13]
-
Anesthesia system
Methodology:
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted images of the region of interest before drug administration.[13]
-
-
Drug Administration:
-
Administer the contrast-enhanced drug formulation locally to the target tissue.
-
-
Post-Contrast Imaging:
-
Acquire a series of T1-weighted images at multiple time points after administration to monitor the diffusion of the contrast agent.
-
-
Data Processing and Analysis:
-
Generate T1 maps from the T1-weighted images.
-
Calculate the change in the relaxation rate (ΔR1 = 1/T1_post-contrast - 1/T1_pre-contrast).
-
Convert the ΔR1 map to a concentration map of the contrast agent using its known relaxivity.[13]
-
Analyze the spatial and temporal evolution of the drug concentration within the target tissue.[14][15]
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and logical relationships in quantitative imaging studies.
References
- 1. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 4. ipem.ac.uk [ipem.ac.uk]
- 5. Absolute Quantification in Diagnostic SPECT/CT: The Phantom Premise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positron Emission Tomography-Based Pharmacokinetic Analysis To Assess Renal Transporter-Mediated Drug-Drug Interactions of Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography (PET) and Pharmacokinetics: Classical Blood Sampling Versus Image-Derived Analysis of [18F]FAZA and [18F]FDG in a Murine Tumor Bearing Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically Based Pharmacokinetic Modelling with Dynamic PET Data to Study the In Vivo Effects of Transporter Inhibition on Hepatobiliary Clearance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic analysis of dynamic PET data: comparison between direct parametric reconstruction and conventional indirect voxel-based estimation | MICHELE SCIPIONI [mscipio.github.io]
- 13. Spatiotemporal Quantification of Local Drug Delivery Using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Magnetic Resonance-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bromine-77 Labeled Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a radionuclide for labeling therapeutic or imaging compounds is a critical decision. This guide provides an objective comparison of Bromine-77 (Br-77) against other commonly used radiohalogens, supported by experimental data and detailed protocols to aid in the selection of the most suitable isotope for your research needs.
Bromine-77, a cyclotron-produced radionuclide, is gaining increasing attention in the field of nuclear medicine for both diagnostic imaging and therapeutic applications. Its unique decay characteristics, including the emission of gamma photons suitable for Single Photon Emission Computed Tomography (SPECT) and Auger electrons for targeted radiotherapy, make it a versatile "theranostic" agent. This guide will delve into a comparative analysis of Br-77 with other key radiohalogens: Iodine-131 (I-131), Iodine-123 (I-123), Iodine-124 (I-124), Astatine-211 (At-211), and Fluorine-18 (F-18).
Physical Properties: A Head-to-Head Comparison
The fundamental physical properties of a radionuclide dictate its suitability for specific applications. The following table summarizes the key decay characteristics of Br-77 and other selected radiohalogens.
| Radionuclide | Half-life | Principal Photon Energies (keV) | Photon Abundance (%) | Principal Beta/Alpha Energies (MeV) | Decay Mode |
| Bromine-77 (Br-77) | 57.04 hours | 239, 521 | 23, 22 | Auger electrons | Electron Capture |
| Iodine-131 (I-131) | 8.02 days | 364 | 81 | 0.606 (β-) | β- decay, γ |
| Iodine-123 (I-123) | 13.22 hours | 159 | 83 | - | Electron Capture, γ |
| Iodine-124 (I-124) | 4.18 days | 511 (annihilation) | 46 | 2.14 (β+) | β+ decay, γ |
| Astatine-211 (At-211) | 7.21 hours | 77-92 (Po X-rays) | 91 | 5.87 (α) | α decay, Electron Capture |
| Fluorine-18 (F-18) | 109.8 minutes | 511 (annihilation) | 194 | 0.634 (β+) | β+ decay |
Benchmarking Performance: Experimental Data
The in-practice performance of a radiolabeled compound extends beyond the physical properties of the radionuclide. Factors such as labeling efficiency, stability, and in vivo behavior are paramount. While direct head-to-head comparisons for the exact same compound across all radiohalogens are limited in published literature, we can draw valuable insights from studies on similar molecules, such as antibodies and peptides.
Radiolabeling Efficiency
The ease and efficiency of incorporating the radiohalogen into a molecule are crucial for radiopharmaceutical production.
| Radiohalogen | Typical Labeling Method | Reported Labeling Efficiency (%) |
| Bromine-77 | Electrophilic bromination, Copper-mediated bromination | 80-95 |
| Iodine-131 | Electrophilic iodination (e.g., Chloramine-T, Iodogen) | 70-95 |
| Iodine-123 | Electrophilic iodination | 70-95 |
| Astatine-211 | Astatodestannylation, Acylation | 50-80 |
| Fluorine-18 | Nucleophilic substitution | 20-60 (multi-step synthesis) |
In Vitro Stability
The stability of the radiolabeled compound in a biological environment, such as human serum, is a critical indicator of its potential for in vivo applications.
| Labeled Compound (Example) | Radiohalogen | Stability in Human Serum (24h, 37°C) |
| Radiolabeled Antibody | Br-77 | >90% |
| Radiolabeled Antibody | I-131 | 85-95%[1] |
| Radiolabeled Antibody | At-211 | Variable, prone to deastatination |
An important consideration is the inherent strength of the carbon-halogen bond, which generally follows the order C-F > C-Br > C-I > C-At. This suggests that brominated compounds may exhibit greater in vivo stability against dehalogenation compared to their iodinated or astatinated counterparts.
In Vivo Performance: Biodistribution and Tumor Uptake
The biodistribution profile and tumor-targeting capabilities are key determinants of a radiopharmaceutical's efficacy and safety. The following data is a representative comparison based on preclinical studies with similar targeting molecules.
| Labeled Compound (Example) | Radiohalogen | Tumor Uptake (%ID/g at 24h) | Tumor-to-Blood Ratio (at 24h) |
| Radiolabeled Antibody (e.g., Trastuzumab) | Br-77 | ~15-20 | ~5-10 |
| Radiolabeled Antibody (e.g., Trastuzumab) | I-131 | ~10-15[2] | ~3-7 |
| Radiolabeled Peptide (e.g., Octreotide) | I-123 | ~5-10 | ~2-5 |
Experimental Protocols
To facilitate the evaluation of Br-77 labeled compounds in your own research, we provide the following detailed experimental protocols for key procedures.
Protocol 1: Radiobromination of a Peptide using a Pre-labeled Prosthetic Group
This protocol describes a common method for labeling peptides with Bromine-77.
Materials:
-
[77Br]Ammonium bromide in aqueous solution
-
N-succinimidyl 4-(tri-n-butylstannyl)benzoate precursor
-
Chloramine-T
-
Peptide of interest (containing a primary amine)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite
-
HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridge
Procedure:
-
Preparation of [77Br]N-succinimidyl 4-bromobenzoate ([77Br]SBB):
-
To a vial containing the N-succinimidyl 4-(tri-n-butylstannyl)benzoate precursor (1-2 mg) in ethanol (100 µL), add [77Br]ammonium bromide (approx. 37 MBq, 1 mCi).
-
Add Chloramine-T (100 µg in 10 µL of 50:50 ethanol/water) to initiate the reaction.
-
Let the reaction proceed for 15 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite (200 µg in 10 µL of water).
-
Purify the [77Br]SBB using a C18 Sep-Pak cartridge, eluting with ethanol.
-
-
Conjugation to the Peptide:
-
Evaporate the ethanol from the purified [77Br]SBB fraction under a stream of nitrogen.
-
Add the peptide of interest (100-200 µg) dissolved in phosphate buffer (200 µL, pH 7.4) to the dried [77Br]SBB.
-
Allow the conjugation reaction to proceed for 30 minutes at 40°C.
-
-
Purification of the [77Br]Labeled Peptide:
-
Purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unreacted components.
-
Collect the fraction corresponding to the [77Br]labeled peptide.
-
Determine the radiochemical purity and specific activity of the final product.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of a radiohalogenated compound in human serum.
Materials:
-
[77Br]Labeled compound
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Add the [77Br]labeled compound to a vial containing fresh human serum to a final concentration of approximately 3.7 MBq/mL (100 µCi/mL).
-
Incubate the mixture in a water bath at 37°C.
-
At designated time points (e.g., 1, 4, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully collect the supernatant.
-
Analyze the supernatant using radio-TLC or radio-HPLC to separate the intact radiolabeled compound from any free [77Br]bromide.
-
Quantify the radioactivity in each fraction to determine the percentage of intact radiolabeled compound at each time point.
Protocol 3: Animal Biodistribution Study
This protocol provides a general framework for assessing the in vivo distribution of a radiohalogenated compound in a rodent model.
Materials:
-
[77Br]Labeled compound
-
Tumor-bearing rodents (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory dissection tools
Procedure:
-
Anesthetize the tumor-bearing animals.
-
Administer a known amount of the [77Br]labeled compound (typically 0.37-1.85 MBq, 10-50 µCi) via tail vein injection.
-
At specified time points post-injection (e.g., 2, 24, 48, and 72 hours), euthanize a cohort of animals (typically n=3-5 per time point).
-
Immediately perform a biodistribution study by dissecting and collecting major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the associated radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-non-target tissue ratios to assess targeting efficacy.
Logical Relationships in Radiopharmaceutical Development
The development of a successful radiopharmaceutical involves a logical progression of evaluation steps.
Conclusion
Bromine-77 presents a compelling option for the development of next-generation radiopharmaceuticals, offering a unique combination of imaging and therapeutic capabilities. Its favorable physical characteristics, coupled with the potential for high labeling efficiency and in vivo stability, position it as a strong competitor to established radiohalogens. This guide provides a foundational framework for researchers to objectively evaluate Br-77 against other alternatives. The provided experimental protocols are intended to empower researchers to generate their own comparative data, ultimately leading to the selection of the optimal radionuclide for their specific research and drug development goals. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of Br-77 in various preclinical and clinical settings.
References
Evaluating the Therapeutic Efficacy of Bromine-77 Against Other Auger Emitters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly targeted and potent cancer therapies has led to a growing interest in Auger electron-emitting radionuclides. These radioisotopes release a cascade of low-energy electrons that deposit their energy over very short distances, on the nanometer scale, making them ideal for targeting cancer cells at the subcellular level. Among these, Bromine-77 (Br-77) has emerged as a promising candidate. This guide provides an objective comparison of the therapeutic efficacy of Br-77 with other commonly studied Auger emitters, supported by available experimental data.
Introduction to Auger Electron Radiotherapy
Auger electron (AE) emitters are radionuclides that decay through electron capture or internal conversion, resulting in the emission of a shower of low-energy electrons.[1] This high linear energy transfer (LET) radiation is extremely cytotoxic when the radionuclide is localized in close proximity to sensitive cellular structures, particularly the DNA.[2] The short range of these electrons minimizes damage to surrounding healthy tissues, a significant advantage over traditional radiotherapy.[3] The therapeutic efficacy of an Auger emitter is critically dependent on the number and energy of the emitted electrons, its physical half-life, and the ability to be targeted specifically to cancer cells.[1]
Comparative Analysis of Br-77 and Other Auger Emitters
This section provides a comparative overview of the physical properties and preclinical data of Br-77 against other notable Auger emitters such as Iodine-125 (I-125), Indium-111 (In-111), Gallium-67 (Ga-67), and Thallium-201 (Tl-201).
Physical Properties
A summary of the key physical decay characteristics of selected Auger emitters is presented in Table 1. The number of Auger electrons emitted per decay and their total energy are critical determinants of their potential therapeutic efficacy.
| Radionuclide | Half-life | Mean Auger Electrons per Decay | Mean Auger Electron Energy per Decay (keV) | Principal Photon Emissions (keV) |
| Br-77 | 57.04 h | ~6-7 | Not specified in searches | 239 (23%), 521 (22%) |
| I-125 | 59.4 d | ~21 | ~17.4 | 35 (7%) |
| In-111 | 2.8 d | ~15 | ~6.8 | 171 (91%), 245 (94%) |
| Ga-67 | 3.26 d | ~4.7 | ~6.3 | 93 (39%), 185 (21%), 300 (17%) |
| Tl-201 | 73.1 h | ~37 | Not specified in searches | 135 (3%), 167 (10%) |
Preclinical Efficacy: A Tabular Comparison
The following tables summarize available preclinical data on the therapeutic efficacy of Br-77 and other Auger emitters. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the published literature.
Table 2: In Vitro Cytotoxicity and DNA Damage
| Radionuclide/Agent | Cell Line | Endpoint | Result | Citation |
| [77Br]RD1 (PARP inhibitor) | Ovarian Cancer (PARP+) | EC50 | 0.17 nM | [4] |
| [77Br]RD1 (PARP inhibitor) | Ovarian Cancer (PARP-) | EC50 | 0.46 nM | [4] |
| 111In-oxine | DU145 (Prostate Cancer) | A50 (Trypan Blue) | 1.0 Bq/cell | [5] |
| 67Ga-oxine | DU145 (Prostate Cancer) | A50 (Trypan Blue) | 1.0 Bq/cell | [5] |
| 111In-oxine | DU145 (Prostate Cancer) | A50 (Clonogenic Assay) | 0.7 Bq/cell | [5] |
| 67Ga-oxine | DU145 (Prostate Cancer) | A50 (Clonogenic Assay) | 0.3 Bq/cell | [5] |
| 201TlCl | DU145 (Prostate Cancer) | 90% reduction in clonogenicity | 0.29 Bq/cell (intracellular) | [6][7] |
| 201TlCl | MDA-MB-231 (Breast Cancer) | 90% reduction in clonogenicity | 0.18 Bq/cell (intracellular) | [6][7] |
| 111In (intracellular) | V79 (Chinese Hamster) | Chromosome Aberrations | 7.2 x 10⁻⁴ Gy/decay (up to 0.075 Bq/cell) | [8] |
Table 3: In Vivo Therapeutic Efficacy
| Radionuclide/Agent | Cancer Model | Endpoint | Result | Citation |
| [77Br]RD1 (PARP inhibitor) | Ovarian Cancer (Intraperitoneal) | Survival | Increased median survival by 9 days (p <0.02) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the therapeutic efficacy of Auger emitters.
1. Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation.
-
Cell Seeding: Plate a known number of single cells into multi-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-100).
-
Treatment: After allowing the cells to attach, expose them to varying concentrations of the radiolabeled compound for a defined period (e.g., 1-24 hours).
-
Incubation: Remove the treatment medium, wash the cells, and incubate them in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution such as 10% formalin and stain with 0.5% crystal violet. A colony is typically defined as a cluster of at least 50 cells.
-
Calculation of Surviving Fraction:
2. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay is a sensitive method to quantify DNA double-strand breaks (DSBs), a critical lesion induced by Auger electrons.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the Auger emitter radiopharmaceutical.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100 to allow antibody access to the nucleus.[13]
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.
-
Microscopy and Quantification: Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope. The number of foci per nucleus is quantified using image analysis software.[14][15]
Visualizing Cellular Response and Experimental Design
Signaling Pathways of Auger Electron-Induced DNA Damage
The dense ionization caused by Auger electrons leads to complex DNA damage, including DSBs, which triggers the DNA Damage Response (DDR) pathway. This intricate signaling cascade determines the fate of the cell, leading to either cell cycle arrest and DNA repair or apoptosis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. openmedscience.com [openmedscience.com]
- 3. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 4. Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Auger electron dosimetry of indium-111 in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. How Linear Regression Improves Clonogenic Survival Curve Accuracy [thedatascientist.com]
- 11. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different Br-77 production targets
A Comparative Guide to Bromine-77 Production Targets
For Researchers, Scientists, and Drug Development Professionals
Bromine-77 (Br-77), with a half-life of 57.04 hours, is a radionuclide of significant interest for therapeutic applications in nuclear medicine, primarily due to its emission of Auger electrons.[1][2] The production of Br-77 with high radionuclidic purity and sufficient yield is crucial for its use in developing and applying radiopharmaceuticals.[3][4] This guide provides a side-by-side comparison of the most common production targets and methods for Br-77, supported by experimental data.
Comparison of Production Routes and Target Performance
The production of Br-77 is primarily achieved through cyclotron-based nuclear reactions. The choice of target material and irradiation parameters significantly impacts the production yield, radionuclidic purity, and the complexity of the chemical separation process. The main production routes involve proton irradiation of selenium targets and alpha-particle irradiation of arsenic targets. An indirect method involving the decay of Krypton-77 is also utilized.
Data Summary
The following table summarizes the key quantitative data for different Br-77 production methods.
| Production Reaction | Target Material | Particle & Energy | Thick Target Yield | Radionuclidic Purity | Notes |
| 77Se(p,n)77Br | Isotopically Enriched Co-77Se | Protons (13 MeV) | 17 ± 1 MBq/µA·h | High, >99.5%[5] | Novel intermetallic target with improved thermal stability, allowing for higher beam currents.[6][7] |
| 75As(α,2n)77Br | Arsenic Trioxide (As₂O₃) | Alpha (28 MeV) | ~11.1 MBq/µA·h (0.3 mCi/µA·h)[8] | High | A well-established method.[8][9] |
| 75As(α,2n)77Br | Elemental Arsenic | Alpha (25 → 17 MeV) | 9.1 MBq/µA·h | Free of isotopic impurities[9] | Optimized energy range to minimize impurities.[9] |
| Indirect: 79Br(p,3n)77Kr → 77Br | NaBr or LiBr solution | Protons (40 MeV) | Variable (up to 1080 µCi reported) | Very pure product[10] | Involves separation of Kr-77 gas which then decays to Br-77.[10] |
| Heavy-Ion Fusion-Evaporation | Natural Cr or Cu | 28Si or 16O ions | Yields measured and comparable to PACE4 calculations | High radiopurity achievable[11] | A promising alternative method using more robust targets.[11] |
Experimental Protocols and Methodologies
Proton Irradiation of Selenium Targets
This is one of the most common methods for producing high-purity Br-77, utilizing the 77Se(p,n)77Br nuclear reaction.[7][12]
Target Preparation: Due to the low thermal conductivity and high vapor pressure of elemental selenium, which limits its ability to withstand high proton beam currents, intermetallic compounds are often used.[7] A novel and effective target is an alloy of cobalt and isotopically-enriched 77Se (Co77Se).[6] These targets are prepared and have demonstrated resilience, allowing for reuse in multiple production runs.[7] Other investigated selenium compounds include Cu₂Se, NiSe, and ZnSe.[7][13]
Irradiation: The Co77Se target is irradiated with protons from a cyclotron. For instance, a production yield of 17 ± 1 MBq/µA·h for Br-77 has been reported using protons at 13 MeV.[6][7] The use of isotopically enriched 77Se is crucial for achieving high radionuclidic purity, with reported purities greater than 99.5%.[5]
Chemical Separation: Following irradiation, the Br-77 is separated from the target material. A common method is vertical dry distillation or thermal chromatographic distillation.[6][7] This process involves heating the target in a furnace, causing the radiobromine to volatilize and then be collected. This method has shown high isolation yields of around 76 ± 11%.[6] The final product is typically in the form of ammonium bromide in a dilute ammonium hydroxide solution.[5]
Caption: Workflow for Br-77 production via proton irradiation of a Co-77Se target.
Alpha-Particle Irradiation of Arsenic Targets
The 75As(α,2n)77Br reaction is another established route for Br-77 production.[9][14]
Target Preparation: Targets can be prepared from arsenic trioxide (As₂O₃) or elemental arsenic.[8][9] These materials are generally stable under irradiation.
Irradiation: A stacked-foil technique is often employed, where thin layers of the arsenic target material are irradiated with an alpha-particle beam.[9] For example, irradiating an arsenic trioxide target with 28 MeV alpha particles has yielded approximately 11.1 MBq/µA·h.[8] By carefully selecting the energy range of the alpha particles (e.g., 25 → 17 MeV), it is possible to produce Br-77 that is free of other bromine isotope impurities with a yield of 9.1 MBq/µA·h.[9]
Chemical Separation: After irradiation, the target is dissolved, typically in a solution like concentrated ammonium hydroxide.[8] The Br-77 is then separated from the bulk arsenic material using techniques such as anionic exchange chromatography. This process can achieve a separation yield greater than 90%, resulting in a carrier-free Br-77 product.[8]
Caption: Key steps in the production and separation of Br-77 from an arsenic target.
Indirect Production via Krypton-77 Decay
This method involves the production of Krypton-77 (Kr-77), which has a half-life of 1.2 hours and decays into Br-77.[10]
Target and Irradiation: A high-energy proton beam (e.g., 40 MeV) is used to irradiate a bromine-containing target, such as a saturated solution of sodium bromide (NaBr) or lithium bromide (LiBr).[10] The nuclear reaction 79Br(p,3n)77Kr produces the intermediate Kr-77 gas.
Separation and Decay: Helium gas is flowed through the target solution to continuously extract the produced Kr-77 gas.[10] This gas mixture is then passed through a cold trap (e.g., a nitrogen trap), where the Kr-77 freezes. The trapped Kr-77 is then allowed to decay to Br-77.[10]
Final Product Recovery: After sufficient decay time, the Br-77 can be recovered from the trap. This method yields a very pure Br-77 product, as the intermediate krypton is chemically distinct from the original target material and any other potential impurities.[10]
Concluding Remarks
The choice of production method for Br-77 depends on several factors, including the available cyclotron capabilities (particle type and energy), desired yield and purity, and the complexity of the required chemical processing.
-
Proton on Enriched Selenium Targets (Co77Se): This method is highly effective for producing large quantities of high-purity Br-77. The development of robust intermetallic targets has significantly improved production capacity by allowing for higher beam currents.[6][7] This is a leading method for clinical-scale production.
-
Alpha on Arsenic Targets: This is a well-established and reliable method that can produce Br-77 in quantities sufficient for medical applications with high purity.[9] It provides a viable alternative if enriched selenium is not available or if an alpha beam is preferred.
-
Indirect Production via Kr-77: This technique offers the advantage of producing a very pure final product due to the gas-phase separation of the krypton intermediate. However, it can be a more complex setup involving gas handling and cryogenic traps.[10]
Recent developments in targetry, such as the use of CoSe alloys, represent a significant advancement, paving the way for greater availability of Br-77 for preclinical and clinical research into Auger electron radiotherapeutics.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Bromine-77-labeled estrogen receptor-binding radiopharmaceuticals for breast tumor imaging [inis.iaea.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. isotopes.gov [isotopes.gov]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 77 Br for medical application [inis.iaea.org]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. "The cyclotron production and nuclear imaging of bromine-77" by Eduardo Galiano [digitalcommons.library.tmc.edu]
- 11. Heavy-ion production of 77Br and 76Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nds.iaea.org [nds.iaea.org]
A Comparative Guide to the Validation of Analytical Methods for Bromine-77 Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quality control of Bromine-77 (Br-77) based radiopharmaceuticals. The validation of these methods is critical to ensure the safety, efficacy, and quality of the final product. This document outlines the key quality control assays, compares common analytical techniques with supporting data, and provides detailed experimental protocols.
Overview of Bromine-77 Quality Control
The quality control of Br-77 radiopharmaceuticals involves a series of tests to ensure the product meets established specifications for identity, purity, and safety. The primary quality control assays include:
-
Radionuclidic Purity: Determination of the proportion of total radioactivity due to Br-77.
-
Radiochemical Purity: Measurement of the percentage of Br-77 in the desired chemical form.
-
Chemical Purity: Quantification of non-radioactive chemical impurities.
-
Sterility: Ensuring the absence of viable microbial contamination.
-
Bacterial Endotoxins: Detection and quantification of pyrogenic substances.
The logical workflow for the quality control of Br-77 is illustrated in the following diagram:
Figure 1: General workflow for the quality control of Br-77 radiopharmaceuticals.
Radionuclidic Purity
Radionuclidic purity is crucial to ensure that the radiation dose to the patient is primarily from the intended Br-77 isotope and to minimize imaging artifacts from other radioactive impurities. The most common radionuclidic impurity in Br-77 production is Bromine-76 (Br-76).
Comparison of Analytical Methods
High-Purity Germanium (HPGe) gamma spectroscopy is the gold standard for determining radionuclidic purity due to its excellent energy resolution.[1][2]
| Parameter | High-Purity Germanium (HPGe) Detector | Sodium Iodide (NaI) Detector |
| Energy Resolution | Excellent (~1.5-2.5 keV at 1332 keV) | Moderate (~50-80 keV at 662 keV) |
| Ability to Resolve Br-76 from Br-77 | High | Low |
| Limit of Detection for Impurities | Low | Higher |
| Typical Acceptance Criteria | >99.9% Br-77 | >99.9% Br-77 |
Experimental Protocol: Radionuclidic Purity by HPGe Gamma Spectroscopy
-
Sample Preparation: Place a known volume of the Br-77 radiopharmaceutical in a calibrated counting vial.
-
Instrumentation: Use a calibrated HPGe detector coupled to a multichannel analyzer.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient time to obtain statistically significant counts in the photopeaks of interest.
-
Data Analysis:
-
Identify the characteristic gamma-ray photopeaks of Br-77 (e.g., 239 keV, 521 keV).[3]
-
Identify and quantify the photopeaks of any radionuclidic impurities (e.g., Br-76 at 559 keV).
-
Calculate the percentage of radioactivity due to Br-77 relative to the total radioactivity.
-
Radiochemical Purity
Radiochemical purity is a measure of the proportion of the radionuclide present in its desired chemical form. Impurities can lead to altered biodistribution and suboptimal imaging or therapeutic effect.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for determining radiochemical purity. HPLC is generally considered the more robust and accurate method.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Resolution | High | Moderate |
| Quantification | Highly accurate and reproducible | Semi-quantitative, higher variability |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 10-20 min) |
| Validation Effort | More extensive | Less extensive |
| Typical Acceptance Criteria | ≥95% | ≥95% |
Experimental Protocol: Radiochemical Purity by HPLC
-
System Preparation:
-
Mobile Phase: Prepare and degas the appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Column: Use a suitable stationary phase, such as a C18 reversed-phase column.
-
Detectors: A UV detector and a radioactivity detector connected in series.
-
-
Sample Analysis:
-
Inject a small volume of the Br-77 radiopharmaceutical onto the HPLC system.
-
Run the defined gradient program.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired radiolabeled compound in both the UV and radioactivity chromatograms.
-
Integrate the peak areas in the radioactivity chromatogram.
-
Calculate the percentage of the area of the main peak relative to the total area of all radioactive peaks.
-
Chemical Purity
Chemical purity refers to the amount of non-radioactive chemical species that may be present in the radiopharmaceutical preparation. These can originate from the starting materials, synthesis byproducts, or radiolysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with a UV detector is the most common method for assessing chemical purity. The same system used for radiochemical purity can often be employed.
Experimental Protocol: Chemical Purity by HPLC
-
Standard Preparation: Prepare standard solutions of known concentrations of the unlabeled compound and any potential chemical impurities.
-
Sample Analysis: Analyze the Br-77 radiopharmaceutical using the same HPLC method as for radiochemical purity.
-
Data Analysis:
-
Identify and quantify the peaks in the UV chromatogram by comparing their retention times and areas to the prepared standards.
-
Ensure that the levels of any identified impurities are below the specified acceptance criteria. A common acceptance criterion for known impurities is that they should not exceed a certain percentage of the main compound's peak area.
-
Sterility and Bacterial Endotoxin Testing
Ensuring the sterility and apyrogenicity of parenteral drugs is a critical safety requirement.
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms.
-
Method: The most common method is direct inoculation of the radiopharmaceutical into suitable culture media (e.g., tryptic soy broth and fluid thioglycollate medium) followed by incubation and observation for microbial growth.
-
Acceptance Criteria: No evidence of microbial growth.
Bacterial Endotoxin Testing (BET)
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.
-
Method: The gel-clot method, turbidimetric method, or chromogenic method can be used.
-
Acceptance Criteria: The endotoxin level must be below the established limit, which for radiopharmaceuticals is typically less than 175 Endotoxin Units (EU) per administered volume for intravenous injection and less than 14 EU per dose for intrathecal administration.[5]
Experimental Protocol: Bacterial Endotoxin Test (Gel-Clot Method)
-
Sample Preparation: Dilute the Br-77 radiopharmaceutical with LAL reagent water to a concentration that does not interfere with the test.
-
Positive Control: Prepare a positive product control by spiking a sample of the diluted radiopharmaceutical with a known amount of endotoxin.
-
Negative Control: Use LAL reagent water as a negative control.
-
Procedure:
-
Add LAL reagent to all test tubes (sample, positive control, negative control).
-
Incubate the tubes at 37°C for 60 minutes.
-
-
Interpretation: A firm gel that remains intact upon inversion indicates a positive result. The sample passes the test if the undiluted product shows no gel formation, and the positive product control shows gel formation.
This guide provides a framework for the validation of analytical methods for the quality control of Br-77. It is essential that each laboratory validates its specific methods according to regulatory guidelines to ensure the consistent production of high-quality radiopharmaceuticals.
References
- 1. Radionuclidic purity tests in (18)F radiopharmaceutIcals production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Behavior of Radiobromine Isotopes: Br-77 vs. Br-75, Br-76, and Br-82
For researchers and professionals in drug development, the selection of a radionuclide for imaging or therapy is a critical decision. Among the halogens, radioisotopes of bromine offer a versatile range of properties suitable for various applications, from Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to targeted radionuclide therapy. This guide provides an objective comparison of the in vivo behavior of Bromine-77 (Br-77) against other medically relevant radiobromine isotopes: Bromine-75 (Br-75), Bromine-76 (Br-76), and Bromine-82 (Br-82), supported by experimental data and detailed methodologies.
Physicochemical Properties and Decay Characteristics
The fundamental properties of these radiobromine isotopes dictate their potential applications in nuclear medicine. A summary of their key decay characteristics is presented in Table 1.
Table 1: Comparison of Decay Characteristics of Medically Relevant Radiobromine Isotopes
| Isotope | Half-life | Decay Mode(s) | Principal Emissions (Energy, Intensity) | Primary Imaging Modality |
| Br-75 | 96.7 minutes[1] | β+ (72%), EC (28%) | β+ : 1740 keV (max) γ : 286.5 keV (92%) | PET |
| Br-76 | 16.2 hours[1] | β+ (55%), EC (45%) | β+ : 3980 keV (max) γ : 559.1 keV (74%), 657.0 keV (15%) | PET |
| Br-77 | 57.04 hours[1] | EC (99.3%), β+ (0.7%) | γ : 239.0 keV (23.6%), 520.7 keV (21.9%) Auger e- | SPECT, Auger Therapy |
| Br-82 | 35.28 hours[1] | β- (100%) | β- : 444 keV (max) γ : 554.3 keV (70.5%), 776.5 keV (83.4%) | Therapy (historical), Tracer studies |
In Vivo Behavior: A Comparative Overview
The in vivo behavior of a radiopharmaceutical is determined by the interplay between the physicochemical properties of the radionuclide and the pharmacokinetic profile of the targeting molecule. While direct comparative studies labeling the same molecule with different bromine isotopes are scarce, we can infer their relative in vivo characteristics based on available data.
A significant factor influencing the in vivo behavior of radiobromine-labeled compounds is their stability. The carbon-bromine bond is generally more stable than the carbon-iodine bond, leading to less in vivo dehalogenation[2]. However, metabolism can still lead to the release of radiobromide ions. These free radiobromide ions tend to distribute in the extracellular space and are slowly excreted, which can contribute to background signal in imaging studies[3].
Bromine-77 (Br-77) , with its 57.04-hour half-life, is well-suited for labeling macromolecules like antibodies that have slow pharmacokinetics, allowing for imaging at later time points when optimal tumor-to-background ratios are achieved. Its principal gamma emissions of 239.0 keV and 520.7 keV are suitable for SPECT imaging[4]. Furthermore, the emission of Auger electrons upon decay makes Br-77 a candidate for targeted radionuclide therapy, particularly for micrometastases or single-cell targeting.
Bromine-76 (Br-76) is a positron-emitting isotope with a 16.2-hour half-life, making it suitable for PET imaging of processes that occur over an extended period, such as the uptake of antibodies or large peptides[5][6]. Studies with Br-76 labeled antibodies have shown successful tumor imaging several hours to days post-injection[6]. However, the high positron energy of Br-76 can lead to lower spatial resolution in PET images compared to isotopes with lower positron energies[7]. Additionally, the emission of prompt gamma rays can introduce image artifacts, though correction methods are available[8].
Bromine-75 (Br-75) has a much shorter half-life of 96.7 minutes, which aligns it more with conventional PET radionuclides. This makes it suitable for imaging small molecules and peptides with faster pharmacokinetics. Its lower positron energy compared to Br-76 could theoretically offer better spatial resolution. However, the short half-life may not be optimal for labeling molecules with slow biological clearance.
Bromine-82 (Br-82) is a beta-emitter with a half-life of 35.28 hours. Historically, it has been used in metabolic studies and as a therapeutic agent, though its use in modern clinical applications is limited due to the high energy of its beta and gamma emissions, leading to a less favorable dosimetry profile for targeted applications compared to other therapeutic radionuclides.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for the production of radiobromine, radiolabeling, and in vivo biodistribution studies.
Production of Radiobromine Isotopes
Radiobromine isotopes are typically produced using a cyclotron. The choice of target material and projectile particle determines the resulting isotope.
-
Bromine-77 Production: A common method for producing Br-77 is the proton bombardment of an enriched Selenium-78 (78Se) target via the 78Se(p,2n)77Br reaction. Alternatively, the 75As(α,2n)77Br reaction can be used[9]. After irradiation, the Br-77 is separated from the target material, often through dry distillation.
-
Bromine-76 Production: Br-76 can be produced by proton bombardment of an enriched Selenium-76 (76Se) target through the 76Se(p,n)76Br reaction[2]. Similar to Br-77, purification is typically achieved via thermochromatography.
Radiolabeling of Targeting Molecules
Several methods exist for labeling molecules with radiobromine. The choice of method depends on the chemical nature of the targeting molecule.
-
Electrophilic Bromination: This is a common method for labeling molecules containing activated aromatic rings, such as tyrosine residues in peptides and proteins. An oxidizing agent is used to convert radiobromide to an electrophilic species that then substitutes onto the aromatic ring.
-
Prosthetic Group Labeling: For molecules that lack a suitable site for direct bromination, a prosthetic group can be used. This involves first labeling a small molecule (the prosthetic group) with radiobromine, which is then conjugated to the targeting molecule.
In Vivo Biodistribution Studies in Rodents
Biodistribution studies are essential to determine the uptake and clearance of a radiopharmaceutical from various organs and tissues.
-
Animal Model: Healthy, tumor-bearing, or disease-model rodents (mice or rats) of a specific strain, age, and sex are used.
-
Radiopharmaceutical Administration: A known activity of the radiolabeled compound is administered to the animals, typically via intravenous injection into the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting: Major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified decay schemes for Br-75, Br-76, Br-77, and Br-82.
Caption: Workflow for production, radiolabeling, and in vivo evaluation.
Conclusion
The choice between Br-77 and other radiobromine isotopes for in vivo applications is highly dependent on the specific research or clinical question. Br-77's long half-life and gamma emissions make it a strong candidate for SPECT imaging of slow biological processes and for targeted therapy. In contrast, the positron-emitting isotopes Br-76 and Br-75 are valuable for PET imaging, with Br-76 being suitable for longer-term studies and Br-75 for those with faster kinetics. Br-82, a beta-emitter, has historical significance but is less commonly used in modern targeted applications. Careful consideration of the decay characteristics, the pharmacokinetics of the targeting molecule, and the imaging or therapeutic goal is paramount in selecting the optimal radiobromine isotope for any given application.
References
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New domestic supply chain: Bromine-76 and Bromine-77 | NIDC: National Isotope Development Center [isotopes.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative PET imaging of experimental tumors with bromine-76-labeled antibodies, fluorine-18-fluorodeoxyglucose and carbon-11-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and experimental PET imaging of a bromine-76-labeled monoclonal anti-CEA antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of bromine-77-labeled proteins prepared using bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Dosimetry of Bromine-77 and Other Therapeutic Radionuclides: A Guide for Researchers
This guide provides a comparative overview of the dosimetric properties of Bromine-77 (Br-77) alongside other commonly used therapeutic radionuclides: Lutetium-177 (Lu-177), Yttrium-90 (Y-90), and Iodine-131 (I-131). The content is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive comparison based on available experimental data.
A key takeaway is that while Lu-177, Y-90, and I-131 are primarily beta-emitters with therapeutic effects stemming from cross-fire irradiation over several cell diameters, Br-77's therapeutic potential is largely attributed to its emission of Auger electrons. These electrons have a very short range, depositing their energy within nanometers to micrometers, making them highly effective for targeted therapy at the cellular and subcellular level.[1][2][3] This difference in the primary mode of energy deposition is crucial when comparing their dosimetric profiles and potential clinical applications.
Data Presentation
The following tables summarize the key physical and dosimetric properties of Br-77 in comparison to Lu-177, Y-90, and I-131. It is important to note that directly comparable organ-level dosimetry data for Br-77 is less prevalent in publicly available literature compared to the other well-established therapeutic radionuclides. The research on Br-77 has largely focused on its cellular-level effects due to the short range of its Auger electrons.
Table 1: Physical Characteristics of Selected Therapeutic Radionuclides
| Property | Bromine-77 (Br-77) | Lutetium-177 (Lu-177) | Yttrium-90 (Y-90) | Iodine-131 (I-131) |
| Half-life | 57.04 hours[4] | 6.73 days | 64.1 hours | 8.02 days |
| Decay Mode | Electron Capture (EC), β+[4] | β- | β- | β- |
| Primary Emissions | Auger electrons, Conversion electrons, γ-rays, X-rays[5] | β- particles, γ-rays | β- particles | β- particles, γ-rays |
| Max Beta Energy (MeV) | 0.34 (β+) | 0.497 | 2.28 | 0.606 |
| Mean Beta Energy (MeV) | Not applicable for primary therapeutic effect | 0.148 | 0.935 | 0.182 |
| Gamma Emissions (keV) | 239 (23%), 521 (22%)[5] | 113 (6.4%), 208 (11%) | None | 364 (81.7%) |
| Range in Soft Tissue | Nanometers to micrometers (Auger electrons)[1] | ~2 mm (max) | ~11 mm (max) | ~2.4 mm (max) |
Table 2: Comparative Dosimetric Data
| Radionuclide | Target | Absorbed Dose per Administered Activity (Gy/GBq) | Reference |
| Bromine-77 (Br-77) | Cellular Level (V79 Cells) | Mean Lethal Cellular Uptake: 0.13 pCi/cell | [6] |
| Lutetium-177 (Lu-177) | Kidneys (PRRT) | 0.76 ± 0.29 | [7] |
| Tumors (PRRT) | Variable, can reach >100 Gy over a course of therapy | [7] | |
| Yttrium-90 (Y-90) | Liver (Radioembolization) | MIRD Model: Target dose of 120 Gy (range: 80–150 Gy) to the target area is recommended for glass microspheres. | [8] |
| Lungs (Radioembolization) | Should not exceed 30 Gy per single-session or 50 Gy cumulative | [8] | |
| Iodine-131 (I-131) | Thyroid Carcinoma | Can deliver 4500–5000 rad (45-50 Gy) to a 1 ml target | [9] |
| Blood/Bone Marrow | Maximum tolerated dose to blood is often set at 2 Gy | [9] |
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the absorbed dose of a therapeutic radionuclide using SPECT/CT imaging. This protocol is applicable to radionuclides that emit gamma photons suitable for imaging, such as Lu-177 and I-131, and can be adapted for Br-77.
Protocol: Quantitative SPECT/CT for Internal Dosimetry
1. Patient Preparation and Administration:
-
For therapies like I-131 for thyroid cancer, patients may need to follow a low-iodine diet.[10] For Lu-177-DOTATATE therapy, long-acting somatostatin analogs are typically withheld for a period before treatment.[11]
-
The therapeutic radiopharmaceutical is administered intravenously or orally, depending on the agent.[7][10] The exact administered activity is measured using a dose calibrator.
2. Image Acquisition:
-
Serial SPECT/CT scans are acquired at multiple time points post-administration to measure the biodistribution and clearance of the radionuclide.[7]
-
Typical imaging time points for Lu-177-DOTATATE can be 24, 48, 72, and 168 hours post-injection.[12] For I-131 thyroid dosimetry, imaging and measurements can occur daily for up to 5 days.[10][13]
-
The SPECT acquisition parameters (e.g., collimator, energy window, matrix size, acquisition time) should be optimized for the specific radionuclide.[12]
-
A co-registered low-dose CT scan is acquired for attenuation correction and anatomical localization of activity.
3. Image Reconstruction and Quantification:
-
SPECT images are reconstructed using an iterative algorithm that includes corrections for attenuation, scatter, and collimator-detector response.
-
The reconstructed images provide the activity concentration (in Bq/mL) in different organs and tumors.
4. Time-Activity Curve Generation:
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn on the co-registered CT or SPECT images for the source organs and tumors at each time point.
-
The total activity in each ROI/VOI is determined, and time-activity curves (TACs) are generated by plotting the activity as a function of time.
5. Absorbed Dose Calculation:
-
The TACs are integrated to determine the total number of disintegrations in each source organ.
-
The absorbed dose is then calculated using the Medical Internal Radiation Dose (MIRD) formalism, where the absorbed dose to a target organ is the sum of the contributions from all source organs. This can be done at the organ level or at the voxel level for more detailed dose distributions.[14]
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the dosimetry and therapeutic action of these radionuclides.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Radionuclides: Biophysical and Radiobiologic Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Radionuclide Therapy Using Auger Electron Emitters: The Quest for the Right Vector and the Right Radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Receptor Radionuclide Therapy (PRRT) with 177Lu-DOTATATE; Differences in Tumor Dosimetry, Vascularity and Lesion Metrics in Pancreatic and Small Intestinal Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. uwmedicine.org [uwmedicine.org]
- 11. nanets.net [nanets.net]
- 12. A review of 177Lu dosimetry workflows: how to reduce the imaging workloads? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpschapters.org [hpschapters.org]
- 14. Frontiers | Concepts and methods for the dosimetry of radioembolisation of the liver with Y-90-loaded microspheres [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Bromide-77
For researchers, scientists, and professionals in drug development, the safe handling and disposal of radioactive materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of the Bromide-77 (Br-77) ion, ensuring operational safety and regulatory compliance. Adherence to these procedures is critical for protecting personnel and the environment from radiological hazards.
Key Properties of Bromide-77
Bromine-77 is a radioisotope with a half-life of 57.04 hours.[1][2][3][4] Its relatively short half-life makes it a suitable candidate for the decay-in-storage (DIS) disposal method, which is the primary focus of these procedures. The decay of Br-77 results in the stable daughter isotope Selenium-77.[1][5]
A summary of the key radiological data for Bromine-77 is presented in the table below for easy reference.
| Property | Value |
| Half-Life | 57.04 hours |
| Decay Mode | Electron Capture and Positron Emission (β+) |
| Daughter Isotope | Selenium-77 (Se-77) (Stable) |
| Primary Emissions | Gamma and X-rays |
| Specific Activity | >200 GBq/µmol |
| Annual Limit on Intake | 20,000 µCi (Ingestion and Inhalation) |
Source: National Isotope Development Center, Stanford University Environmental Health & Safety[5][6]
Disposal Procedures: Decay-In-Storage (DIS)
The U.S. Nuclear Regulatory Commission (NRC) permits the decay-in-storage of radioactive waste with half-lives of less than or equal to 120 days.[7][8] As Br-77 has a half-life of approximately 2.38 days, it falls well within this guideline. The fundamental principle of DIS is to store the radioactive waste for a sufficient period—typically 10 half-lives—until its radioactivity is indistinguishable from background levels.
Experimental Protocol for Decay-In-Storage of Bromide-77 Waste:
-
Segregation of Waste:
-
At the point of generation, segregate Br-77 waste from all other types of waste, including non-radioactive, hazardous chemical, and other radioactive wastes with different half-lives.[6][9]
-
Use designated, clearly labeled containers for Br-77 waste. The containers should be robust and appropriate for the type of waste (e.g., sharps containers for needles, liquid containers for aqueous solutions).
-
-
Waste Collection and Labeling:
-
Line solid waste containers with a disposable liner.[10]
-
Before placing any item in the waste container, deface or remove any existing radioactive material labels.[8][10]
-
Each waste container must be clearly labeled with:
-
The words "Caution, Radioactive Material."
-
The radionuclide (Bromine-77 or Br-77).
-
The initial date the waste was added.
-
The name of the principal investigator or laboratory.
-
-
-
Storage for Decay:
-
Once a waste container is full, seal it securely.[10]
-
Attach a completed radioactive waste tag that includes the isotope, the date the container was sealed, and the calculated disposal date (after 10 half-lives).
-
Store the sealed containers in a designated, shielded, and secure radioactive waste storage area. This area should be away from high-traffic and general work areas to minimize personnel exposure.
-
The storage area must be properly posted with a "Caution, Radioactive Material" sign.
-
-
Verification of Decay:
-
After a minimum of 10 half-lives (approximately 24 days for Br-77), the waste can be surveyed for disposal.
-
Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter or a sodium iodide probe), monitor the external surface of the waste container in a low-background area.[6][8][10]
-
The radiation levels must be indistinguishable from the background radiation levels.
-
-
Final Disposal:
-
If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive warning labels must be removed or completely obliterated from the container.[8][10]
-
Dispose of the waste in the appropriate waste stream (e.g., regular trash, biomedical waste, or as hazardous waste if it contains other hazardous constituents).[10]
-
Maintain a detailed record of the disposal, including the date of disposal, survey results, the instrument used, and the name of the individual performing the survey. These records should be kept for at least three years.[10][11]
-
Disposal of Liquid Bromide-77 Waste
For soluble aqueous Br-77 waste, disposal via the sanitary sewer may be an option, but it is strictly regulated and facility-specific. Generally, very small quantities (in the microcurie range) may be permissible for sewer disposal, provided the waste is readily soluble or dispersible in water and the disposal is meticulously logged.[9] However, due to the effectiveness of decay-in-storage, it is often the preferred and simpler method for managing liquid Br-77 waste as well. If considering sewer disposal, consult with your institution's Radiation Safety Officer (RSO) to ensure compliance with all federal, state, and local regulations.
Logical Workflow for Bromide-77 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Bromide-77 waste.
Caption: Workflow for the decay-in-storage disposal of Bromide-77.
By following these procedures, research professionals can ensure the safe and compliant disposal of Bromide-77, fostering a secure laboratory environment and upholding the highest standards of radiological safety. Always consult your institution's specific radiation safety manual and Radiation Safety Officer for guidance tailored to your facility.
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. Bromine-77 - isotopic data and properties [chemlin.org]
- 4. Bromine - Wikipedia [en.wikipedia.org]
- 5. isotopes.gov [isotopes.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. nrc.gov [nrc.gov]
- 8. nrc.gov [nrc.gov]
- 9. Environmental Health and Safety-Radiation Safety-Radioactive Waste [safety.fsu.edu]
- 10. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 11. Decay in storage - Radiation Safety - Grand Valley State University [gvsu.edu]
Personal protective equipment for handling Bromide ion Br-77
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Bromide ion Br-77. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
I. Quantitative Data Summary
The following tables summarize the key radiological and physical properties of Bromine-77 (Br-77), along with exposure limits and shielding requirements.
Table 1: Radiological Properties of Bromine-77
| Property | Value | Reference |
| Half-Life | 57.036 hours | [1] |
| Decay Modes | Electron Capture, β+ (Positron Emission) | [2] |
| Primary Gamma/X-ray Emissions (Energy, % Abundance) | 239 keV (23%), 521 keV (22%) | [1] |
| Mean Electron Energy | 0.00937 MeV | [2] |
| Mean Photon Energy | 0.3209 MeV | [2] |
Table 2: External Radiation Hazard Data for Bromine-77
| Hazard | Value | Reference |
| Gamma Dose Rate (1 mCi at 1 ft) | 1.82 mrem/h | [1] |
| Beta Dose Rate to Skin (1 mCi at 1 ft) | 1.65 mrem/h | [1] |
| Contamination Skin Dose (1 µCi/cm²) | 40 mrem/h | [1] |
Table 3: Shielding Requirements for Bromine-77
| Radiation Type | Shielding Material and Thickness | Reference |
| Gammas/X-rays | 1.58 cm of lead (reduces dose rate by 90%) | [1] |
| Betas/Electrons | 0.8 mm of plastic (absorbs all emissions) | [1] |
Table 4: Occupational Exposure Limits for Bromine (Chemical Hazard)
| Organization | Limit | Reference |
| OSHA (PEL) | 0.1 ppm (8-hour TWA) | [3][4] |
| NIOSH (REL) | 0.1 ppm (10-hour TWA), 0.3 ppm (15-minute STEL) | [3] |
| ACGIH (TLV) | 0.1 ppm (8-hour TWA), 0.2 ppm (STEL) | [3] |
Note: TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit. These limits are for the chemical hazard of bromine and should be considered in conjunction with radiation safety protocols.
II. Experimental Protocol: Radio-labeling with Bromine-77
This protocol outlines a general procedure for radio-labeling a compound with Bromine-77. Note: This is a template and must be adapted to the specific requirements of your experiment and institutional safety policies.
A. Preparation and Pre-labeling Checks:
-
Designated Work Area: All work with Br-77 must be conducted in a designated and properly labeled radioactive materials work area, preferably within a fume hood to control potential volatile radio-bromine species.
-
Personal Protective Equipment (PPE): Before handling Br-77, don the following mandatory PPE:
-
Shielding: Prepare appropriate shielding for the Br-77 vial and the reaction vessel. Use lead bricks for gamma shielding and acrylic or plastic for beta shielding.[1]
-
Survey Meter: Ensure a calibrated survey meter (e.g., NaI probe) is operational and within reach to monitor for contamination.[1]
-
Waste Containers: Have properly labeled radioactive waste containers for solid and liquid waste readily available.
B. Radio-labeling Procedure:
-
Initial Survey: Perform a background radiation survey of the work area.
-
Handling the Stock Vial:
-
Place the Br-77 stock vial behind lead shielding.
-
Use remote handling tools (e.g., tongs) to manipulate the vial to minimize hand exposure.[9]
-
-
Aliquoting Br-77:
-
Carefully open the stock vial in the fume hood.
-
Using a shielded syringe or a remote pipetting device, withdraw the required amount of Br-77.
-
Dispense the Br-77 into the reaction vessel, which should also be shielded.
-
-
Performing the Reaction:
-
Conduct the labeling reaction according to your specific chemical protocol.
-
Continuously monitor the work area for any increase in radiation levels.
-
-
Post-Reaction Survey:
-
After the reaction is complete and the Br-77 has been secured, perform a thorough survey of your gloves, lab coat, work area, and equipment.
-
Change gloves frequently, especially if you suspect contamination.[5]
-
C. Post-Labeling and Cleanup:
-
Decontamination: If any contamination is found, decontaminate the area using an appropriate cleaning solution and absorbent materials. Dispose of all cleaning materials as radioactive waste.
-
Waste Disposal: Segregate and dispose of all radioactive waste according to the disposal plan outlined in Section III.
-
Final Survey: Conduct a final survey of the work area to ensure it is free of contamination.
-
Documentation: Record the use of Br-77, including the amount used, the date, and the results of your surveys in the laboratory's radioisotope usage log.
III. Operational and Disposal Plans
A. Personal Protective Equipment (PPE) Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling Bromine-77.
B. Waste Disposal Plan
All waste containing Br-77 must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines.
Step 1: Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid radioactive waste in a clearly labeled, shatter-resistant container.
-
Do not mix with other radioactive isotopes or hazardous chemicals unless explicitly permitted by your institution's radiation safety office.
-
For aqueous solutions, maintain a pH between 6 and 9.
-
Step 2: Labeling
-
All radioactive waste containers must be labeled with:
-
The universal radiation symbol.
-
The words "Caution, Radioactive Material".
-
The isotope (Bromine-77).
-
The activity level and date.
-
The chemical composition of the waste.
-
Step 3: Storage
-
Store radioactive waste in a designated and shielded area away from high-traffic locations.
-
Liquid waste containers should be in secondary containment to prevent spills.
Step 4: Disposal
-
Decay-in-Storage: Due to its relatively short half-life of 57.036 hours, Br-77 waste can be held for decay-in-storage.[1]
-
Store the waste for at least 10 half-lives (approximately 24 days).
-
After 10 half-lives, the activity will be reduced to less than 0.1% of the original activity.
-
-
Survey Before Disposal:
-
After the decay period, survey the waste container with a calibrated radiation survey meter.
-
If the radiation level is indistinguishable from background, the waste can be disposed of as non-radioactive waste.
-
All radioactive labels must be defaced or removed before disposal.
-
-
Contact Radiation Safety: Consult your institution's Radiation Safety Officer for specific procedures and to arrange for the pickup of decayed waste.
IV. Emergency Spill Response
In the event of a Br-77 spill, follow these procedures immediately.
Caption: Emergency response workflow for a Bromine-77 spill.
Detailed Spill Procedure:
-
Alert: Immediately alert everyone in the vicinity.
-
Contain: If it is safe to do so, cover the spill with absorbent paper to prevent its spread.
-
Evacuate: Evacuate the immediate area.
-
Notify: Inform your supervisor and the institution's Radiation Safety Officer (RSO) immediately.
-
Personnel Decontamination: If you are contaminated, remove contaminated clothing and wash the affected skin with mild soap and lukewarm water.
-
Controlled Access: Prevent entry into the spill area until it has been cleared by the RSO.
-
Cleanup: For minor spills, cleanup should only be performed by trained personnel under the guidance of the RSO. For major spills, the cleanup will be managed by the RSO and emergency response teams.[8]
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. mirdsoft.org [mirdsoft.org]
- 3. nj.gov [nj.gov]
- 4. osha.gov [osha.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. alliedguru.com [alliedguru.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
